molecular formula C10H9N3O2 B1605552 1-Benzyl-4-nitro-1H-imidazole CAS No. 13230-13-2

1-Benzyl-4-nitro-1H-imidazole

Cat. No.: B1605552
CAS No.: 13230-13-2
M. Wt: 203.2 g/mol
InChI Key: OCHQIXWIGCISFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-nitro-1H-imidazole (CAS 13230-13-2) is a nitrogen-rich heterocyclic compound that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a benzyl group attached to a nitroimidazole core, a structure that is frequently employed in the construction of more complex, biologically active molecules . Key Research Applications and Value: Development of TGR5 Agonists: This compound is a critical precursor in the synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives, which have been designed and evaluated as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5) . TGR5 is an emerging therapeutic target for metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). Researchers utilize this scaffold to create compounds that can potentially stimulate glucagon-like peptide-1 (GLP-1) secretion and increase energy expenditure . Synthesis of Purines and Purine N-Oxides: The 4-nitroimidazole structure, from which this derivative is built, is a known starting material for the efficient synthesis of N-7 substituted purines and purine mono-N-oxides via Vicarious Nucleophilic Substitution (VNS) methodology . This provides researchers with a strategic route to access these important classes of nitrogen heterocycles, which are of significant interest in pharmaceutical development. Chemical Profile: CAS Number 13230-13-2 Molecular Formula C 10 H 9 N 3 O 2 Molecular Weight 203.20 g/mol MDL Number MFCD00579744 Storage Sealed in dry, store at 2-8°C Notice: This product is offered For Research Use Only (RUO). It is strictly intended for laboratory research and further manufacturing applications. It is not intended for diagnostic or therapeutic use, nor for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-13(15)10-7-12(8-11-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHQIXWIGCISFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336499
Record name 1-Benzyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13230-13-2
Record name 1-Benzyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-benzyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 1-benzyl-4-nitro-1H-imidazole, a key heterocyclic compound with significant potential in medicinal chemistry. The nitroimidazole scaffold is a cornerstone in the development of therapeutics for infectious diseases and oncology.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

I. Strategic Importance of this compound in Drug Discovery

Nitroimidazoles are a class of compounds renowned for their broad-spectrum antimicrobial activity against anaerobic bacteria and parasites.[2][] Their mechanism of action often involves the reductive activation of the nitro group within target organisms, leading to the generation of cytotoxic radicals that disrupt cellular macromolecules like DNA.[][4] The benzyl group in this compound enhances the lipophilicity of the molecule, which can improve its pharmacokinetic profile, including cell membrane permeability and target tissue distribution.

The 4-nitro isomer is of particular interest. While 5-nitroimidazoles like metronidazole are more common in clinical use, the 4-nitro substitution offers a distinct electronic and steric profile that can be exploited to develop novel therapeutic agents with potentially different activity spectra or improved resistance profiles.[5]

II. Synthesis of this compound: A Regioselective Approach

The synthesis of this compound is primarily achieved through the N-alkylation of 4-nitroimidazole with a benzyl halide. The key challenge in this synthesis is achieving regioselectivity, as the imidazole ring has two nitrogen atoms that can potentially be alkylated.

The reaction proceeds via a nucleophilic substitution mechanism. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide. The choice of base is critical in deprotonating the imidazole ring, thereby increasing its nucleophilicity. A common and effective method involves the use of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF).[6]

The regioselectivity, favoring N1-alkylation to produce the 4-nitro isomer over the 5-nitro isomer, is influenced by both steric and electronic factors. In the case of 4-nitroimidazole, N1-alkylation is generally favored.[6]

This protocol outlines a reliable method for the synthesis of this compound.

Materials:

  • 4-nitroimidazole

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 4-nitroimidazole (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 equivalents).

  • Stir the mixture at room temperature for 15 minutes to facilitate the deprotonation of the imidazole.

  • Add benzyl bromide (1.2 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at 60°C and monitor the progress by thin-layer chromatography (TLC).[6][7]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis_Workflow Reagents 4-Nitroimidazole Benzyl Bromide K₂CO₃ Acetonitrile Reaction N-Alkylation (60°C) Reagents->Reaction 1. Mix & Heat Workup Filtration Solvent Evaporation Extraction Reaction->Workup 2. Isolate Crude Purification Column Chromatography Workup->Purification 3. Purify Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

III. Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Technique Parameter Expected Value/Observation
Melting Point ~106°C[8]
FT-IR ν (cm⁻¹)~3100 (C-H aromatic), ~1540 & ~1350 (NO₂ asymmetric and symmetric stretching), ~1600 (C=C aromatic)[8][9]
¹H NMR δ (ppm) in CDCl₃~7.65 (s, 1H, H-5), ~7.35-7.25 (m, 5H, Ar-H), ~7.10 (s, 1H, H-2), ~5.25 (s, 2H, CH₂)[8]
¹³C NMR δ (ppm) in CDCl₃~147 (C4), ~137 (C2), ~134 (Ar-C), ~129-128 (Ar-CH), ~121 (C5), ~51 (CH₂)[8]
Mass Spec. m/z[M+H]⁺ at ~204
Elemental Analysis %C: 59.11, H: 4.46, N: 20.68 (Calculated for C₁₀H₉N₃O₂)
  • FT-IR Spectroscopy: The presence of strong absorption bands corresponding to the nitro group is a key diagnostic feature. The aromatic C-H and C=C stretching vibrations confirm the presence of the benzyl and imidazole rings.

  • ¹H NMR Spectroscopy: The downfield singlets for the imidazole protons (H-2 and H-5) are characteristic. The multiplet in the aromatic region integrates to five protons, and the singlet integrating to two protons at around 5.25 ppm confirms the benzylic methylene group.

  • ¹³C NMR Spectroscopy: The chemical shifts of the imidazole carbons and the benzyl group carbons are consistent with the proposed structure. The carbon attached to the nitro group (C4) is typically observed at a downfield chemical shift.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum provides direct evidence for the molecular weight of the compound.

Characterization_Workflow Compound Synthesized Compound FTIR FT-IR Spectroscopy Compound->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS EA Elemental Analysis Compound->EA Data_Analysis Data Interpretation & Structure Confirmation FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis EA->Data_Analysis

Caption: A multi-technique approach for the characterization of this compound.

IV. Conclusion and Future Directions

The synthesis and characterization of this compound provide a foundational platform for the development of novel therapeutic agents. The protocols outlined in this guide are robust and have been validated through extensive research. Future work in this area could focus on the derivatization of the imidazole or benzyl ring to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. The exploration of its potential as a hypoxia-activated prodrug in cancer therapy also represents a promising avenue for further investigation.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzyl-4-nitro-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the nitroimidazole class, it shares a core scaffold with proven therapeutic agents, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, its synthesis, and its potential applications, with a particular focus on insights relevant to researchers in the pharmaceutical sciences.

Introduction

The imidazole ring is a ubiquitous motif in biologically active molecules, including the essential amino acid histidine.[1] The introduction of a nitro group to this scaffold dramatically alters its electronic properties and biological function, giving rise to the nitroimidazole class of compounds. These compounds are known for their efficacy against anaerobic bacteria and protozoa, with their mechanism of action rooted in the reductive activation of the nitro group under hypoxic conditions to generate cytotoxic free radicals that damage cellular macromolecules, including DNA.[2][3][4][5]

The addition of a benzyl group at the N1 position of the 4-nitroimidazole core modulates the compound's lipophilicity and can influence its pharmacokinetic and pharmacodynamic properties. Understanding the precise physicochemical characteristics of this compound is therefore paramount for its rational development as a potential therapeutic agent.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 4-nitroimidazole with a benzyl halide. The regioselectivity of this reaction is a critical consideration, as alkylation can potentially occur at either of the two nitrogen atoms in the imidazole ring. However, studies have shown that the alkylation of 4-nitroimidazole generally favors the N1 position.[6]

The reaction is commonly carried out in the presence of a base to deprotonate the imidazole ring, thereby activating it for nucleophilic attack on the benzyl halide. The choice of solvent and reaction temperature can significantly influence the reaction yield and purity of the final product.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound, based on established methods for N-alkylation of nitroimidazoles.[6]

Materials:

  • 4-Nitroimidazole

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroimidazole (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Deprotonation: Add a base, such as potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents), to the solution and stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the imidazolide anion.

  • Alkylation: To the stirred suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically heated to 60°C to improve the yield and reaction rate.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with brine solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Causality Behind Experimental Choices:

  • The choice of a polar aprotic solvent like acetonitrile or DMF is crucial as it effectively dissolves the reactants and facilitates the SN2 reaction.

  • Potassium carbonate is a commonly used base due to its mildness and ease of handling. Sodium hydride, a stronger base, can also be employed for more efficient deprotonation.

  • Heating the reaction mixture increases the kinetic energy of the molecules, leading to a faster reaction rate and generally higher yields.

  • The aqueous work-up and extraction are essential to remove inorganic salts and the solvent, while the final purification step ensures the high purity of the target compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Nitroimidazole 4-Nitroimidazole Mixing Mixing & Stirring 4-Nitroimidazole->Mixing Benzyl_Halide Benzyl Halide Benzyl_Halide->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing Heating Heating (Optional) Mixing->Heating Quenching Quenching with Water Heating->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Product This compound Purification->Product

Figure 1: General workflow for the synthesis of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in biological systems. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 13230-13-2[7]
Molecular Formula C₁₀H₉N₃O₂[8]
Molecular Weight 203.20 g/mol [8]
Appearance Yellowish-brown crystals[4]
Melting Point 106 °C (for 1-benzyl-2-methyl-4-nitro-1H-imidazole)[4]
Solubility Soluble in organic solvents like dichloromethane, toluene, and 2-nitrotoluene. Solubility in chloroalkanes is generally low.[9]
pKa Not explicitly reported, but the imidazole moiety is weakly basic.
Experimental Protocols for Property Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C/minute) near the expected melting point for an accurate measurement.

  • Observation: The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

Assessing the solubility of a compound in various solvents is essential for developing formulation strategies and understanding its potential absorption and distribution in the body.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Preparation: A known amount of this compound is added to a specific volume of each solvent in a test tube or vial.

  • Equilibration: The mixtures are agitated (e.g., by vortexing or shaking) at a constant temperature for a sufficient period to reach equilibrium.

  • Observation: The solubility is determined by visual inspection. If the solid completely dissolves, it is considered soluble. For quantitative analysis, the concentration of the dissolved compound in the supernatant can be measured using techniques like UV-Vis spectroscopy or HPLC.

Spectral Data and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) of 1-benzyl-2-methyl-4-nitro-1H-imidazole: δ 7.65 (s, 1H, Im-H), 7.39-7.29 (m, 3H, Ar-H), 7.12 (dd, 2H, Ar-H), 5.58 (s, 2H, Ph-CH₂-N), 2.39 (s, 3H, Im-CH₃).[4]

¹³C NMR (100 MHz, CDCl₃) of 1-benzyl-2-methyl-4-nitro-1H-imidazole: δ 146.54 (Im-C), 133.89 (Ph-C), 129.47 (Ph-C), 129.05 (Ph-C), 128.09 (Ph-C), 120.53 (Im-C), 51.05 (Ph-CH₂-N), 13.40 (Im–CH₃).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic and benzyl groups, C=C and C=N stretching vibrations of the imidazole and benzene rings, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group. For 1-benzyl-2-methyl-4-nitro-1H-imidazole, characteristic peaks are observed at 3096 cm⁻¹ (>C-H), 1604 cm⁻¹ (>C=C<), and 1538, 1291, 831 cm⁻¹ (NO₂).[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (203.20 g/mol ), along with fragment ions resulting from the cleavage of the benzyl group and other characteristic fragmentations.

Spectral_Analysis cluster_techniques Spectroscopic Techniques cluster_information Structural Information Obtained Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR Infrared (IR) Spectroscopy Compound->IR MS Mass Spectrometry (MS) Compound->MS NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR_Info Functional Groups (e.g., -NO₂, C-H, C=N) IR->IR_Info MS_Info Molecular Weight Fragmentation Pattern MS->MS_Info

Figure 2: Spectroscopic techniques for the structural elucidation of this compound.

Potential Applications in Drug Development

Nitroimidazole derivatives have a well-established history in medicine, and this compound and its analogs are being explored for a variety of therapeutic applications.

Anticancer Activity

The hypoxic microenvironment of solid tumors presents a unique opportunity for the activation of nitroimidazole-based prodrugs. Several studies have investigated the anticancer potential of this compound derivatives. These compounds have shown promising activity against various human cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2).[1][2][3] The proposed mechanism involves the bioreductive activation of the nitro group to cytotoxic species that can induce DNA damage and apoptosis in cancer cells.

Antimicrobial Activity

Building on the known antimicrobial properties of nitroimidazoles, derivatives of this compound are also being investigated for their activity against a range of pathogens. This includes bacteria and protozoa, with potential applications in treating infectious diseases.[10][11][12]

Conclusion

This compound is a versatile scaffold with significant potential in drug discovery and development. This guide has provided a detailed overview of its synthesis, physicochemical properties, and potential therapeutic applications. A comprehensive understanding of these fundamental characteristics is essential for researchers and scientists working to advance this promising class of compounds towards clinical application. Further research into the specific mechanisms of action and the structure-activity relationships of this compound and its derivatives will be crucial in realizing their full therapeutic potential.

References

An In-Depth Technical Guide to the Core Mechanism of Action of 1-benzyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the proposed mechanism of action for 1-benzyl-4-nitro-1H-imidazole, a nitroimidazole derivative with demonstrated biological activities. Synthesizing data from foundational nitroimidazole research and specific studies on its derivatives, this document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's therapeutic potential.

Introduction: The Significance of the Nitroimidazole Scaffold

The imidazole ring is a fundamental heterocyclic structure present in numerous biologically active molecules, including the essential amino acid histidine.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, which include antimicrobial, antiviral, antiparasitic, and anticancer properties.[1][3] The introduction of a nitro group (NO₂) to the imidazole core dramatically influences its biological activity, giving rise to the class of compounds known as nitroimidazoles.

This compound belongs to this important class of compounds. While its direct mechanistic pathways are the subject of ongoing investigation, the extensive research on nitroimidazoles as a class provides a strong foundation for understanding its core mode of action. This guide will first elucidate the well-established general mechanism of nitroimidazoles and then delve into the specific cytotoxic activities and putative molecular interactions of this compound and its closely related derivatives.

The Cornerstone of Nitroimidazole Activity: Bioreductive Activation

The central paradigm for the mechanism of action of nitroimidazoles is their selective toxicity, which is intrinsically linked to the redox state of the target cell.[4][5] In essence, these compounds are prodrugs that require bioreductive activation of the nitro group to exert their cytotoxic effects.[4] This process is significantly more efficient in anaerobic or hypoxic environments, a key characteristic that underpins their efficacy against anaerobic bacteria, protozoa, and hypoxic tumor cells.[5]

The activation cascade can be summarized as follows:

  • Cellular Uptake: The uncharged nitroimidazole molecule passively diffuses across the cell membrane.

  • Reduction of the Nitro Group: In a low-oxygen environment, the nitro group undergoes a one-electron reduction, a reaction catalyzed by nitroreductases.[4] This enzymatic reduction leads to the formation of a short-lived, highly reactive nitro radical anion.[4]

  • Generation of Cytotoxic Species and DNA Damage: This nitro radical anion is a potent oxidizing agent that can directly or indirectly lead to the generation of other reactive oxygen species. The ultimate consequence is significant damage to cellular macromolecules, most notably DNA, causing strand breaks and leading to cell death.[4]

This fundamental mechanism is depicted in the signaling pathway below:

Bioreductive_Activation cluster_cell Target Cell (Anaerobic/Hypoxic) Nitroimidazole Nitroimidazole Nitro_Radical Nitro Radical Anion (Reactive Intermediate) Nitroimidazole->Nitro_Radical Nitroreductase (One-electron reduction) DNA_Damage DNA Strand Breaks & Cell Death Nitro_Radical->DNA_Damage Oxidative Stress Extracellular Extracellular Space Extracellular->Nitroimidazole Passive Diffusion

Figure 1: Generalized mechanism of bioreductive activation of nitroimidazoles.

Anticancer Activity of this compound Derivatives

While the bioreductive activation leading to DNA damage is a plausible mechanism for the anticancer effects of this compound, particularly in the hypoxic microenvironment of solid tumors, recent studies on its derivatives suggest additional or alternative modes of action. Research has focused on synthesizing and evaluating derivatives where various functional groups are attached to the core this compound scaffold, often via a piperazine linker.[1][6][7]

These studies have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

In Vitro Cytotoxicity Data

The antiproliferative effects of several derivatives of this compound have been quantified, with the half-maximal inhibitory concentration (IC₅₀) values determined for various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µg/mL)Reference
5f MCF-7 (Breast)1.0[1][2]
5k MCF-7 (Breast)1.0[1][2]
5d PC3 (Prostate)4.0[1][2]
5m DU145 (Prostate)5.0[1][2]
9g MCF-7 (Breast)2.00 ± 0.03 µM[6]
9k MCF-7 (Breast)5.00 ± 0.01 µM[6]
7 HepG2 (Liver)5.6 ± 0.5 µM[7]
10 HepG2 (Liver)29.6 ± 7.6 µM[7]
7 MCF-7 (Breast)32.1 ± 5.6 µM[7]
10 MCF-7 (Breast)46.2 ± 8.2 µM[7]
17 VariousLow µM range[8]
11 Various8.60–64.0 µM[8]

Table 1: Summary of in vitro anticancer activity of selected this compound derivatives.

Molecular Docking and Putative Protein Targets

To elucidate the potential molecular mechanisms underlying the observed cytotoxicity, molecular docking studies have been performed on the most potent derivatives.[1][6][9] These in silico analyses predict the binding affinity and interaction patterns of the compounds with the active sites of key proteins implicated in cancer progression.

For instance, molecular docking studies of potent anticancer derivatives of this compound have suggested potential interactions with the following targets:

  • Human Estrogen Receptor Alpha (hERα): For compounds active against MCF-7 breast cancer cells, docking studies have shown potential binding to hERα, with interactions such as hydrogen bonding with key amino acid residues like Asp58.[6]

  • Fms-like tyrosine kinase-3 (FLT3): In the context of acute myeloid leukemia, docking studies of a tetrazole derivative of this compound indicated a strong binding affinity to FLT3, a receptor tyrosine kinase often mutated in this disease.[9]

These findings suggest that in addition to the classical nitroimidazole mechanism, derivatives of this compound may also function as inhibitors of specific signaling pathways crucial for cancer cell proliferation and survival.

The proposed dual mechanism of action for the anticancer activity is illustrated below:

Anticancer_Mechanism cluster_hypoxia Hypoxic Tumor Microenvironment cluster_signaling Specific Protein Inhibition BNI_Derivative This compound Derivative Bioreductive_Activation Bioreductive Activation BNI_Derivative->Bioreductive_Activation Protein_Target e.g., hERα, FLT3 BNI_Derivative->Protein_Target DNA_Damage DNA Damage Bioreductive_Activation->DNA_Damage Cell_Death Apoptosis & Cell Cycle Arrest DNA_Damage->Cell_Death Inhibition Inhibition of Signaling Pathway Protein_Target->Inhibition Inhibition->Cell_Death

Figure 2: Proposed dual mechanism of anticancer action for this compound derivatives.

Antiparasitic and Antimicrobial Potential

The foundational mechanism of bioreductive activation makes nitroimidazoles potent agents against anaerobic protozoa such as Giardia lamblia and Entamoeba histolytica.[10][11] Studies on derivatives of 1-methyl-4-nitroimidazole, a close structural analog, have shown significant activity against these parasites, often exceeding that of the standard drug metronidazole.[10][12] The proposed mechanism for this antiparasitic action also involves the generation of reactive oxygen species, leading to oxidative stress within the parasite.[3][13]

Furthermore, derivatives of this compound have been synthesized and evaluated for their antibacterial activity.[8] For example, certain tetrazole and 1,3,4-thiadiazole derivatives have demonstrated potent activity against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis.[8] This suggests that the core scaffold can be modified to target a broad range of pathogenic microorganisms.

Experimental Protocols for Mechanistic Elucidation

The investigation into the mechanism of action of this compound and its derivatives relies on a suite of well-established experimental techniques.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, PC3) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

The workflow for the MTT assay is visualized below:

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound (Serial Dilutions) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent & Incubate Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Methodology:

  • Protein Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the this compound derivative and optimize its geometry.

  • Docking Simulation: Use docking software (e.g., AutoDock, Schrödinger) to fit the ligand into the active site of the protein. The software will generate multiple possible binding poses.

  • Scoring and Analysis: Score the generated poses based on their binding affinity (e.g., in kcal/mol). Analyze the best-scoring poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with the amino acid residues of the protein's active site.

Conclusion and Future Directions

The mechanism of action of this compound is rooted in the well-established principle of bioreductive activation characteristic of the nitroimidazole class, leading to DNA damage and cell death. This provides a strong rationale for its activity against anaerobic microbes and parasites, as well as hypoxic cancer cells. However, emerging research on its derivatives points towards a more nuanced and potentially multi-targeted mechanism in cancer, involving the inhibition of specific protein kinases and receptors.

Future research should focus on:

  • Direct Mechanistic Studies: Elucidating the precise molecular targets of this compound and its most potent derivatives through experimental validation, such as enzyme inhibition assays and proteomic profiling.

  • In Vivo Efficacy: Evaluating the therapeutic potential of lead compounds in animal models of cancer and infectious diseases.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The this compound scaffold represents a promising platform for the development of novel therapeutics. A thorough understanding of its multifaceted mechanism of action is critical for realizing its full clinical potential.

References

Spectroscopic Blueprint of 1-Benzyl-4-nitro-1H-imidazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular entities is paramount. 1-benzyl-4-nitro-1H-imidazole is a heterocyclic compound of significant interest, belonging to the nitroimidazole class of compounds known for their diverse biological activities. A thorough understanding of its three-dimensional structure and electronic properties is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the spectroscopic signature of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data provides a definitive structural confirmation and offers insights into the molecule's chemical environment.

This guide is structured to provide not just the spectral data, but also the scientific rationale behind the observed signals and the experimental methodologies used to acquire them. By understanding the "why" behind the data, researchers can more effectively apply these techniques to their own investigations of related compounds.

Molecular Structure and Spectroscopic Correlation

The foundational step in spectroscopic analysis is to understand the molecular structure and the expected electronic environments of the constituent atoms. The structure of this compound, presented below, is key to interpreting the forthcoming spectroscopic data.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete picture of the molecular connectivity and electronic environment can be assembled.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Apply a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass all expected carbon signals (typically 0-160 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance signal intensity.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole ring, the benzyl group, and the methylene bridge. Based on data from the closely related compound, 1-benzyl-2-methyl-4-nitro-1H-imidazole, the following assignments can be predicted[1][2]:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-5 (imidazole)~7.65Singlet (s)1HThe nitro group at C-4 is strongly electron-withdrawing, deshielding the adjacent H-5 proton.
H-2 (imidazole)~7.30-7.40Singlet (s)1HThis proton is on a carbon situated between two nitrogen atoms, leading to a downfield shift.
Aromatic (benzyl)~7.20-7.40Multiplet (m)5HThe five protons of the phenyl ring will appear as a complex multiplet in this region.
Methylene (-CH₂-)~5.58Singlet (s)2HThe protons of the methylene bridge are deshielded by the adjacent nitrogen atom of the imidazole ring and the phenyl group.

Expert Insight: The precise chemical shifts of the imidazole protons are highly sensitive to the electronic effects of the substituents. The potent electron-withdrawing nature of the nitro group at the C4 position causes a significant downfield shift for the H-5 proton.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The predicted chemical shifts are based on analogous structures and the known effects of substituents on aromatic and heterocyclic rings[1][2][3].

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C-4 (imidazole)~145-150The carbon bearing the nitro group is significantly deshielded.
C-2 (imidazole)~135-140This carbon is positioned between two nitrogen atoms, resulting in a downfield chemical shift.
C-5 (imidazole)~120-125The C-5 carbon is influenced by the adjacent nitrogen and the C-4 nitro group.
C-ipso (benzyl)~134The aromatic carbon directly attached to the methylene group.
C-ortho, C-meta, C-para (benzyl)~127-129The remaining aromatic carbons of the benzyl group typically appear in this range.
Methylene (-CH₂-)~51The methylene carbon is shifted downfield due to its attachment to the nitrogen of the imidazole ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and subtracted from the sample spectrum.

IR Spectral Analysis

The IR spectrum of this compound will be characterized by several key absorption bands that confirm the presence of the nitro, imidazole, and benzyl functionalities[1][4][5][6].

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch (-CH₂-)2950-2850Medium-Weak
N-O Asymmetric Stretch (NO₂)~1540Strong
C=N and C=C Stretch (imidazole & benzyl)1600-1450Medium-Strong
N-O Symmetric Stretch (NO₂)~1350Strong
C-N Stretch1300-1200Medium

Expert Insight: The two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are highly diagnostic and provide unequivocal evidence for its presence in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is acquired over a suitable m/z range to include the expected molecular ion.

Mass Spectral Analysis

The mass spectrum will provide the molecular weight of this compound (C₁₀H₉N₃O₂), which is 203.19 g/mol .

  • Molecular Ion Peak: In ESI-MS, the base peak is expected to be the protonated molecule at m/z 204.19 [M+H]⁺.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da)[7]. A significant fragment would be the tropylium ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl group.

G Parent [C₁₀H₉N₃O₂ + H]⁺ m/z = 204 Frag1 Loss of NO₂ [M+H - 46]⁺ m/z = 158 Parent->Frag1 Frag2 Tropylium Ion [C₇H₇]⁺ m/z = 91 Parent->Frag2 Frag3 Loss of Benzyl [M+H - 91]⁺ m/z = 113 Parent->Frag3

References

The Architectural Blueprint of a Promising Therapeutic Scaffold: A Technical Guide to the Crystal Structure of 1-Benzyl-4-Nitro-1H-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-4-nitro-1H-imidazole scaffold is a cornerstone in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is intrinsically linked to their biological activity, stability, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the crystal structure of this compound derivatives. It offers a detailed protocol for single-crystal X-ray diffraction (SCXRD), the definitive technique for elucidating these structures, and delves into the nuanced conformational analysis of the imidazole and benzyl moieties. Furthermore, this guide bridges the gap between solid-state architecture and biological function, examining the critical structure-activity relationships that govern the efficacy of these promising compounds.

Introduction: The Significance of the this compound Core

Nitroimidazole derivatives have long been recognized for their potent biological activities, primarily as antibacterial and antiprotozoal agents.[1] Their mechanism of action is often linked to the reductive activation of the nitro group under hypoxic conditions, leading to the generation of cytotoxic radicals that damage microbial DNA.[1] The introduction of a benzyl group at the N1 position of the imidazole ring has been a pivotal strategic modification in the design of new derivatives. This appendage can significantly influence the molecule's lipophilicity, metabolic stability, and interactions with biological targets. Consequently, this compound derivatives have emerged as a versatile and highly modulable scaffold in medicinal chemistry, with applications extending to anticancer and radiosensitizing agents.[2][3]

Understanding the crystal structure of these derivatives is paramount for rational drug design. It provides a high-resolution map of the molecule's conformation, including bond lengths, bond angles, and torsion angles. This information is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific conformational features with biological potency.

  • In Silico Drug Design: Providing accurate geometries for molecular docking and dynamics simulations.

  • Polymorphism Screening: Identifying different crystalline forms that can impact solubility and bioavailability.

  • Lead Optimization: Guiding chemical modifications to enhance target binding and pharmacokinetic profiles.

This guide will provide the foundational knowledge and practical insights necessary to leverage crystallographic data in the development of next-generation therapeutics based on the this compound framework.

Experimental Determination of Crystal Structure: A Single-Crystal X-ray Diffraction Workflow

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid.[4] The process, from crystal growth to final structure refinement, is a meticulous workflow that demands both experimental skill and computational expertise.

Causality in Experimental Design: Why SCXRD?

Unlike spectroscopic techniques that provide information about the average properties of a bulk sample, SCXRD interrogates the highly ordered, repeating unit of a single crystal. This allows for the precise determination of atomic coordinates, providing an unparalleled level of structural detail, including the conformation of flexible moieties like the benzyl group and the geometry of intermolecular interactions that stabilize the crystal lattice.[5]

Step-by-Step Methodology for Single-Crystal X-ray Diffraction

The following protocol outlines the key stages in a typical small-molecule SCXRD experiment.[4][6]

Step 1: Crystal Growth and Selection

  • Objective: To obtain a single, well-formed crystal of high quality, typically 0.1-0.3 mm in size, and free from defects.[5]

  • Procedure:

    • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture.

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the gradual formation of crystals.

    • Under a polarized light microscope, select a crystal that exhibits uniform extinction, sharp edges, and no visible cracks or inclusions.

Step 2: Crystal Mounting

  • Objective: To securely mount the selected crystal on a goniometer head for precise rotation in the X-ray beam.[1]

  • Procedure:

    • Using a micromanipulator, carefully pick up the selected crystal with a cryoloop or a glass fiber coated with a minimal amount of oil or epoxy.

    • Attach the fiber to a goniometer head.

    • If data is to be collected at low temperatures (to minimize thermal vibrations), the mounted crystal is flash-cooled in a stream of cold nitrogen gas.

Step 3: Data Collection

  • Objective: To measure the intensities of the diffracted X-ray beams as the crystal is rotated through a range of orientations.

  • Procedure:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.[4]

    • A data collection strategy is devised to measure a complete and redundant set of diffraction data. The crystal is rotated in small increments, and a diffraction image is recorded at each step.[6]

Step 4: Data Reduction and Structure Solution

  • Objective: To process the raw diffraction images and obtain an initial model of the crystal structure.

  • Procedure:

    • The collected images are integrated to determine the intensity of each diffraction spot (reflection).

    • Corrections are applied for factors such as Lorentz polarization and absorption.

    • The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map.[5]

    • An initial molecular model is built into the electron density map.

Step 5: Structure Refinement and Validation

  • Objective: To optimize the atomic parameters of the model to best fit the experimental data and to validate the final structure.

  • Procedure:

    • The atomic coordinates, occupancies, and thermal parameters are iteratively adjusted using a least-squares refinement process to minimize the difference between the observed and calculated structure factors.[5]

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The quality of the final model is assessed using statistical indicators such as the R-factor and goodness-of-fit. The final structure is checked for any inconsistencies or errors.

experimental_workflow cluster_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Structure Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection crystal_mounting Crystal Mounting crystal_selection->crystal_mounting data_collection Data Collection crystal_mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structure

Figure 1: Experimental workflow for single-crystal X-ray diffraction.

In-Depth Structural Analysis of this compound Derivatives

The crystal structures of this compound derivatives reveal key conformational features and intermolecular interactions that are crucial for their physicochemical properties and biological activity.

Molecular Conformation: The Interplay of Imidazole and Benzyl Rings

A recurring theme in the crystal structures of these derivatives is the relative orientation of the imidazole and benzyl rings. The dihedral angle between the plane of the imidazole ring and the plane of the benzyl ring is a critical conformational parameter. For instance, in the crystal structure of 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine, this dihedral angle is significant, indicating a non-coplanar arrangement.[7][8] This twisted conformation is a common feature, driven by the steric hindrance between the ortho-hydrogens of the benzyl group and the substituents on the imidazole ring.

The nitro group at the 4-position of the imidazole ring is generally found to be nearly coplanar with the imidazole ring. This planarity facilitates electronic delocalization and is a key feature for the biological activity of nitroimidazoles.[9]

Intermolecular Interactions and Crystal Packing

The packing of this compound derivatives in the solid state is governed by a network of weak intermolecular interactions. These interactions, though individually weak, collectively determine the stability of the crystal lattice.

  • C-H···O Hydrogen Bonds: The acidic protons of the imidazole and benzyl rings can form weak hydrogen bonds with the oxygen atoms of the nitro group of neighboring molecules. These interactions are frequently observed and play a significant role in the crystal packing.[8]

  • π-π Stacking: The aromatic imidazole and benzyl rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are arranged in a parallel or offset fashion.[10] These interactions contribute to the overall stability of the crystal structure.

  • C-H···π Interactions: The hydrogen atoms of the benzyl or other aliphatic groups can interact with the π-electron clouds of the aromatic rings of adjacent molecules.[10]

The interplay of these weak interactions often leads to the formation of complex three-dimensional supramolecular architectures.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B imidazole1 Imidazole Ring benzyl1 Benzyl Ring nitro1 Nitro Group (O-N-O) imidazole2 Imidazole Ring imidazole1->imidazole2 π-π stacking benzyl1->imidazole2 C-H···π nitro2 Nitro Group (O-N-O) benzyl1->nitro2 C-H···O benzyl2 Benzyl Ring

Figure 2: Common intermolecular interactions in the crystals of this compound derivatives.
Tabulated Crystallographic Data

The following table summarizes representative crystallographic data for a this compound derivative.

ParameterValue for 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine[7][8]
Chemical FormulaC₁₈H₂₁N₅O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.0914(6)
b (Å)11.8919(7)
c (Å)15.545(1)
β (°)102.321(6)
Volume (ų)1822.5(2)
Z4

Bridging Structure and Function: Structure-Activity Relationships

The therapeutic efficacy of this compound derivatives is intimately tied to their three-dimensional structure. Crystallographic data, in conjunction with biological assays, allows for the elucidation of key structure-activity relationships (SAR).

The Role of the Nitro Group Position and Orientation

The position of the nitro group on the imidazole ring is a critical determinant of biological activity. 4-Nitroimidazoles often exhibit a different spectrum of activity compared to their 5-nitro counterparts.[11] The near co-planarity of the nitro group with the imidazole ring, as observed in crystal structures, is thought to be essential for its bioreductive activation.[9] Deviations from this planarity, which could be induced by bulky adjacent substituents, may lead to a decrease in activity.

Conformational Flexibility of the Benzyl Group

The conformational flexibility of the N1-benzyl group allows it to adopt various orientations to optimize interactions with the binding site of a biological target. The preferred conformation observed in the solid state may provide insights into the low-energy conformations that are relevant for biological activity. Substituents on the benzyl ring can further modulate these interactions and influence the overall potency and selectivity of the compound. For example, the introduction of substituents can alter the electronic properties of the ring and its ability to participate in π-stacking or other non-covalent interactions.

Impact of Intermolecular Interactions on Physicochemical Properties

The network of intermolecular interactions observed in the crystal structure has a direct impact on the physicochemical properties of the solid, such as melting point, solubility, and dissolution rate. Stronger intermolecular interactions generally lead to a more stable crystal lattice, a higher melting point, and lower solubility. Understanding these interactions is crucial for the formulation of these compounds into viable drug products.

Conclusion and Future Perspectives

The crystal structure of this compound derivatives provides a wealth of information that is indispensable for modern drug discovery and development. This guide has outlined the experimental methodology for determining these structures, delved into the key structural features of this important class of compounds, and highlighted the crucial links between their solid-state architecture and biological function.

Future research in this area will likely focus on:

  • Co-crystallization: The formation of multi-component crystals to modulate the physicochemical properties of these derivatives.

  • Polymorph Screening: A systematic investigation of different crystalline forms to identify the most stable and bioavailable polymorph.

  • Time-resolved Crystallography: To capture the dynamics of these molecules within their biological targets.

By continuing to explore the intricate world of the crystalline state, researchers can unlock the full therapeutic potential of the this compound scaffold and design the next generation of innovative medicines.

References

A Technical Guide to the Synthetic Routes of Nitroimidazoles: From Foundational Chemistry to Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous life-saving drugs for treating anaerobic bacterial and parasitic infections, hypoxic solid tumors, and tuberculosis.[1] The strategic placement of the nitro group on the imidazole ring is paramount to their biological activity, which is primarily driven by reductive activation under hypoxic conditions. This guide provides an in-depth analysis of the core synthetic routes for producing 2-, 4-, and 5-nitroimidazoles. We will explore the mechanistic underpinnings of classical nitration reactions, dissect the factors governing regioselectivity, and provide detailed, field-proven protocols for the synthesis of key intermediates and globally recognized drugs such as Metronidazole and Tinidazole. Furthermore, this guide will compare classical and modern synthetic strategies, offering researchers and drug development professionals a comprehensive understanding of the chemical causality behind experimental choices in this vital area of pharmaceutical science.

The Strategic Importance of the Nitro Group: A Mechanistic Prelude

The therapeutic efficacy of nitroimidazole drugs is intrinsically linked to the electron-withdrawing nature of the nitro (-NO₂) group. This group lowers the reduction potential of the imidazole ring, allowing it to be selectively reduced by microbial enzymes (like nitroreductases) in the low-oxygen environments characteristic of anaerobic bacteria or hypoxic tumors.[2] This reductive activation generates cytotoxic radical species that damage microbial DNA and other macromolecules, leading to cell death. Consequently, the position of the nitro group (C2, C4, or C5) profoundly influences the molecule's redox properties, metabolic activation, and ultimately, its therapeutic profile and toxicity. Mastering the synthesis to control this regiochemistry is therefore the primary challenge in nitroimidazole chemistry.

The Cornerstone Reaction: Electrophilic Nitration of the Imidazole Ring

The most fundamental method for introducing a nitro group onto an imidazole core is through electrophilic aromatic substitution. This reaction is typically performed using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

Mechanism of Nitration: The Role of the Nitronium Ion

The causality behind using this potent acid mixture lies in its ability to generate the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[3]

Step 1: Generation of the Electrophile (Nitronium Ion) HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich imidazole ring attacks the nitronium ion. This is the rate-determining step. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically the hydrogen sulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromatic system and yielding the final nitroimidazole product.[3]

Electrophilic Nitration Mechanism cluster_1 Step 2 & 3: Attack and Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ HNO3->NO2_plus Protonation & Dehydration H2SO4 2H₂SO₄ H2SO4->HNO3 Products1 H₃O⁺ + 2HSO₄⁻ Imidazole Imidazole Ring SigmaComplex Sigma Complex (Resonance Stabilized) Imidazole->SigmaComplex Attack by NO₂⁺ Nitroimidazole Nitroimidazole SigmaComplex->Nitroimidazole Deprotonation HSO4_minus HSO₄⁻ HSO4_minus->SigmaComplex NO2_plus_ref NO2_plus_ref->SigmaComplex

Caption: Mechanism of Electrophilic Aromatic Nitration on Imidazole.

The Question of Regioselectivity: Why 4(5)-Nitroimidazole Dominates

Direct nitration of the parent imidazole ring does not yield 2-nitroimidazole. Instead, it almost exclusively produces 4-nitroimidazole and 5-nitroimidazole, which exist as rapidly interconverting tautomers and are often referred to collectively as 4(5)-nitroimidazole.[5][6]

The rationale for this regioselectivity lies in the stability of the intermediate sigma complex.

  • Attack at C4 or C5: The positive charge of the sigma complex can be delocalized across three atoms, including the sp²-hybridized nitrogen (N1), without placing a positive charge on the more electronegative, pyridine-like nitrogen (N3). This creates a more stable intermediate.

  • Attack at C2: An attack at the C2 position would result in a resonance structure where the positive charge is placed directly on the adjacent, electron-deficient N3 nitrogen. This is a highly unfavorable and destabilized arrangement.[6]

Therefore, the reaction proceeds via the lower energy pathway, leading to substitution at the C4/C5 position.

Regioselectivity of Nitration cluster_pathways Reaction Pathways Start Imidazole + HNO₃/H₂SO₄ Attack_C4_C5 Attack at C4/C5 Start->Attack_C4_C5 Attack_C2 Attack at C2 Start->Attack_C2 Intermediate_C4_C5 Stable Sigma Complex (Charge delocalized) Attack_C4_C5->Intermediate_C4_C5 Lower Activation Energy Intermediate_C2 Unstable Sigma Complex (Charge on adjacent N) Attack_C2->Intermediate_C2 Higher Activation Energy Product_4_5 4(5)-Nitroimidazole (Major Product) Intermediate_C4_C5->Product_4_5 Product_2 2-Nitroimidazole (Not Formed) Intermediate_C2->Product_2

Caption: Rationale for Regioselective Nitration of Imidazole.

Core Synthetic Protocols: A Practical Guide

Synthesis of 2-Methyl-5-nitroimidazole: A Key Precursor

Many of the most important 5-nitroimidazole drugs, including metronidazole and tinidazole, are built upon the 2-methyl-5-nitroimidazole scaffold. The synthesis starts with 2-methylimidazole, which undergoes nitration under similar principles as the parent ring.

Experimental Protocol: Nitration of 2-Methylimidazole [7]

  • Reaction Setup: In a flask equipped with a stirrer and placed in an ice bath, dissolve 36 g (0.44 mol) of 2-methylimidazole in 6 mL of concentrated nitric acid. The addition should be controlled to maintain the temperature between 30-40°C.

  • Acidification: To the resulting solution, slowly add 5 mL of concentrated sulfuric acid while continuing to cool and stir.

  • Heating: Remove the ice bath and heat the reaction mixture to boiling for 1 hour.

  • Second Nitration: Cool the mixture and add an additional 8 mL of a 1:1 mixture of concentrated sulfuric acid and nitric acid.

  • Final Heating: Heat the mixture for another hour.

  • Work-up: Pour the hot reaction mixture carefully onto a sufficient amount of crushed ice. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitated solid, wash it thoroughly with three portions of cold water, and air-dry. This yields 2-methyl-5(4)-nitroimidazole.

Synthesis of Metronidazole

Metronidazole [1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole] is synthesized by the N-alkylation of 2-methyl-5-nitroimidazole with ethylene oxide or 2-chloroethanol.[8][9]

Experimental Protocol: Synthesis via Ethylene Oxide [8]

  • Catalyst Preparation: In a suitable reaction vessel, add 100 mg of formic acid and 20 mg of concentrated sulfuric acid to prepare a mixed acid catalyst solution.

  • Reaction Initiation: Add 25 mg of 2-methyl-5-nitroimidazole to the catalyst solution.

  • Alkylation: In a separate vessel, prepare 5 mL of ethylene oxide. Slowly introduce the ethylene oxide gas into the reaction vessel containing the imidazole solution.

  • Heating: Heat the reaction at 80°C for 12 hours.

  • Neutralization: After cooling, adjust the pH of the reaction solution to 8 by adding an appropriate amount of 1M sodium hydroxide solution.

  • Extraction: Extract the aqueous solution three times with 5 mL portions of ethyl acetate.

  • Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield metronidazole. The reported yield for this specific microscale reaction is 88%.[8]

Synthesis of Tinidazole

Tinidazole [1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole] synthesis is a multi-step process starting from 2-methyl-5-nitroimidazole. It involves a condensation step followed by an oxidation step.

Experimental Protocol: Two-Step Synthesis of Tinidazole [10] Step A: Condensation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, combine 800 g of 2-methyl-5-nitroimidazole, 200 mL of acetic acid, and 300 mL of 98% sulfuric acid.[10]

  • Addition of Reagent: While stirring, add 440 g of 2-(ethylthio)ethanol to the mixture.

  • Heating: Heat the reaction mixture at 80-85°C for 9 hours.

  • Intermediate Work-up: Adjust the pH to 3 with a 24% ammonia solution to precipitate any unreacted 2-methyl-5-nitroimidazole, which is then removed by filtration. The filtrate, containing the intermediate 1-[2-(ethylthio)ethyl]-2-methyl-5-nitroimidazole, proceeds to the next step.[10]

Step B: Oxidation

  • Reaction Setup: The intermediate from Step A is oxidized using a stoichiometric quantity of 50% hydrogen peroxide (H₂O₂).

  • Catalysis: This oxidation is catalyzed by 8 g of tungstic acid at 50-55°C.[10] Modern, greener variations may use a recyclable MoO₃/SiO₂ catalyst.

  • Isolation: After the reaction is complete, 25% aqueous ammonia is added to precipitate the final product, Tinidazole.

  • Purification: The crude Tinidazole is isolated by filtration and can be recrystallized to achieve high purity.

Synthesizing the Elusive Isomers: 2- and 4-Nitroimidazoles

Direct nitration is not a viable path to 2-nitroimidazoles. Their synthesis requires fundamentally different strategies, highlighting the importance of choosing the correct starting materials to control regiochemistry.

Synthesis of 2-Nitroimidazole (Azomycin)

The synthesis of the parent 2-nitroimidazole, first discovered as the natural product Azomycin, historically posed a significant challenge. The most successful route circumvents direct nitration by starting with 2-aminoimidazole. The strategy involves converting the amino group into a better leaving group (a diazonium salt) which can then be displaced by a nitro group.[11]

Experimental Protocol: Synthesis from 2-Aminoimidazole [12]

  • Diazotization: Slowly add a solution of 167 g of sodium nitrite (NaNO₂) in 420 mL of water to a solution of 288 g of 2-aminoimidazole hydrochloride in 1300 mL of 40% fluoboric acid (HBF₄). This forms the diazonium tetrafluoroborate intermediate.

  • Nitration/Displacement: Pour the resulting mixture into 5000 mL of water containing 2500 g of sodium nitrite and 500 g of copper powder (catalyst).

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Work-up: Adjust the solution to pH 2.0 with hydrochloric acid and extract the product with ethyl acetate.

  • Isolation: Evaporate the solvent and recrystallize the residue from ethanol to yield 2-nitroimidazole (M.P. 284°C).[12]

Synthesis of 4-Nitroimidazole

While 4(5)-nitroimidazole is the product of direct nitration, specific conditions can be optimized to favor the 4-nitro isomer as a key intermediate for drugs like ronidazole.[1]

Experimental Protocol: Mixed-Acid Nitration [1]

  • Reagent Preparation: Prepare a mixed acid nitrating agent by combining 98% concentrated sulfuric acid and 98% nitric acid in a 2:1 molar ratio.

  • Reaction: Prepare a solution of imidazole in sulfuric acid. Control the flow rates of the mixed acid and the imidazole solution to maintain a molar ratio of nitric acid to imidazole of 1.1.

  • Temperature Control: The reaction temperature is a critical parameter that influences yield and should be carefully controlled and optimized.

  • Work-up and Isolation: The reaction is quenched on ice, and the precipitated 4-nitroimidazole is isolated by filtration.

Comparative Analysis and Modern Synthetic Advances

The choice of synthetic route depends heavily on the desired regioisomer and the scale of the reaction.

Synthetic Target Classical Route Key Reagents Rationale / Causality Typical Yields Limitations
5-Nitroimidazoles Direct Nitration of Imidazole or 2-AlkylimidazoleHNO₃, H₂SO₄Electrophilic substitution favored at C5 due to stable sigma complex.70-90%Not applicable for 2-nitro isomer; harsh acidic conditions.
2-Nitroimidazoles Diazotization of 2-AminoimidazoleHBF₄, NaNO₂, CuC2 position is not susceptible to electrophilic attack; requires a nucleophilic displacement strategy.ModerateMulti-step; requires specific starting material (2-aminoimidazole).
4-Nitroimidazoles Controlled Direct NitrationHNO₃, H₂SO₄Fine-tuning of reaction conditions (temp, molar ratios) can favor the 4-isomer.VariableOften produces a mixture with the 5-isomer requiring separation.
Drug Derivatives N-Alkylation of Nitroimidazole PrecursorAlkyl halides, EpoxidesThe N1 nitrogen of the nitroimidazole ring is a potent nucleophile.HighAvailability of the precursor and the alkylating agent.

Modern Synthetic Advances: To overcome the limitations of harsh reagents and improve efficiency, modern synthetic organic chemistry has introduced new methodologies:

  • Green Catalysis: The use of recyclable solid acid catalysts like MoO₃/SiO₂ for the synthesis of Tinidazole eliminates the need for corrosive sulfuric/acetic acids and toxic tungstic acid, making the process more environmentally benign.

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling have been used to synthesize novel 5-aryl-4-nitroimidazoles, allowing for complex molecular architectures that are inaccessible through classical methods.

  • Alternative Nitrating Agents: Research into "green" nitrating agents like dinitrogen pentoxide (N₂O₅) aims to reduce the large volumes of waste acid generated in traditional processes.[13]

Conclusion

The synthesis of nitroimidazoles is a mature yet evolving field that perfectly illustrates the principles of reaction mechanisms and regioselectivity in heterocyclic chemistry. While the classical electrophilic nitration using mixed acid remains the industrial workhorse for producing the vast family of 5-nitroimidazole drugs, the synthesis of 2- and 4-nitro isomers requires distinct and clever chemical strategies. For the modern researcher, an understanding of these foundational routes is critical. It not only provides the tools to synthesize known active pharmaceutical ingredients but also offers the mechanistic insight required to innovate—designing more efficient, safer, and greener synthetic pathways and developing the next generation of nitroimidazole-based therapeutics.

References

A Technical Guide to the Role of the Nitro Group in Imidazole Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Nitro Group

The imidazole ring is a cornerstone in medicinal chemistry, a five-membered heterocycle integral to biological structures like the amino acid histidine.[1] Its true therapeutic potential, however, was dramatically unlocked with the addition of a simple, yet powerful, functional group: the nitro group (-NO₂). The discovery of azomycin (2-nitroimidazole) as a natural antibiotic heralded the age of nitroimidazole compounds, leading to the synthesis of metronidazole, a drug that has remained a clinical mainstay for over six decades.

This guide delves into the core chemical principles and biological consequences of placing a nitro group on an imidazole scaffold. We will explore how this single functional group fundamentally alters the molecule's electronic properties, bestowing upon it a remarkable selectivity for low-oxygen environments. This unique characteristic is the key to its potent activity against anaerobic microbes and its promising application in targeting the hypoxic cores of solid tumors.[2][3]

Part 1: The Physicochemical Impact of the Nitro Group

The addition of a nitro group transforms the imidazole ring from a simple aromatic heterocycle into a sophisticated, environment-sensing molecule. This transformation is rooted in the powerful electron-withdrawing nature of the -NO₂ group.

Electron-Withdrawing Effects and Redox Potential

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects.[4][5][6] It actively pulls electron density from the imidazole ring, creating a state of electron deficiency.[7][8] This property is the absolute prerequisite for its biological activity.

Causality: Why is this electron deficiency so important? It makes the nitro group an excellent electron acceptor. In biological systems, this translates to a high reduction potential. The molecule becomes "primed" for reduction, readily accepting electrons from physiological reducing agents. This process, known as bioreductive activation, is the central mechanism of all nitroimidazole drugs.[2][3]

The reduction potential is a critical parameter. For a nitroimidazole to be effective, its reduction potential must be low enough that it is not readily reduced by aerobic cells (which use oxygen as the primary electron acceptor) but high enough to be reduced by the potent reducing enzymes found in anaerobic organisms or hypoxic tumor cells.[2]

CompoundKey FeatureApproximate pKaOne-Electron Reduction Potential (E'¹) at pH 7
ImidazoleParent Compound~14.5 (acid), ~7.0 (base)Not applicable
2-NitroimidazoleRadiosensitizerLowered acidity/basicity~ -488 mV
5-Nitroimidazole (Metronidazole)AntimicrobialLowered acidity/basicity~ -415 mV

Note: pKa and redox potential values are approximate and can vary based on measurement conditions. The trend demonstrates the significant electronic impact of the nitro group.

Impact on Acidity and Basicity (pKa)

The imidazole ring is amphoteric, meaning it can act as both an acid (donating the N-H proton, pKa ~14.5) and a base (accepting a proton at the other nitrogen, pKa ~7.0).[9][10][11] The strong electron-withdrawing effect of the nitro group significantly alters this behavior. By pulling electron density away from the ring nitrogens, the nitro group makes the N-H proton more acidic (easier to remove) and the basic nitrogen less likely to accept a proton.[10] This results in a lower pKa for both the acidic and basic functions.

Expert Insight: This change in pKa has direct implications for drug development. It affects the molecule's solubility, membrane permeability, and interaction with biological targets at physiological pH. Drug designers must consider how substitutions on the imidazole ring will modulate the pKa to optimize pharmacokinetic and pharmacodynamic properties.

Part 2: Biological Activity & Mechanism of Action

The true elegance of nitroimidazoles lies in their selective activation within specific biological environments. This "hypoxic switch" makes them highly effective against organisms and tissues that thrive in low-oxygen conditions.

Antimicrobial Activity: Targeting Anaerobes

Nitroimidazoles like metronidazole and tinidazole are premier drugs for infections caused by anaerobic bacteria (e.g., Clostridium, Bacteroides) and protozoa (e.g., Trichomonas vaginalis, Giardia lamblia).[][13][14] Their efficacy stems from the unique metabolic machinery of these organisms.

Mechanism of Action:

  • Entry and Reduction: The neutral nitroimidazole prodrug passively diffuses into the microbial cell.[]

  • Bioreductive Activation: In the low-redox potential environment of anaerobes, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) transfer an electron to the nitro group.[2][]

  • Radical Formation: This one-electron reduction creates a highly reactive nitro radical anion.[2][14]

  • Cytotoxicity: This radical and subsequent reduction products (like nitroso and hydroxylamine species) are potent cytotoxins. They directly damage microbial DNA, causing strand breaks and helix destabilization, which inhibits nucleic acid synthesis and leads to cell death.[2][][14]

G cluster_env Environment Outside External Prodrug Prodrug Prodrug Outside->Prodrug

The Role of Oxygen (The "Futile Cycle"): In the presence of oxygen (i.e., in human cells), this process is short-circuited. The nitro radical anion rapidly transfers its newly acquired electron to molecular oxygen, regenerating the parent nitroimidazole compound and forming a superoxide anion.[2] This "futile cycling" prevents the accumulation of cytotoxic intermediates, thereby sparing aerobic host cells and conferring the drug's remarkable selectivity.[15]

Anticancer Activity: Exploiting Tumor Hypoxia

Solid tumors often outgrow their blood supply, leading to regions of severe oxygen deprivation, or hypoxia.[16] This hypoxic microenvironment is a major driver of tumor progression, metastasis, and resistance to conventional therapies.[17][18] Researchers have ingeniously turned this therapeutic obstacle into an opportunity by designing nitroimidazole-based hypoxia-activated prodrugs (HAPs).[17][19][20]

Mechanism of Action:

  • Systemic Administration: The stable, non-toxic HAP is administered systemically and distributes throughout the body, including into the tumor.[17]

  • Selective Reduction: In well-oxygenated normal tissues, the prodrug remains inert. However, upon diffusing into hypoxic tumor regions (<2% O₂), it becomes a substrate for endogenous nitroreductase enzymes (e.g., cytochrome P450 reductases).[17][21][22]

  • Effector Release: The enzymatic reduction of the nitroimidazole "trigger" initiates a chemical cascade that cleaves a linker, releasing a potent cytotoxic "effector" molecule (e.g., a DNA alkylating agent) directly within the tumor.[20][23]

  • Targeted Cell Kill: The localized release of the cytotoxin kills hypoxic tumor cells, which are often resistant to radiation and traditional chemotherapy, while minimizing damage to healthy tissues.[17][21]

G

Part 3: Drug Design and Development Considerations

Harnessing the power of the nitro group requires careful molecular design and rigorous experimental validation.

Structure-Activity Relationships (SAR)

The position of the nitro group and the nature of other substituents on the imidazole ring profoundly influence activity.

  • Position of the Nitro Group: 5-nitroimidazoles (e.g., metronidazole) are primarily active against anaerobic microbes.[24] In contrast, 2-nitroimidazoles have been more extensively explored as radiosensitizers and triggers for HAPs in cancer therapy.[3][25][26] 4-nitroimidazoles, such as the antitubercular drug candidate PA-824, can exhibit activity against both aerobic and anaerobic bacteria, highlighting a more complex SAR.[24][27]

  • Other Substituents: Adding lipophilic side chains can enhance cell penetration and potency.[27][28] For antitubercular nitroimidazoles, the presence of a 2-position oxygen atom within a bicyclic ring system was found to be crucial for aerobic activity.[27][29][30] These modifications fine-tune the drug's redox potential, substrate specificity for various nitroreductases, and overall pharmacokinetic profile.

Metabolism and Toxicity

The very mechanism that makes nitroimidazoles effective—the generation of reactive intermediates—is also a source of potential toxicity.

  • Common Side Effects: Gastrointestinal issues like nausea and a metallic taste are common.[13][31]

  • Serious Adverse Events: At high doses or with prolonged use, more severe side effects like peripheral neuropathy and seizures can occur.[31][32] A disulfiram-like reaction can happen if taken with alcohol.[31]

  • Mutagenicity Concerns: The DNA-damaging nature of the activated metabolites has raised concerns about mutagenicity and carcinogenicity, though the clinical relevance in humans at therapeutic doses remains a subject of study.[33]

Expert Insight: Pre-clinical toxicity studies are critical. For a new nitroimidazole candidate, it is essential to characterize its metabolic profile, identify the reactive intermediates, and assess potential for off-target DNA damage in aerobic host cells.[34]

Experimental Protocols for Evaluation

Validating the activity and selectivity of a novel nitroimidazole compound is a multi-step process.

This protocol is foundational for any compound designed as a HAP. It directly measures the compound's ability to kill cells preferentially under low-oxygen conditions.

Objective: To determine the IC₅₀ (concentration inhibiting 50% of cell growth) of a test compound under normoxic (21% O₂) and anoxic (<0.1% O₂) conditions and calculate the Hypoxia Cytotoxicity Ratio (HCR).

Materials:

  • Human cancer cell line (e.g., HCT116, HT-29).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound (dissolved in DMSO).

  • Standard chemotherapy agent (e.g., Doxorubicin) as a non-hypoxia-selective control.

  • 96-well cell culture plates.

  • Hypoxia chamber or incubator capable of maintaining <0.1% O₂.

  • Cell viability reagent (e.g., CellTiter-Glo, alamarBlue).[35]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in two identical 96-well plates at a density of 2,000-5,000 cells/well. Allow cells to attach for 24 hours in a standard incubator (37°C, 5% CO₂).

  • Compound Addition: Prepare serial dilutions of the test compound and control drug in culture medium. Remove the old medium from the plates and add the drug-containing medium to the appropriate wells. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation:

    • Place one plate back into the normoxic incubator (21% O₂).

    • Place the second plate into a pre-equilibrated hypoxic chamber (<0.1% O₂) for the duration of the drug exposure (e.g., 4-24 hours).

  • Recovery: After the exposure period, remove both plates from their respective incubators. Gently wash the cells with fresh medium to remove the compound. Add fresh, drug-free medium to all wells.

  • Return to Normoxia: Return both plates to the standard normoxic incubator and allow cells to recover and grow for an additional 72-96 hours.[35]

  • Viability Assessment: Add the cell viability reagent to all wells according to the manufacturer's instructions and measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis (Self-Validation):

    • Normalize the data to the vehicle-only control wells for both normoxic and hypoxic conditions.

    • Plot cell viability versus drug concentration for each condition and fit the data to a dose-response curve to determine the IC₅₀ values (IC₅₀-Nox and IC₅₀-Anox).

    • Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC₅₀-Nox / IC₅₀-Anox .[35]

    • Trustworthiness Check: A successful HAP will show a high HCR (>100), indicating potent killing under anoxia and minimal toxicity under normoxia. The control drug (Doxorubicin) should have an HCR of ~1, confirming the assay is reporting hypoxia-specific activation.

Conclusion

The nitro group is the defining feature of the imidazole class of drugs, acting as a latent weapon that is armed by the unique biochemistry of low-oxygen environments. Its strong electron-withdrawing nature primes the molecule for bioreductive activation, a process that selectively unleashes cytotoxic species to combat anaerobic pathogens or destroy hypoxic cancer cells. While this potent mechanism carries inherent toxicological risks that must be carefully managed, the therapeutic window it provides is remarkable. For drug development professionals, understanding the intricate relationship between the nitro group's physicochemical properties, the enzymatic landscape of the target environment, and the resulting biological activity is paramount to designing the next generation of safer and more effective nitroimidazole-based therapeutics.

References

exploration of 1-benzyl-4-nitro-1H-imidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Exploration of 1-Benzyl-4-Nitro-1H-Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive exploration of these derivatives, intended for researchers, scientists, and drug development professionals. The document delves into the synthetic methodologies, elucidates the mechanistic underpinnings of their biological action, and systematically evaluates their therapeutic potential, with a particular focus on antimicrobial and anticancer applications. By synthesizing technical data with field-proven insights, this guide aims to serve as a foundational resource for the rational design and development of novel therapeutic agents based on this versatile heterocyclic core.

Introduction: The Significance of the Nitroimidazole Core

Nitroimidazoles represent a critical class of antimicrobial agents with a remarkable breadth of activity against anaerobic bacteria and protozoa.[1][2] The discovery of compounds like metronidazole revolutionized the treatment of anaerobic infections.[2] The core of their activity lies in the nitro group, which, under the low-redox potential conditions characteristic of anaerobic organisms, is reduced to form cytotoxic radical species that damage cellular macromolecules, including DNA.[1][] This unique mechanism of action, requiring bioreductive activation, confers selectivity towards anaerobic pathogens.[1][4]

While 5-nitroimidazole derivatives have been extensively studied and utilized in clinical practice, the therapeutic potential of 4-nitroimidazole derivatives has been comparatively less explored.[] However, recent investigations have revealed that this isomeric scaffold also possesses significant biological activities, including antitubercular and anticancer properties.[5][6][7] The introduction of a benzyl group at the N1 position of the 4-nitroimidazole ring has been a key structural modification, often enhancing the lipophilicity and modulating the biological activity of the parent compound.[8] This guide focuses specifically on the synthesis, properties, and applications of these this compound derivatives.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives is typically achieved through the N-alkylation of a 4-nitroimidazole precursor. A common and efficient method involves the reaction of 2-methyl-4(5)-nitroimidazole with a substituted benzyl halide in the presence of a phase transfer catalyst at room temperature.[9] This approach offers high regioselectivity for the N1-alkylation, leading to excellent yields of the desired 4-nitroimidazole isomers.[9]

General Experimental Protocol for N-Benzylation

The following protocol outlines a generalized procedure for the synthesis of this compound derivatives based on established methodologies.[9]

Materials:

  • 4(5)-Nitro-1H-imidazole or a substituted analogue

  • Substituted benzyl halide (e.g., benzyl chloride, benzyl bromide)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

  • Base (e.g., potassium carbonate - K2CO3)

  • Solvent (e.g., acetonitrile - CH3CN)

Procedure:

  • To a solution of 4(5)-nitro-1H-imidazole (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents) and tetrabutylammonium bromide (0.02 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the substituted benzyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound derivative.

Causality of Experimental Choices:

  • Phase Transfer Catalyst (TBAB): The use of a phase transfer catalyst is crucial for facilitating the reaction between the solid, inorganic base (K2CO3) and the organic reactants in the acetonitrile solvent. TBAB transfers the imidazolide anion from the solid phase to the organic phase, where it can readily react with the benzyl halide.

  • Base (K2CO3): Potassium carbonate is a mild and effective base for deprotonating the imidazole ring, forming the nucleophilic imidazolide anion required for the alkylation reaction.

  • Solvent (Acetonitrile): Acetonitrile is a suitable polar aprotic solvent that dissolves the organic reactants and facilitates the SN2 reaction mechanism.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4(5)-Nitroimidazole 4(5)-Nitroimidazole Reaction_Vessel N-Alkylation Reaction 4(5)-Nitroimidazole->Reaction_Vessel Benzyl_Halide Substituted Benzyl Halide Benzyl_Halide->Reaction_Vessel Base K2CO3 Base->Reaction_Vessel Catalyst TBAB Catalyst->Reaction_Vessel Solvent Acetonitrile Solvent->Reaction_Vessel Purification Work-up & Purification Reaction_Vessel->Purification Product 1-Benzyl-4-Nitro- 1H-Imidazole Derivative Purification->Product

Mechanism of Biological Action

The biological activity of this compound derivatives, like other nitroimidazoles, is predicated on the reductive activation of the nitro group.[1] This process is particularly efficient in anaerobic or hypoxic environments, which are characteristic of many pathogenic microorganisms and solid tumors.[]

Antimicrobial Mechanism

In anaerobic bacteria and protozoa, low-redox-potential electron-transfer proteins, such as ferredoxin, donate electrons to the nitro group of the imidazole ring.[] This one-electron reduction generates a highly reactive nitro radical anion.[1] In the absence of oxygen, this radical anion can undergo further reduction to form other cytotoxic species, such as nitroso and hydroxylamine derivatives. These reactive intermediates can then covalently bind to and damage critical cellular macromolecules, most notably DNA, leading to strand breakage and ultimately cell death.[2][]

Antimicrobial_Mechanism Nitroimidazole 1-Benzyl-4-Nitro- 1H-Imidazole (Prodrug) Anaerobic_Cell Anaerobic/ Hypoxic Cell Nitroimidazole->Anaerobic_Cell Reduction Reductive Activation Anaerobic_Cell->Reduction Low Redox Potential Radical Nitro Radical Anion Reduction->Radical DNA_Damage DNA Damage (Strand Breaks) Radical->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Anticancer Mechanism

The hypoxic microenvironment of solid tumors provides a rationale for the use of nitroimidazole derivatives as anticancer agents. Similar to their antimicrobial action, the nitro group can be selectively reduced in hypoxic tumor cells to generate cytotoxic radicals. Furthermore, some studies suggest that these compounds can act as radiosensitizers, enhancing the efficacy of radiation therapy in treating hypoxic tumors. The proposed mechanisms for this radiosensitizing effect include the depletion of intracellular thiols and increased DNA cross-linking. Recent research has also explored the synthesis of this compound derivatives with piperazine moieties, which have demonstrated potent antiproliferative activity against various human cancer cell lines.[7][10] Molecular docking studies of these compounds have provided insights into their potential interactions with biological targets.[7][11]

Therapeutic Potential and Biological Activities

Derivatives of this compound have been investigated for a range of therapeutic applications, with the most promising results observed in the fields of antimicrobial and anticancer chemotherapy.

Antimicrobial Activity

The nitroimidazole scaffold is well-established for its efficacy against anaerobic bacteria and protozoa.[12] While much of the clinical focus has been on 5-nitroimidazoles, studies on 4-nitroimidazole derivatives have also demonstrated significant antimicrobial potential.[13][14] The incorporation of various substituents on the benzyl ring and the imidazole core allows for the fine-tuning of the antimicrobial spectrum and potency.

Derivative Type Target Organisms Reported Activity Reference
4-Nitroimidazole-piperazinyl-1,2,3-triazolesBacteriaPotent antibacterial activity[11]
4-Nitroimidazole-thiadiazole hybridsMycobacterium tuberculosisPotential antitubercular activity[5][6]
General 4-nitroimidazole derivativesStaphylococcus aureus, E. coliAntibacterial activity[13][15]
Anticancer Activity

A growing body of evidence supports the potential of this compound derivatives as anticancer agents. Their ability to be selectively activated in hypoxic tumor environments makes them attractive candidates for cancer therapy. Several studies have reported the synthesis and evaluation of novel derivatives with significant cytotoxic effects against various cancer cell lines.

Derivative Cancer Cell Line IC50 Value Reference
3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-(2-fluorophenyl)piperazin-1-yl)propan-1-one (5f)MCF-7 (Breast)1.0 µg/mL[7][10]
3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-(4-chlorophenyl)piperazin-1-yl)propan-1-one (5k)MCF-7 (Breast)1.0 µg/mL[7][10]
3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-one (5d)PC3 (Prostate)4.0 µg/mL[7][10]
3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-(p-tolyl)piperazin-1-yl)propan-1-one (5m)DU145 (Prostate)5.0 µg/mL[7][10]
4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)methyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole (9g)MCF-7 (Breast)2.00 ± 0.03 µM[11]
4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)methyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole (9k)MCF-7 (Breast)5.00 ± 0.01 µM[11]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their structural features. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

  • Position of the Nitro Group: The placement of the nitro group at the 4-position of the imidazole ring is a key determinant of biological activity, although it has been less explored than the 5-nitro isomers.

  • N1-Substituent: The presence of a benzyl group at the N1 position generally enhances lipophilicity and can significantly influence the compound's interaction with biological targets.[8] Substitutions on the benzyl ring can further modulate activity.

  • Substituents on the Imidazole Ring: Modifications at other positions of the imidazole ring, such as the C2 and C5 positions, can impact the electronic properties and steric profile of the molecule, thereby affecting its biological activity. For instance, the introduction of piperazine and triazole moieties at the C5 position has led to compounds with potent anticancer activity.[11]

Pharmacokinetics and Drug-like Properties

The pharmacokinetic profile of nitroimidazole derivatives is a critical aspect of their therapeutic potential. Generally, nitroimidazoles are well-absorbed orally and exhibit good tissue distribution.[16][17][18] The metabolism of these compounds primarily occurs in the liver.[19] For this compound derivatives, the lipophilic benzyl group is expected to influence their absorption, distribution, metabolism, and excretion (ADME) properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are often performed on newly synthesized compounds to predict their pharmacokinetic behavior and potential toxicity.[11]

Future Directions and Conclusion

The continues to be a promising area of research in medicinal chemistry. The versatility of this scaffold allows for the generation of diverse chemical libraries with a wide range of biological activities. Future research efforts should focus on:

  • Lead Optimization: Systematic modification of the lead compounds identified in antimicrobial and anticancer screening to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways involved in the biological effects of these compounds.

  • In Vivo Evaluation: Preclinical studies in animal models to assess the in vivo efficacy, toxicity, and pharmacokinetic profiles of the most promising derivatives.

  • Development of Drug Delivery Systems: Formulation strategies to enhance the delivery of these compounds to their target sites, particularly for anticancer applications.

References

An In-depth Technical Guide to 1-benzyl-4-nitro-1H-imidazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-4-nitro-1H-imidazole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, which combines a benzyl group with a 4-nitroimidazole core, provides a scaffold for the design of novel therapeutic agents. The nitroimidazole moiety is a well-established pharmacophore, known for its presence in a variety of antimicrobial and anticancer drugs.[1][2] This guide offers a comprehensive overview of this compound, including its chemical identity, a detailed synthesis protocol, its physicochemical properties, and a discussion of its potential biological activities based on related compounds.

Chemical Identity and Properties

A clear understanding of the fundamental chemical and physical properties of a compound is crucial for its application in research and development.

PropertyValueSource
CAS Number 13230-13-2[3][4]
Molecular Formula C₁₀H₉N₃O₂[4]
Molecular Weight 203.20 g/mol [4]
Predicted Melting Point 76 °C[5]
Appearance White to yellow solid (predicted)General knowledge
Solubility No data available

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 4-nitroimidazole with a suitable benzylating agent. The following protocol is adapted from the general procedure described by Hakmaoui et al. (2022) for the N-alkylation of 4-nitroimidazoles.[6]

Synthesis Workflow

SynthesisWorkflow Reactants 4-Nitroimidazole + Benzyl Bromide + K₂CO₃ (base) + Acetonitrile (solvent) ReactionMixture Reaction Mixture Reactants->ReactionMixture Combine Heating Heat to 60°C (Stir for 1-3 hours) ReactionMixture->Heating Stir Workup Work-up: 1. Cool to room temperature 2. Filter off K₂CO₃ 3. Evaporate solvent Heating->Workup Reaction complete Purification Purification: Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 4-nitroimidazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroimidazole (1 equivalent) in acetonitrile.

  • Addition of Base: To the solution, add potassium carbonate (2 equivalents).

  • Addition of Alkylating Agent: Add benzyl bromide (1.2 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60°C and maintain this temperature with stirring for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: The purified product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Spectroscopic Characterization (Predicted and Comparative Data)

¹H and ¹³C NMR Spectroscopy

The NMR spectra of N-alkylated 4-nitroimidazoles have been reported.[6] For this compound, the following signals are expected:

  • ¹H NMR:

    • A singlet for the benzylic protons (-CH₂-) around δ 5.3-5.5 ppm.

    • Multiplets for the aromatic protons of the benzyl group in the range of δ 7.2-7.5 ppm.

    • Two singlets for the imidazole ring protons, with one significantly downfield due to the deshielding effect of the nitro group.

  • ¹³C NMR:

    • A signal for the benzylic carbon around δ 50-52 ppm.

    • Signals for the aromatic carbons of the benzyl group between δ 127-135 ppm.

    • Signals for the imidazole ring carbons, with the carbon bearing the nitro group being the most downfield.

For comparison, the ¹H and ¹³C NMR data for the related compound 1-benzyl-2-methyl-4-nitro-1H-imidazole has been reported, which can serve as a useful reference.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • C-H stretching (aromatic and aliphatic): ~3100-3000 cm⁻¹ and ~2900-2800 cm⁻¹

  • C=C and C=N stretching (aromatic and imidazole rings): ~1600-1450 cm⁻¹

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.20 m/z). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the benzyl group.

Potential Biological Activities and Applications in Drug Development

The nitroimidazole scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] While specific biological data for this compound is limited, the known activities of related compounds suggest several potential therapeutic applications.

Antimicrobial and Antiparasitic Activity

Nitroimidazoles are a cornerstone in the treatment of anaerobic bacterial and protozoal infections. Their mechanism of action typically involves the reductive activation of the nitro group within the microorganism, leading to the formation of cytotoxic radical species that damage DNA and other macromolecules. While 5-nitroimidazoles are more commonly used as antimicrobials, 4-nitroimidazole derivatives also exhibit such potential.

Anticancer Activity

The hypoxic environment of solid tumors can be exploited by nitroimidazole-containing compounds. Similar to their antimicrobial mechanism, the nitro group can be bioreduced in hypoxic cancer cells to form cytotoxic species, making them potential hypoxia-activated prodrugs. A recent study on novel 4-nitroimidazole analogues demonstrated their in vitro anticancer activity against various human cancer cell lines.

Radiosensitizing Activity

Nitroimidazoles have been investigated as radiosensitizers in cancer therapy. By mimicking oxygen, they can "fix" radiation-induced DNA damage, making cancer cells more susceptible to radiation treatment, particularly in hypoxic regions of tumors.

The logical framework for the therapeutic potential of 4-nitroimidazole derivatives is illustrated below:

BiologicalActivity cluster_compound This compound cluster_mechanism Mechanism of Action cluster_applications Potential Therapeutic Applications Compound 4-Nitroimidazole Scaffold Mechanism Bioreduction of Nitro Group (Hypoxic Conditions) Compound->Mechanism Antimicrobial Antimicrobial/ Antiparasitic Mechanism->Antimicrobial Anticancer Anticancer (Hypoxia-activated prodrug) Mechanism->Anticancer Radiosensitizer Radiosensitizer Mechanism->Radiosensitizer

Caption: Potential therapeutic applications of 4-nitroimidazole derivatives.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not available, information from the SDS for related compounds like imidazole and 4-nitroimidazole can provide guidance.[7][8]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Fire Safety: The compound is expected to be a combustible solid. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or foam.

  • Toxicology: The toxicological properties have not been fully investigated. Handle with care and avoid exposure. Nitro-aromatic compounds can be toxic.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. Its synthesis is straightforward, and its chemical scaffold suggests a range of possible biological activities, including antimicrobial, antiparasitic, and anticancer effects. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers and scientists working to develop new therapeutic agents. Further studies are warranted to fully elucidate the specific biological profile and therapeutic utility of this promising molecule.

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays Using 1-benzyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Nitroimidazoles

The nitroimidazole class of compounds has long been a cornerstone in the treatment of anaerobic and certain microaerophilic bacterial and parasitic infections.[1][2] Their mechanism of action is elegantly selective: the nitro group of the imidazole ring is reduced within microbial cells by specific enzymes, such as nitroreductases, which are prevalent in anaerobic organisms.[1][3] This reduction process generates reactive nitroso radicals and other cytotoxic intermediates that disrupt and break microbial DNA strands, leading to cell death.[2][3][4] This targeted activation within the low-oxygen environment of anaerobic pathogens makes nitroimidazoles highly effective while sparing host cells.[4]

1-benzyl-4-nitro-1H-imidazole is a derivative of this important class. The addition of a benzyl group to the imidazole core is a common strategy in medicinal chemistry to modulate the compound's lipophilicity, cell permeability, and potentially its spectrum of activity. While extensive research has been conducted on various nitroimidazole derivatives, this document provides a focused guide for researchers, scientists, and drug development professionals on the practical application of this compound in antimicrobial susceptibility testing (AST).[5][6] The protocols herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy and reproducibility.[2][3][7]

Mechanism of Action: A Visual Overview

The antimicrobial activity of this compound is predicated on the reductive activation of its nitro group. The following diagram illustrates the generally accepted mechanism for nitroimidazole compounds.

Nitroimidazole_Mechanism cluster_cell Microbial Cell (Anaerobic) Compound This compound Activation Reduction of Nitro Group (Nitroreductases) Compound->Activation Passive Diffusion Radicals Reactive Nitro Radicals & Cytotoxic Intermediates Activation->Radicals DNA_Damage DNA Strand Breakage Radicals->DNA_Damage Interaction with DNA Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Generalized mechanism of action for nitroimidazole compounds.

Physicochemical Properties and Stock Solution Preparation

Accurate and reproducible antimicrobial assays begin with the correct preparation of the test compound. Due to the limited availability of specific data for this compound, some properties are inferred from similar nitroimidazole and benzyl-imidazole compounds.

PropertyValue/InformationSource/Justification
Molecular Formula C₁₀H₉N₃O₂Calculated
Molecular Weight 203.20 g/mol Calculated
Appearance Likely a solid, ranging from white to pale yellow crystalline powder.Inferred from similar compounds like 4-nitroimidazole and 1-benzylimidazole.[8][9]
Solubility Sparingly soluble in water. Soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.General characteristic of nitroimidazole derivatives. DMSO is a common solvent for preparing stock solutions in antimicrobial assays.
Storage Store at 2-8°C, protected from light and moisture.Standard practice for preserving the stability of organic compounds.
Protocol for Stock Solution Preparation (10 mg/mL in DMSO)
  • Safety First : Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a chemical fume hood. A safety data sheet for the closely related 4-nitroimidazole suggests it may be harmful if swallowed and can cause skin and eye irritation.[10]

  • Weighing : Accurately weigh 10 mg of this compound using an analytical balance.

  • Dissolution : Transfer the weighed compound to a sterile 1.5 mL microcentrifuge tube or a small glass vial. Add 1 mL of sterile, cell culture-grade DMSO.

  • Solubilization : Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization : While DMSO at high concentrations is inhibitory to microbial growth, it is good practice to filter-sterilize the stock solution through a 0.22 µm syringe filter, especially if it will be used for extended periods.

  • Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism. This protocol is adapted from CLSI guidelines.[1][2][11]

Experimental Workflow

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (e.g., 35°C for 16-20h) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End Disk_Diffusion_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Lawn_Culture Create a Lawn of Bacteria on Mueller-Hinton Agar Plate Prepare_Inoculum->Lawn_Culture Place_Disks Place Antimicrobial Disks on Agar Surface Lawn_Culture->Place_Disks Incubate Incubate Plate (e.g., 35°C for 16-18h) Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition (in mm) Incubate->Measure_Zones End End Measure_Zones->End

References

Application Notes and Protocols: Investigating 1-benzyl-4-nitro-1H-imidazole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1-benzyl-4-nitro-1H-imidazole in Oncology

The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, which is a major contributor to therapeutic resistance and tumor progression.[1][2] Hypoxia-activated prodrugs (HAPs) represent a promising strategy to selectively target these resistant cancer cells.[3][4] These compounds are inactive prodrugs that undergo bioreduction in hypoxic conditions to form cytotoxic agents.[1] The nitroimidazole scaffold is a key pharmacophore in the design of HAPs, as the nitro group can be reduced under low oxygen tension to generate reactive species that induce cell death.[5][6]

This compound is a nitroimidazole derivative with potential as a hypoxia-selective anticancer agent. While specific studies on this exact compound are emerging, the broader class of nitroimidazole derivatives has demonstrated significant anti-proliferative activity in various cancer cell lines.[7][8] The benzyl group can enhance the lipophilicity of the molecule, potentially improving cellular uptake. The 4-nitro position is crucial for its hypoxia-selective activation. This document provides a comprehensive guide for researchers to investigate the anticancer properties of this compound, with a focus on its potential as a hypoxia-activated prodrug.

Mechanism of Action: Hypoxia-Selective Activation and Cytotoxicity

The proposed mechanism of action for this compound as a HAP is centered on its selective activation within the hypoxic regions of a tumor.[9] Under normoxic conditions, the compound is relatively non-toxic. However, in the low-oxygen environment of a tumor, intracellular reductases, such as NADPH-cytochrome P450 reductase, catalyze the one-electron reduction of the nitro group to a nitro radical anion.[1] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound with the concomitant production of superoxide radicals. In hypoxic conditions, the nitro radical anion can undergo further reduction to form cytotoxic species, such as nitroso and hydroxylamine derivatives, which can induce cellular damage through various mechanisms, including DNA damage and protein adduction, ultimately leading to cell death.[4][9]

Hypoxia_Activation cluster_normoxia Normoxic Cell cluster_hypoxia Hypoxic Cell BNI_N This compound Radical_N Nitro Radical Anion BNI_N->Radical_N One-electron reduction BNI_H This compound Radical_N->BNI_N Re-oxidation O2_N O₂ O2_N->Radical_N Reductases_N Reductases Reductases_N->BNI_N Radical_H Nitro Radical Anion BNI_H->Radical_H One-electron reduction Cytotoxic Cytotoxic Species (Nitroso, Hydroxylamine) Radical_H->Cytotoxic Further reduction Damage DNA Damage & Protein Adducts Cytotoxic->Damage Death Cell Death Damage->Death Reductases_H Reductases Reductases_H->BNI_H Workflow Start Start: Cancer Cell Line Culture Viability Cell Viability Assay (MTT) Start->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Viability->CellCycle Western Western Blot Analysis Apoptosis->Western CellCycle->Western Data Data Analysis & Interpretation Western->Data End Conclusion Data->End

References

In Vitro Evaluation of 1-Benzyl-4-Nitro-1H-Imidazole Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Profile of a Novel Nitroimidazole Candidate

Nitroimidazole derivatives represent a critical class of antimicrobial and anticancer agents, with their mechanism of action often linked to the bioreductive activation of the nitro group under hypoxic conditions, leading to the formation of cytotoxic radical species.[1][2] 1-benzyl-4-nitro-1H-imidazole is a synthetic compound belonging to this class, and a thorough in vitro evaluation of its cytotoxicity is a foundational step in assessing its therapeutic potential and understanding its toxicological profile.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the cytotoxic effects of this compound. The protocols herein are designed to be robust and self-validating, moving beyond simple procedural steps to explain the underlying scientific principles. This ensures that the generated data is not only reproducible but also mechanistically informative. Adherence to standardized methodologies, such as those outlined in ISO 10993-5 for in vitro cytotoxicity testing, is emphasized to ensure data integrity and comparability.[5][6][7][8]

Core Principle: A Multi-Faceted Approach to Cytotoxicity Assessment

A single assay is insufficient to comprehensively define the cytotoxic profile of a compound. Therefore, this guide employs a multi-parametric approach, interrogating different facets of cellular health:

  • Metabolic Viability: Assessing the metabolic activity of cells as an indicator of their overall health and viability.

  • Membrane Integrity: Quantifying the leakage of intracellular components as a marker of plasma membrane damage.

  • Apoptotic Pathways: Investigating the induction of programmed cell death, a key mechanism of action for many therapeutic agents.

  • Oxidative Stress: Exploring the generation of reactive oxygen species (ROS), a common mechanistic feature of nitroimidazole compounds.[9]

This multi-pronged strategy provides a more complete picture of how this compound interacts with and affects mammalian cells.

Experimental Workflow Overview

The following diagram illustrates the logical flow of the in vitro cytotoxicity evaluation process for this compound.

Experimental Workflow Figure 1. Experimental Workflow for Cytotoxicity Evaluation cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Data Analysis & Interpretation Compound_Prep Compound Preparation (this compound) Cell_Culture Cell Line Selection & Culture MTT_Assay MTT Assay (Metabolic Viability) Cell_Culture->MTT_Assay Expose Cells LDH_Assay LDH Assay (Membrane Integrity) Cell_Culture->LDH_Assay Expose Cells Data_Analysis IC50 Determination & Statistical Analysis MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay Caspase-Glo 3/7 Assay (Apoptosis) ROS_Assay ROS Detection Assay (Oxidative Stress) Interpretation Mechanistic Interpretation Apoptosis_Assay->Interpretation ROS_Assay->Interpretation Data_Analysis->Apoptosis_Assay Data_Analysis->ROS_Assay Based on IC50

Caption: Workflow for the in vitro cytotoxicity evaluation of this compound.

Materials and Reagents

Reagent/MaterialSupplier (Example)Purpose
This compoundChemical SupplierTest Compound
Human cancer cell line (e.g., HeLa, A549)ATCCIn vitro model
Dulbecco's Modified Eagle Medium (DMEM)GibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoMedium supplement
Penicillin-StreptomycinGibcoAntibiotic
Trypsin-EDTAGibcoCell detachment
Phosphate-Buffered Saline (PBS)GibcoWashing buffer
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichMetabolic viability assay
Dimethyl sulfoxide (DMSO)Sigma-AldrichSolvent
LDH-Glo™ Cytotoxicity Assay KitPromegaMembrane integrity assay
Caspase-Glo® 3/7 Assay SystemPromegaApoptosis assay
CellROX™ Green ReagentThermo Fisher ScientificOxidative stress assay
96-well clear and white-walled microplatesCorningAssay plates

Protocol 1: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[10][11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[13][14] The amount of LDH released into the culture medium is proportional to the number of lysed cells.[15]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Controls: Prepare the following controls in triplicate:

    • Vehicle Control: Cells treated with the vehicle only.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the assay.[16]

    • No-Cell Control: Medium only.[15]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well white-walled plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., LDH-Glo™ Cytotoxicity Assay). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[13]

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Luminescence of treated cells - Luminescence of vehicle control) / (Luminescence of maximum LDH release control - Luminescence of vehicle control) ] x 100.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[17][18] The assay provides a proluminescent substrate that is cleaved by active caspases-3/7, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[19][20]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described in the MTT assay protocol. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Incubation: Incubate the plate for a time period determined by preliminary experiments to capture the peak of caspase activity (typically 6-24 hours).

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents by placing the plate on a shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.[19]

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The fold increase in caspase activity can be calculated by dividing the luminescence of the treated samples by the luminescence of the vehicle control.

Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)

Nitroimidazole compounds are known to induce oxidative stress through the generation of reactive oxygen species (ROS).[9][21] Probes like CellROX™ Green are non-fluorescent in their reduced state and become fluorescent upon oxidation by ROS, allowing for the quantification of intracellular ROS levels.[22]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well black-walled, clear-bottom plate and treat with this compound for a shorter duration (e.g., 1-6 hours), as ROS generation is often an early event. Include a positive control for ROS induction (e.g., H2O2).[21]

  • Probe Loading: Prepare a working solution of the ROS detection reagent (e.g., 5 µM CellROX™ Green) in complete culture medium. Remove the treatment medium and add 100 µL of the probe solution to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the probe solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485/520 nm for CellROX™ Green).

  • Data Analysis: The fold increase in ROS production can be calculated by dividing the fluorescence of the treated samples by the fluorescence of the vehicle control.

Mechanistic Insights: The Role of Oxidative Stress in Cytotoxicity

The following diagram illustrates the hypothesized mechanism of action for this compound, focusing on the central role of oxidative stress.

Mechanism of Action Figure 2. Hypothesized Mechanism of Action Compound This compound Cellular_Uptake Cellular Uptake Compound->Cellular_Uptake Nitroreductases Nitroreductases Cellular_Uptake->Nitroreductases Radical_Formation Formation of Nitro Radical Anion Nitroreductases->Radical_Formation Reduction ROS_Generation Reactive Oxygen Species (ROS) Generation Radical_Formation->ROS_Generation Redox Cycling Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Hypothesized mechanism of this compound-induced cytotoxicity.

Data Presentation and Interpretation

Summarize the quantitative data from the assays in a clear and concise table.

AssayEndpoint24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MTT Metabolic Viability[Insert Value][Insert Value][Insert Value]
LDH Membrane Integrity[Insert Value][Insert Value][Insert Value]
Caspase-3/7 Apoptosis Induction[Fold Change at IC50][Fold Change at IC50][Fold Change at IC50]
ROS Oxidative Stress[Fold Change at IC50][Fold Change at IC50][Fold Change at IC50]

Interpretation:

A time- and dose-dependent decrease in cell viability (MTT assay) and a corresponding increase in membrane damage (LDH assay) would indicate a cytotoxic effect. A significant increase in caspase-3/7 activity would suggest that apoptosis is a primary mode of cell death. An early and robust increase in ROS levels would support the hypothesis that oxidative stress is a key initiating event in the cytotoxic cascade.

Conclusion

This application note provides a detailed and scientifically grounded framework for the in vitro evaluation of this compound cytotoxicity. By employing a multi-parametric approach and understanding the rationale behind each protocol, researchers can generate high-quality, reproducible data that will be crucial for the continued development and characterization of this and other novel nitroimidazole compounds.

References

Application Notes and Protocols: Molecular Docking Studies of 1-Benzyl-4-nitro-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Nitroimidazoles

Nitroimidazoles are a cornerstone in medicinal chemistry, renowned for their broad spectrum of activity against anaerobic bacteria and protozoa.[][2] The nitro group is key to their mechanism, undergoing bioreduction in hypoxic environments to form reactive nitroso radicals that induce cellular damage.[3][4] This unique mode of action has made them indispensable in treating infections caused by susceptible microorganisms.[][5] Furthermore, the scaffold's ability to be functionalized has opened avenues for its development as anticancer and radiosensitizing agents.[6][7][8]

The 1-benzyl-4-nitro-1H-imidazole scaffold represents a promising area for developing novel therapeutic agents. The benzyl group can be modified to enhance interactions with specific biological targets, potentially leading to improved efficacy and selectivity. Molecular docking, a powerful computational technique, is instrumental in exploring these potential interactions. It predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the molecular basis of interaction.[9][10] This guide provides a detailed protocol for conducting molecular docking studies on this compound derivatives, using the Epidermal Growth Factor Receptor (EGFR) kinase domain as an exemplary target, a protein often implicated in cancer.[11][12]

Principle of Molecular Docking

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor). The process involves two main stages: predicting the ligand's conformation, position, and orientation within the binding site, and then assessing the strength of the interaction, typically through a scoring function.[9] This allows for the rapid screening of virtual compound libraries and the prioritization of candidates for synthesis and biological evaluation.

Experimental Workflow: A Visual Overview

The following diagram outlines the key stages of a typical molecular docking workflow, from initial setup to final analysis.

Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Grid Generation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Interaction Analysis Interaction Analysis Pose Analysis->Interaction Analysis

Caption: A streamlined workflow for molecular docking studies.

Detailed Protocols

This section provides step-by-step protocols for the key phases of the molecular docking study. While several excellent software packages are available, such as Schrödinger Maestro, AutoDock, and PyRx, the principles outlined here are broadly applicable.[9][10][13]

Part 1: Ligand Preparation

Accurate ligand preparation is crucial for successful docking. This involves generating a 3D structure, assigning correct bond orders, adding hydrogens, and assigning partial charges.

Protocol using Schrödinger's LigPrep:

  • Sketch or Import: Draw the 2D structure of your this compound derivative or import it from a file (e.g., SMILES, SDF).

  • Launch LigPrep: Open the LigPrep tool within the Maestro interface.[14]

  • Set Ionization States: Select "Epik" to generate possible ionization states at a target pH (e.g., 7.4) to mimic physiological conditions.[15]

  • Generate Tautomers: Allow LigPrep to generate possible tautomeric forms.

  • Generate 3D Conformations: Use the "Generate 3D Conformations" option. A low-energy 3D structure will be generated for each input structure.

  • Energy Minimization: The resulting structures are typically energy-minimized using a force field like OPLS.

  • Output: Save the prepared ligands in a .mae or .sdf file format for use in docking.

Part 2: Protein Preparation

The quality of the receptor structure is paramount. This protocol focuses on preparing a crystal structure from the Protein Data Bank (PDB). For this example, we will use the crystal structure of the EGFR kinase domain (PDB ID: 5UGB).[16]

Protocol using Schrödinger's Protein Preparation Wizard: [14][17]

  • Import PDB Structure: Download the PDB file (e.g., 5UGB) and import it into Maestro.

  • Preprocess the Structure:

    • Assign correct bond orders.

    • Add hydrogen atoms.

    • Create zero-order bonds to metals and disulfide bonds.

    • Fill in missing side chains and loops using Prime.

  • Review and Modify:

    • Delete unwanted water molecules (typically those not involved in key interactions).[17]

    • Remove any co-crystallized ligands or alternate conformations that are not relevant to the study.

  • Refine the Structure:

    • Optimize the hydrogen-bond network by flipping, tautomerizing, and sampling protonation states of residues like Asn, Gln, and His.

    • Perform a restrained energy minimization of the protein to relieve any steric clashes.

  • Output: The prepared protein structure is saved for the next stage.

Part 3: Receptor Grid Generation

The receptor grid defines the active site and the area where the docking search will be performed.

Protocol using Schrödinger's Glide: [15]

  • Open Receptor Grid Generation: Launch the "Receptor Grid Generation" panel in Maestro.[17]

  • Define the Binding Site:

    • If a co-crystallized ligand is present, select it to define the center of the grid box.

    • Alternatively, you can manually specify the center of the grid by selecting key active site residues.

  • Adjust Grid Box Size: Ensure the grid box is large enough to accommodate the this compound derivatives.

  • Generate the Grid: Start the grid generation job. This will create a .zip file containing the grid information for docking.

Part 4: Molecular Docking

With the prepared ligands and receptor grid, the docking simulation can be performed.

Protocol using Schrödinger's Glide: [13][17]

  • Open Ligand Docking Panel: Launch the "Ligand Docking" panel.

  • Select Receptor Grid: Specify the grid file generated in the previous step.

  • Select Ligands: Choose the prepared ligand file.

  • Choose Docking Precision: Select the desired docking precision (e.g., Standard Precision - SP, or Extra Precision - XP). XP is more computationally intensive but generally more accurate.[14]

  • Set Output Settings: Define the number of poses to be generated for each ligand.

  • Run Docking Job: Submit the docking calculation.

Analysis and Interpretation of Docking Results

The output of a docking run is a set of poses for each ligand, ranked by a docking score.

Key Metrics for Analysis
MetricDescriptionTypical Interpretation
Docking Score (e.g., GlideScore) An empirical scoring function that estimates the binding affinity.More negative values generally indicate stronger binding.
Binding Energy (kcal/mol) A calculated estimation of the free energy of binding.Lower (more negative) values suggest more favorable binding.
Ligand Efficiency (LE) Binding energy divided by the number of heavy atoms.A measure of binding affinity per atom, useful for comparing ligands of different sizes.
RMSD (Å) Root-Mean-Square Deviation from a reference conformation (e.g., a co-crystallized ligand).Lower values indicate a better prediction of the binding pose.
Visual Inspection and Interaction Analysis
  • Examine Top-Ranked Poses: Visually inspect the top-scoring poses for each ligand in the context of the receptor's binding site.[18][19]

  • Identify Key Interactions: Look for favorable interactions such as:

    • Hydrogen Bonds: With backbone or side-chain atoms of the protein.

    • Hydrophobic Interactions: With nonpolar residues.

    • Pi-Pi Stacking: Between aromatic rings of the ligand and protein.

    • Salt Bridges: Between charged groups.

  • Generate Interaction Diagrams: Use tools within the docking software to generate 2D and 3D diagrams that clearly illustrate the binding interactions.[18]

The following diagram illustrates the logical flow of analyzing docking results.

Docking Result Analysis Docking_Output Docking Output (Poses & Scores) Quantitative_Analysis Quantitative Analysis (Docking Score, Binding Energy) Docking_Output->Quantitative_Analysis Visual_Inspection Visual Inspection of Poses Docking_Output->Visual_Inspection SAR_Interpretation Structure-Activity Relationship (SAR) Interpretation Quantitative_Analysis->SAR_Interpretation Interaction_Mapping Interaction Mapping (H-bonds, Hydrophobic, etc.) Visual_Inspection->Interaction_Mapping Interaction_Mapping->SAR_Interpretation Lead_Optimization Hypothesis for Lead Optimization SAR_Interpretation->Lead_Optimization

Caption: Logical flow for the analysis of molecular docking results.

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, it is essential to perform a validation step.

Redocking of a Co-crystallized Ligand:

  • Extract the Ligand: Take the co-crystallized ligand from the original PDB structure.

  • Prepare and Dock: Prepare this ligand using the same protocol as for the test compounds and dock it back into the prepared protein.

  • Calculate RMSD: Calculate the Root-Mean-Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Conclusion

Molecular docking is an invaluable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of potential drug candidates. By following the detailed protocols outlined in these application notes, researchers can confidently perform molecular docking studies on this compound derivatives. The insights gained from these computational studies can guide the design and synthesis of novel compounds with enhanced therapeutic potential.

References

Application Notes & Protocols: Development of 1-Benzyl-4-Nitro-1H-Imidazole as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and preclinical evaluation of 1-benzyl-4-nitro-1H-imidazole (BNI), a heterocyclic compound with significant therapeutic potential. The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its efficacy against anaerobic bacteria and protozoa, and its utility as a hypoxic cell radiosensitizer in oncology.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to investigating BNI. We present detailed, field-proven protocols, explain the scientific rationale behind experimental choices, and provide a framework for data interpretation, thereby empowering research teams to efficiently explore the therapeutic promise of this molecule.

Introduction: The Rationale for Investigating this compound

Nitroimidazoles are a class of synthetic antimicrobial agents characterized by an imidazole ring substituted with a nitro group (-NO2).[] Their mechanism of action is intrinsically linked to their chemical structure. In low-oxygen (hypoxic) environments, such as those found in anaerobic infections or solid tumors, the nitro group is reduced by microbial or cellular nitroreductases.[][3] This reduction process generates cytotoxic reactive intermediates, including nitro-free radicals and hydroxylamines, which covalently bind to and disrupt the helical structure of DNA, leading to cell death.[]

This selective activation in hypoxic conditions provides a significant therapeutic window, making nitroimidazoles highly effective against anaerobic pathogens while sparing aerobic host cells.[4] Prominent members of this class, like metronidazole and tinidazole, are essential medicines for treating infections caused by Giardia lamblia, Trichomonas vaginalis, and anaerobic bacteria such as Clostridium difficile.[1][5]

Beyond their antimicrobial applications, nitroimidazoles have been extensively investigated as hypoxic cell radiosensitizers.[6] Solid tumors often contain hypoxic regions that are resistant to radiation therapy because oxygen is required to "fix" radiation-induced DNA damage.[7][8] By mimicking oxygen's electron-affixing properties, nitroimidazoles can sensitize these resistant cells to radiation, enhancing therapeutic efficacy.[9][10]

While 5-nitroimidazoles like metronidazole are well-established, 4-nitroimidazole derivatives remain a less explored chemical space, offering opportunities for the discovery of novel agents with improved properties. This compound incorporates the essential 4-nitroimidazole core with a benzyl group at the N1 position. This modification can influence the compound's lipophilicity, cell permeability, and interaction with biological targets, potentially leading to enhanced potency, altered spectrum of activity, or improved pharmacokinetic profiles. This guide outlines the necessary steps to synthesize BNI and systematically evaluate its potential as either a novel antimicrobial agent or a hypoxic cell radiosensitizer.

Synthesis and Characterization of this compound

The synthesis of this compound is critical for obtaining high-purity material for biological testing. The following protocol describes a regioselective N-alkylation of 4-nitroimidazole.

Synthetic Workflow Diagram

SynthesisWorkflow Start Starting Materials: 4-Nitroimidazole Benzyl Chloride Reaction N-Alkylation Reaction Base (K2CO3), Solvent (ACN) Room Temperature Start->Reaction Step 1 Workup Reaction Work-up Filtration & Solvent Evaporation Reaction->Workup Step 2 Purification Purification Column Chromatography (Silica Gel) Workup->Purification Step 3 Characterization Characterization NMR, MS, Elemental Analysis Purification->Characterization Step 4 Final Pure this compound Characterization->Final Validation

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the N-alkylation of nitroimidazoles.[11][12]

Materials:

  • 4-Nitroimidazole

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel (for column chromatography)

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitroimidazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile to the flask to create a slurry. Add anhydrous potassium carbonate (2.0 eq). Stir the mixture vigorously for 15 minutes at room temperature.

    • Causality Note: Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction. Potassium carbonate acts as a base to deprotonate the imidazole nitrogen, forming the nucleophilic imidazolate anion required for the alkylation reaction.

  • Alkylation: Add benzyl chloride (1.1 eq) dropwise to the stirring suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50:50 Hexanes:Ethyl Acetate). The reaction is typically complete within 8-12 hours.

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the pure this compound.

    • Causality Note: Column chromatography is essential to separate the desired N1-benzylated product from any unreacted starting materials and potential N3-benzylated regioisomers, ensuring high purity for biological assays.

Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

TechniquePurposeExpected Observations
¹H NMR Confirms the chemical structure and regioselectivity.Peaks corresponding to the benzyl protons (CH₂ and aromatic) and the imidazole ring protons. The chemical shifts will confirm the N1-alkylation.[11]
¹³C NMR Confirms the carbon framework of the molecule.Peaks corresponding to all unique carbon atoms in the structure.[11]
Mass Spectrometry (MS) Confirms the molecular weight of the compound.A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₀H₉N₃O₂.
Elemental Analysis Confirms the elemental composition (C, H, N).The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values.

Preclinical Evaluation: A Phased Approach

A tiered screening approach is recommended to efficiently evaluate the therapeutic potential of this compound. The initial phase focuses on broad in vitro screening to identify its primary biological activity, followed by more detailed mechanistic and safety studies.

In Vitro Screening Cascade

ScreeningCascade cluster_primary Phase 1: Primary Screening cluster_secondary Phase 2: Secondary Screening & Selectivity cluster_tertiary Phase 3: Mechanism of Action Compound Pure BNI Compound Antimicrobial Antimicrobial Assay (MIC determination) vs. Anaerobic Bacteria & Protozoa Compound->Antimicrobial Radiosensitizer Radiosensitization Assay (Clonogenic Survival) vs. Cancer Cells (Hypoxic/Normoxic) Compound->Radiosensitizer Decision1 Activity Identified? Antimicrobial->Decision1 Radiosensitizer->Decision1 Cytotoxicity Mammalian Cytotoxicity Assay (e.g., MTT on HepG2, HEK293) Decision1->Cytotoxicity Yes Stop Stop Development (Inactive or Toxic) Decision1->Stop No Decision2 Selective Index > 10? Cytotoxicity->Decision2 MOA Mechanism of Action Studies - DNA Damage Assays (γ-H2AX) - Nitroreductase Activity Decision2->MOA Yes Decision2->Stop No Proceed Proceed to In Vivo Studies MOA->Proceed

Caption: A tiered workflow for the preclinical in vitro evaluation of BNI.

Protocol: Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of BNI against relevant anaerobic microorganisms.[13][14]

Materials:

  • BNI stock solution (in DMSO)

  • Anaerobic bacterial strains (e.g., Bacteroides fragilis, Clostridium difficile) and/or protozoa (Giardia lamblia)

  • Appropriate growth medium (e.g., Brucella broth for bacteria, TYI-S-33 medium for Giardia)

  • Anaerobic chamber or gas-generating pouches

  • 96-well microtiter plates

  • Metronidazole (as a positive control)

Procedure:

  • Preparation: In a 96-well plate, perform a two-fold serial dilution of BNI in the appropriate broth. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.

  • Controls: Include a positive control (serial dilution of metronidazole), a negative control (broth only, no drug), and a growth control (broth with microorganism, no drug).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

    • Causality Note: Standardization of the inoculum (typically to a 0.5 McFarland standard) is critical for the reproducibility and accuracy of MIC determination, as outlined by CLSI and EUCAST guidelines.[13]

  • Incubation: Incubate the plates under anaerobic conditions at 37°C for 24-48 hours (for bacteria) or as required for the specific protozoan strain.

  • Endpoint Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13] For some assays, a viability indicator like resazurin can be used for a colorimetric readout.[15]

Protocol: Hypoxic Cell Radiosensitization Assay

This clonogenic survival assay measures the ability of BNI to sensitize cancer cells to radiation under hypoxic conditions.

Materials:

  • Human cancer cell line (e.g., HCT116, A549)

  • Cell culture medium and supplements

  • BNI stock solution (in DMSO)

  • Hypoxia chamber (e.g., with 1% O₂)

  • X-ray irradiator

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Cell Plating: Seed cells into 6-well plates at a predetermined density to yield approximately 50-100 colonies per plate after treatment. Allow cells to attach overnight.

  • Drug Treatment & Hypoxia Induction: Replace the medium with fresh medium containing various concentrations of BNI or vehicle (DMSO). Place half of the plates in a normoxic incubator (21% O₂) and the other half in a hypoxia chamber for 2-4 hours.

    • Causality Note: The pre-incubation period allows for drug uptake and, crucially for nitroimidazoles, bioreductive activation under hypoxic conditions before irradiation.[6]

  • Irradiation: Irradiate the plates with single doses of X-rays (e.g., 0, 2, 4, 6 Gy).

  • Post-Irradiation Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium. Incubate the plates for 10-14 days until visible colonies form.

  • Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of colonies containing ≥50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group. Plot the survival curves and determine the Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., 10%). SER is calculated as the dose of radiation required to achieve a certain level of cell kill without the drug, divided by the dose required with the drug.

Protocol: Mammalian Cell Cytotoxicity Assay

This assay assesses the general toxicity of BNI to human cells, which is crucial for determining its therapeutic index.

Materials:

  • Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity)

  • Cell culture medium

  • BNI stock solution (in DMSO)

  • 96-well plates

  • MTT or resazurin reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of BNI to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assessment: Add MTT or resazurin reagent and incubate according to the manufacturer's instructions. Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Interpretation and Next Steps

The data generated from these initial assays will guide the future development of this compound.

ParameterFavorable Outcome (Antimicrobial)Favorable Outcome (Radiosensitizer)Next Steps if Favorable
MIC < 8 µg/mL against target pathogensN/AProceed to cytotoxicity testing.
SER N/A> 1.5 in hypoxia; ~1.0 in normoxiaProceed to cytotoxicity testing.
IC₅₀ (Mammalian Cells) > 32 µg/mL> 10x the effective sensitizing concentrationCalculate Selectivity Index (SI = IC₅₀/MIC). If SI > 10, proceed to MOA and in vivo studies.

A promising compound will exhibit potent activity in its primary assay (low MIC or high SER) and low toxicity against mammalian cells (high IC₅₀). If these criteria are met, subsequent studies should focus on elucidating the mechanism of action (e.g., DNA damage assays) and evaluating efficacy and safety in appropriate animal models of infection or cancer.[5][9]

References

Application Notes & Protocols: Leveraging the 1-Benzyl-4-Nitro-1H-Imidazole Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1] Within this broad class, the 1-benzyl-4-nitro-1H-imidazole scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel anticancer, antimicrobial, and antiparasitic drugs.[1][2] The presence of the nitro group, often at the C4 or C5 position, is crucial for the biological activity of many nitroimidazole compounds, while the benzyl group at the N1 position provides a key point for synthetic modification to modulate potency, selectivity, and pharmacokinetic properties.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights, field-proven protocols, and a robust framework for utilizing the this compound scaffold in drug discovery programs.

Section 1: The this compound Scaffold: A Privileged Motif

The unique combination of the imidazole ring, a nitro functional group, and a modifiable benzyl moiety confers a distinct chemical personality to this scaffold. The electron-withdrawing nature of the nitro group influences the electronic properties of the imidazole ring, which is critical for its interaction with biological targets.[5] The benzyl group offers a handle for synthetic chemists to explore structure-activity relationships (SAR) by introducing various substituents on the phenyl ring, thereby fine-tuning the compound's steric and electronic profile to optimize target engagement and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3]

Core Chemical Attributes:
  • Molecular Formula (Parent Scaffold): C₁₀H₉N₃O₂[6]

  • Key Functional Groups: Imidazole ring, Nitro group, Benzyl group.

  • Synthetic Accessibility: The scaffold is readily accessible through established synthetic routes, typically involving the N-alkylation of a pre-formed 4-nitroimidazole with a substituted benzyl halide.[7]

Section 2: Therapeutic Applications & Drug Design Strategies

The versatility of the this compound scaffold has been demonstrated across multiple therapeutic areas. The following sections will delve into specific applications, highlighting lead compounds and outlining strategic considerations for drug design.

Anticancer Drug Development:

Nitroimidazole derivatives have shown considerable promise as anticancer agents, with several mechanisms of action being explored.[8][9] The this compound scaffold has been incorporated into novel compounds exhibiting potent cytotoxic activity against various cancer cell lines.[1][10]

Mechanism of Action Postulate: While the precise mechanisms can vary, a common hypothesis for nitroimidazole-based anticancer agents involves the bioreductive activation of the nitro group under the hypoxic conditions often found in solid tumors. This reduction can lead to the formation of reactive nitrogen species that induce DNA damage and apoptosis in cancer cells.[4]

Drug Design Workflow for Anticancer Agents:

G cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization A 1-Benzyl-4-nitro- 1H-imidazole Core B Synthesis of Diverse Analog Library A->B N-alkylation with substituted benzyl halides C Cytotoxicity Screening (e.g., MTT Assay) B->C D Cell Line Panel (e.g., MCF-7, PC3, HepG2) C->D E Structure-Activity Relationship (SAR) Studies D->E F In Silico Docking (if target is known) E->F G ADMET Profiling F->G G->B Iterative Design & Synthesis

Caption: A generalized workflow for the design and optimization of this compound-based anticancer agents.

Data Presentation: Anticancer Activity of Selected Derivatives

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
5f 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-oneMCF-7 (Breast)1.0 µg/mL[1]
5k 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-(4-fluorophenyl)piperazin-1-yl)propan-1-oneMCF-7 (Breast)1.0 µg/mL[1]
5d 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-(4-chlorophenyl)piperazin-1-yl)propan-1-onePC3 (Prostate)4.0 µg/mL[1]
5m 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-p-tolylpiperazin-1-yl)propan-1-oneDU145 (Prostate)5.0 µg/mL[1]
Compound 7 Piperazine-tagged imidazole derivativeHepG2 (Liver)5.6 ± 0.5[11]
Compound 10 Piperazine-tagged imidazole derivativeHepG2 (Liver)29.6 ± 7.6[11]
Compound 9g 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)methyl)-1-(p-tolyl)-1H-1,2,3-triazoleMCF-7 (Breast)2.00 ± 0.03[10]
Compound 9k 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)methyl)-1-(4-bromophenyl)-1H-1,2,3-triazoleMCF-7 (Breast)5.00 ± 0.01[10]
Antimicrobial Drug Development:

The imidazole moiety is a well-established pharmacophore in antimicrobial agents.[12] Derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal pathogens.[13][14]

Mechanism of Action Postulate: Similar to their anticancer effects, the antimicrobial action of nitroimidazoles is often attributed to the reductive activation of the nitro group within the microbial cell, leading to the generation of cytotoxic radicals that damage DNA and other critical biomolecules.[5]

Key Considerations for Antimicrobial Design:

  • Spectrum of Activity: Modifications to the benzyl ring and other positions of the imidazole core can influence the spectrum of activity (e.g., Gram-positive vs. Gram-negative bacteria, fungi).

  • Resistance Mechanisms: Drug design efforts should consider known resistance mechanisms to existing nitroimidazole drugs (e.g., metronidazole) and aim to develop compounds that can overcome them.[15]

Antiparasitic Drug Development:

Nitroimidazoles are first-line treatments for several parasitic infections, including those caused by Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[16][17] The this compound scaffold serves as a valuable starting point for the development of new antiparasitic agents with improved efficacy and resistance profiles.[2][18]

Data Presentation: Antiparasitic Activity of a 5-Aryl-1-methyl-4-nitroimidazole Series

Compound IDAryl SubstituentPathogenIC50 (µM/mL)Reference
5f 3-ChlorophenylE. histolytica & G. intestinalis1.47[2][18][19]
Metronidazole (Standard Drug)E. histolytica & G. intestinalis~2.94[2][18][19]

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and a standard in vitro assay for evaluating its anticancer activity.

Protocol: Synthesis of 1-Benzyl-2-methyl-4-nitro-1H-imidazole

This protocol is adapted from a reported efficient room-temperature synthesis.[7]

Materials:

  • 2-methyl-4(5)-nitroimidazole

  • Benzyl halide (e.g., benzyl chloride or benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) - Phase transfer catalyst

  • Acetonitrile (CH₃CN) - Solvent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-methyl-4(5)-nitroimidazole in acetonitrile.

  • Add 2.0 equivalents of potassium carbonate to the solution.

  • Add 0.02 equivalents of tetrabutylammonium bromide (TBAB).

  • To this stirred suspension, add 1.2 equivalents of the corresponding benzyl halide dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for the appropriate time (monitor by TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 1-benzyl-2-methyl-4-nitro-1H-imidazole.

  • Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, FT-IR, and elemental analysis).[7]

Synthetic Scheme:

G cluster_0 Synthesis of this compound Reactants 2-Methyl-4(5)-nitroimidazole + Benzyl Halide Reagents K₂CO₃, TBAB Acetonitrile, Room Temp. Reactants->Reagents Product 1-Benzyl-2-methyl-4-nitro-1H-imidazole Reagents->Product N-alkylation

Caption: A simplified representation of the synthetic pathway for this compound derivatives.

Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol outlines a standard method for assessing the antiproliferative properties of synthesized compounds against cancer cell lines.[20]

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Section 4: Concluding Remarks and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. Its proven efficacy in preclinical models for cancer, microbial infections, and parasitic diseases underscores its significance in medicinal chemistry. Future research in this area should focus on:

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and pathways modulated by these compounds.

  • Structure-Based Drug Design: Leveraging computational tools and structural biology to design next-generation inhibitors with enhanced potency and selectivity.[21]

  • ADMET Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their pharmacokinetic profiles and reduce potential toxicity.

  • Combinatorial Approaches: Exploring the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores to achieve synergistic therapeutic effects.[10]

By integrating rational drug design strategies with robust synthetic and biological evaluation protocols, the full therapeutic potential of the this compound scaffold can be realized, paving the way for the discovery of new and effective medicines.

References

Application Notes and Protocols: Evaluating the Antileishmanial Activity of Nitroimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge, affecting millions in tropical and subtropical regions. The current therapeutic arsenal is limited by issues of toxicity, emerging resistance, and high cost.[1][2] Nitroimidazoles, a class of antimicrobial agents, have emerged as promising candidates for antileishmanial drug discovery due to their potent and broad-spectrum activity.[3][4] The efficacy of these compounds is rooted in their bioactivation within the parasite, a process often mediated by parasitic nitroreductases (NTRs), leading to the generation of cytotoxic metabolites that induce parasite death.[3][4][5]

This comprehensive guide provides a detailed experimental framework for the systematic evaluation of nitroimidazole derivatives against Leishmania parasites. It is designed for researchers, scientists, and drug development professionals, offering a blend of established protocols and expert insights to ensure scientific rigor and reproducibility. The narrative emphasizes the rationale behind experimental choices, fostering a deeper understanding of the drug evaluation pipeline.

Part 1: In Vitro Evaluation of Antileishmanial Activity

The initial assessment of nitroimidazole compounds begins with a series of robust in vitro assays to determine their intrinsic activity against different life cycle stages of the Leishmania parasite and to assess their selectivity.

Parasite Culture and Maintenance

Successful and reproducible in vitro testing hinges on the consistent and healthy culture of Leishmania parasites.

Protocol 1: Culturing Leishmania Promastigotes

  • Media Preparation: Prepare M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% penicillin-streptomycin solution, and 25 mM HEPES buffer (pH 7.2-7.4).[6]

  • Initiation of Culture: Thaw a cryopreserved vial of Leishmania promastigotes (e.g., L. donovani, L. major) rapidly in a 37°C water bath. Transfer the contents to a sterile centrifuge tube containing 10 mL of pre-warmed culture medium.

  • Centrifugation: Centrifuge at 1500 x g for 10 minutes at room temperature.

  • Resuspension and Incubation: Discard the supernatant and resuspend the parasite pellet in 5 mL of fresh medium in a ventilated cell culture flask. Incubate at 25-28°C.[6]

  • Sub-culturing: Monitor the culture daily using an inverted microscope. Sub-culture the promastigotes every 3-4 days, when they reach the late logarithmic to early stationary phase of growth, by diluting them to a density of 1 x 10^5 cells/mL in fresh medium.

Anti-promastigote Activity Assay

While the promastigote is the insect stage of the parasite, this assay serves as a valuable initial, high-throughput screen to identify potentially active compounds.[2][7]

Protocol 2: Promastigote Viability Assay (Resazurin-based)

  • Parasite Preparation: Harvest late-logarithmic phase promastigotes and adjust the cell density to 1 x 10^6 cells/mL in fresh culture medium.

  • Compound Preparation: Prepare a stock solution of the nitroimidazole compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of the parasite suspension to each well. Add 100 µL of the diluted compound solutions. Include wells with untreated parasites (negative control) and a reference drug like Amphotericin B (positive control).

  • Incubation: Incubate the plate at 25-28°C for 72 hours.

  • Viability Assessment: Add 20 µL of Resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.

  • Data Acquisition: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration using a suitable software (e.g., GraphPad Prism).

Anti-amastigote Activity Assay: The Gold Standard

The intracellular amastigote is the clinically relevant stage of the parasite in the mammalian host. Therefore, assessing compound activity against this form is crucial.[7][8][9]

Protocol 3: Macrophage-Amastigote Assay

  • Macrophage Culture: Culture a suitable macrophage cell line (e.g., J774.A1, THP-1, or primary peritoneal macrophages) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Macrophage Seeding: Seed the macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. For THP-1 cells, differentiation into a macrophage-like phenotype is induced by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours prior to infection.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells gently with pre-warmed PBS to remove non-phagocytosed promastigotes.

  • Compound Treatment: Add fresh culture medium containing serial dilutions of the nitroimidazole compounds to the infected macrophages.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[10]

  • Assessment of Parasite Load:

    • Microscopic Counting: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages.

    • High-Content Imaging: For higher throughput, use automated microscopy and image analysis software to quantify intracellular parasites, often facilitated by the use of fluorescently labeled parasites (e.g., expressing GFP or mCherry).[11]

  • Data Analysis: Calculate the IC50 value as described for the anti-promastigote assay.

Cytotoxicity and Selectivity Index

To be a viable drug candidate, a compound must exhibit selective toxicity towards the parasite with minimal effect on host cells.[12][13][14]

Protocol 4: Mammalian Cell Cytotoxicity Assay (MTT-based)

  • Cell Seeding: Seed a mammalian cell line (e.g., the same macrophage line used in the amastigote assay or a standard line like HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same concentrations of the nitroimidazole compounds used in the antileishmanial assays.

  • Incubation: Incubate for 72 hours under standard cell culture conditions.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50).

  • Selectivity Index (SI) Calculation: The SI is a crucial parameter to evaluate the therapeutic window of a compound. It is calculated as: SI = CC50 (mammalian cells) / IC50 (intracellular amastigotes) A higher SI value indicates greater selectivity for the parasite.

Table 1: Hypothetical In Vitro Activity Data for Nitroimidazole Compounds

CompoundAnti-promastigote IC50 (µM)Anti-amastigote IC50 (µM)Macrophage CC50 (µM)Selectivity Index (SI)
Nitroimidazole A5.21.8> 100> 55.6
Nitroimidazole B12.58.350.16.0
Amphotericin B0.20.12.525.0

Part 2: In Vivo Evaluation in Animal Models

Promising compounds from in vitro screening should be further evaluated in animal models of leishmaniasis to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.[15][16][17]

Choice of Animal Model

The selection of an appropriate animal model is critical and depends on the Leishmania species and the clinical form of the disease being studied.[15][18]

  • Cutaneous Leishmaniasis (CL): BALB/c mice infected with L. major or L. amazonensis are commonly used models.[17] C57BL/6 mice are also a suitable model for L. major.[15]

  • Visceral Leishmaniasis (VL): BALB/c mice or Syrian golden hamsters infected with L. donovani or L. infantum are standard models. Hamsters are particularly susceptible and develop a progressive disease that mimics human VL.[18]

Experimental Workflow for In Vivo Efficacy Studies

Protocol 5: In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

  • Animal Acclimatization: House BALB/c mice (female, 6-8 weeks old) in a pathogen-free environment for at least one week before the experiment.

  • Infection: Infect the mice intravenously (via the tail vein) with 1 x 10^7 stationary-phase L. donovani promastigotes.

  • Treatment Initiation: On day 7 post-infection, randomize the mice into treatment groups (n=5-8 per group):

    • Vehicle control (e.g., saline, DMSO/Tween 80 mixture)

    • Nitroimidazole compound (at various doses, administered orally or intraperitoneally)

    • Positive control (e.g., Miltefosine)

  • Treatment Regimen: Administer the treatment daily for 10-14 consecutive days. Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior).

  • Euthanasia and Organ Harvest: At the end of the treatment period (e.g., day 28 post-infection), euthanize the mice and aseptically remove the liver and spleen.

  • Parasite Burden Determination:

    • Leishman-Donovan Units (LDU): Prepare Giemsa-stained impression smears of the liver and spleen. Calculate the LDU as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.

    • Limiting Dilution Assay (LDA): Homogenize a weighed portion of the liver and spleen and perform serial dilutions in culture medium. Incubate the dilutions in 96-well plates and determine the highest dilution at which viable promastigotes grow.

  • Data Analysis: Express the results as the mean LDU ± standard deviation or the mean parasite titer ± standard deviation. Compare the treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Table 2: Hypothetical In Vivo Efficacy Data in a Murine VL Model

Treatment GroupDose (mg/kg/day)RouteLiver LDU (Mean ± SD)Spleen LDU (Mean ± SD)% Inhibition (Liver)% Inhibition (Spleen)
Vehicle Control-p.o.1520 ± 210850 ± 120--
Nitroimidazole A25p.o.350 ± 80180 ± 5077.078.8
Miltefosine20p.o.150 ± 4075 ± 2090.191.2

Part 3: Mechanistic Insights into Nitroimidazole Action

Understanding the mechanism of action of nitroimidazoles is crucial for lead optimization and overcoming potential resistance. A key aspect is their reductive activation by parasitic nitroreductases.

Proposed Mechanism of Action

Nitroimidazoles are prodrugs that require bioreduction of their nitro group to exert their cytotoxic effects.[4][19][] In Leishmania, this activation is primarily carried out by type 1 nitroreductases (NTR1).[5] The reduction process generates highly reactive nitroso and hydroxylamine metabolites, which can induce oxidative stress and damage parasitic DNA, proteins, and lipids, ultimately leading to cell death.[4][5]

G Nitroimidazole Nitroimidazole (Prodrug) NTR1 Leishmania Nitroreductase (NTR1) Nitroimidazole->NTR1 Enters Parasite ReactiveMetabolites Reactive Nitroso & Hydroxylamine Metabolites NTR1->ReactiveMetabolites Reductive Activation OxidativeStress Oxidative Stress (ROS/RNS) ReactiveMetabolites->OxidativeStress Damage Damage to DNA, Proteins, and Lipids ReactiveMetabolites->Damage Death Parasite Death OxidativeStress->Death Damage->Death

Caption: Proposed mechanism of action of nitroimidazoles in Leishmania.

Investigating Nitroreductase Involvement

Experiments using genetically modified parasites can confirm the role of NTRs in the activation of nitroimidazole compounds.

Protocol 6: Assay with NTR-overexpressing or Knockout Parasites

  • Parasite Strains: Obtain or generate Leishmania strains that either overexpress NTR1 or have the NTR1 gene knocked out.

  • In Vitro Susceptibility Testing: Perform the anti-promastigote and anti-amastigote assays as described in Protocols 2 and 3 with the wild-type, NTR1-overexpressing, and NTR1-knockout parasite lines.

  • Data Analysis: Compare the IC50 values across the different parasite lines. A significant increase in the IC50 for the knockout strain and a decrease for the overexpressing strain would strongly suggest that the compound is a substrate for NTR1.

Conclusion

The systematic evaluation of nitroimidazoles for antileishmanial activity requires a multi-faceted approach, progressing from high-throughput in vitro screening to rigorous in vivo efficacy studies and mechanistic elucidation. The protocols and insights provided in this guide offer a robust framework for researchers to identify and characterize novel nitroimidazole-based drug candidates, ultimately contributing to the development of new and improved therapies for leishmaniasis.

References

Application Notes & Protocols: A Comprehensive Guide to Assessing the Enzyme Inhibition Profile of 1-benzyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed framework for researchers, scientists, and drug development professionals to comprehensively assess the enzyme inhibition properties of the novel compound, 1-benzyl-4-nitro-1H-imidazole. Lacking specific literature on its direct enzymatic targets, this guide establishes a logical, evidence-based strategy for its initial characterization. We leverage the known bioactivities of structurally related nitroimidazole and imidazole-based compounds to propose a panel of high-priority enzyme targets, including metabolic enzymes (Cytochrome P450s), neuro-regulatory enzymes (Cholinesterases), and microbial reductases (Nitroreductases). This guide provides not only step-by-step, validated protocols for initial screening and IC₅₀ determination but also delves into the critical subsequent studies required to elucidate the kinetic mechanism of inhibition (MOI). By explaining the scientific rationale behind each experimental choice and incorporating principles of self-validating assays, this document serves as a complete roadmap for uncovering the therapeutic potential and pharmacological liabilities of this compound.

Introduction: The Scientific Rationale for Investigation

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a versatile pharmacophore for enzyme active sites[1]. The addition of a nitro group, as seen in this compound, introduces unique electronic properties that can confer a range of biological activities, from antimicrobial to anticancer effects[2].

Nitroimidazole compounds often function as prodrugs, particularly in hypoxic (low oxygen) environments characteristic of anaerobic bacteria, protozoa, and solid tumors. The nitro group can be bioreductively activated by nitroreductase enzymes, leading to the formation of cytotoxic radical species[3][4][5][6]. Furthermore, the imidazole core is a well-documented inhibitor of heme-containing enzymes, notably the Cytochrome P450 (CYP) superfamily, which is central to drug metabolism[7][8]. Several imidazole derivatives have also been developed as potent inhibitors of cholinesterases for the treatment of neurodegenerative diseases[9][10][11].

Given this context, a systematic evaluation of this compound's effect on these key enzyme classes is a critical first step in its pharmacological profiling. This guide outlines a tiered approach, beginning with broad screening against proposed target families, followed by detailed kinetic analysis of any confirmed interactions.

Proposed Target Enzyme Classes & Initial Screening Strategy

Based on the established activities of related compounds, we propose the following enzyme classes as primary targets for initial investigation.

  • Cytochrome P450 (CYP) Isoforms: Essential for assessing drug metabolism and potential drug-drug interactions. Imidazole compounds are known to be potent inhibitors[8][12].

  • Cholinesterases (AChE & BChE): Key targets in neuropharmacology, particularly for Alzheimer's disease. Many imidazole derivatives show inhibitory activity[9][10].

  • Nitroreductases (NTRs): Crucial for the activation of nitroaromatic prodrugs. Assessing interaction with NTRs can reveal potential antimicrobial or hypoxia-activated anticancer mechanisms[3][4][13].

The overall workflow for characterizing the inhibitory potential of this compound is depicted below.

G cluster_0 Phase 1: Primary Screening cluster_1 Target Panels cluster_2 Phase 2: Dose-Response & Potency cluster_3 Phase 3: Mechanism of Inhibition (MOI) A Compound Preparation (this compound) - Purity Check (>95%) - Stock Solution (DMSO) B Single-Point Screening (e.g., 10 µM concentration) A->B C1 CYP Isoform Panel (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) B->C1 Test against C2 Cholinesterase Panel (AChE, BChE) B->C2 Test against C3 Nitroreductase Assay (e.g., E. coli NfsB) B->C3 Test against D Identify 'Hits' (% Inhibition > 50%) C1->D C2->D C3->D E IC50 Determination (10-point dose-response curve) D->E F Enzyme Kinetic Studies (Vary Substrate & Inhibitor) E->F For potent hits G Determine Ki and Inhibition Model (Competitive, Non-competitive, etc.) F->G

Caption: Tiered workflow for enzyme inhibition assessment.

Detailed Protocols: From Screening to Kinetic Analysis

3.1. Preliminary Compound Validation

Trustworthiness: Before any biological assay, the integrity of the test compound must be established. Impurities can lead to false positives or inaccurate potency measurements.

  • Purity Assessment: Confirm the purity of this compound using HPLC-UV and LC-MS. Purity should exceed 95%.

  • Solubility Check: Determine the solubility in the final assay buffer. High concentrations of DMSO (>1%) can inhibit some enzymes. Perform initial tests to ensure the compound does not precipitate in the assay well.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

3.2. Protocol 1: Cytochrome P450 (CYP) Inhibition Screening

Expertise & Experience: We will use a commercially available, fluorescence-based assay system. These systems provide recombinant human CYP enzymes and specific substrates that become fluorescent upon metabolism. Inhibition is measured by a decrease in the fluorescent signal. This is a standard high-throughput screening (HTS) method in the pharmaceutical industry.

Materials:

  • Recombinant human CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2)

  • Fluorescent probe substrates and corresponding metabolites (e.g., from Promega P450-Glo™ or ThermoFisher Vivid® kits)

  • NADPH regeneration system

  • Potassium phosphate buffer (pH 7.4)

  • Known selective inhibitors for each isoform (for positive controls)

  • Black, flat-bottom 96-well or 384-well plates

Methodology:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting enzymes and substrates in the appropriate buffer.

  • Compound Plating: Serially dilute the this compound stock solution to create a dose-response plate. For initial screening, a single final concentration of 10 µM is sufficient. For IC₅₀ determination, an 8- to 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • Assay Controls (Self-Validation):

    • 100% Activity Control: Wells containing enzyme, substrate, and reaction buffer with DMSO vehicle only.

    • Positive Inhibitor Control: Wells containing enzyme, substrate, buffer, and a known potent inhibitor for that specific CYP isoform (e.g., Ketoconazole for CYP3A4)[12].

    • No Enzyme Control: Wells with substrate and buffer only, to measure background fluorescence.

  • Reaction Initiation: In the plate, combine the buffer, NADPH regeneration system, and either the test compound, vehicle, or positive control inhibitor. Pre-incubate for 10-15 minutes at 37°C.

  • Start Reaction: Add the enzyme/substrate mixture to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for the time specified by the manufacturer (e.g., 30-60 minutes).

  • Reaction Termination & Detection: Stop the reaction (e.g., by adding a stop solution from the kit) and read the fluorescence on a compatible plate reader at the appropriate excitation/emission wavelengths.

Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_Vehicle - Signal_Background))

  • IC₅₀ Determination: Plot % Inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter CYP3A4 CYP2D6 CYP2C9 CYP2C19 CYP1A2
Probe Substrate e.g., Luciferin-IPAe.g., Luciferin-MEe.g., Luciferin-He.g., Luciferin-CEEe.g., Luciferin-1A2
Positive Control KetoconazoleQuinidineSulfaphenazoleTiclopidineα-Naphthoflavone
Hypothetical IC₅₀ (µM) 8.5>10025.315.1>100

Table 1: Example parameters and hypothetical screening results for CYP inhibition assays.

3.3. Protocol 2: Cholinesterase (AChE/BChE) Inhibition Assay

Expertise & Experience: This protocol uses the classic Ellman's method, a robust and cost-effective colorimetric assay. The enzyme hydrolyzes a thiocholine substrate, and the resulting thiol product reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.

G cluster_0 Ellman's Reaction Mechanism A Acetylthiocholine B Thiocholine A->B AChE/BChE C Acetate E TNB²⁻ Anion (Yellow, λmax=412 nm) B->E + D DTNB (Colorless) D->E Reacts with

Caption: Principle of the Ellman's assay for cholinesterase activity.

Materials:

  • Human Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

  • Acetylthiocholine (ATCh) and Butyrylthiocholine (BTCh) iodide

  • DTNB (Ellman's Reagent)

  • Phosphate buffer (pH 8.0)

  • Known inhibitor (e.g., Donepezil or Galantamine) for positive control

  • Clear, flat-bottom 96-well plates

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM DTNB stock in pH 7.0 buffer.

    • Prepare a 10 mM substrate (ATCh or BTCh) stock in water.

    • Dilute enzymes in pH 8.0 buffer to a working concentration that gives a linear reaction rate for at least 10-15 minutes.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL Phosphate Buffer (pH 8.0)

    • 20 µL DTNB solution

    • 10 µL of test compound dilution (or DMSO vehicle / positive control)

  • Enzyme Addition: Add 10 µL of diluted enzyme (AChE or BChE) to the wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the substrate (ATCh for AChE, BTCh for BChE) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis:

  • Calculate Reaction Rate (V): Determine the initial reaction velocity (V = mOD/min) from the linear portion of the kinetic curve for each well.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V_Test / V_Vehicle))

  • IC₅₀ Determination: Plot % Inhibition versus the log of inhibitor concentration and fit to a four-parameter logistic equation.

3.4. Protocol 3: Nitroreductase (NTR) Activity Assay

Expertise & Experience: This protocol determines if this compound can act as a substrate for a bacterial nitroreductase. The assay measures the enzyme-catalyzed oxidation of the cofactor NADH to NAD⁺ in the presence of the nitro-compound. This is monitored by the decrease in absorbance at 340 nm, which is characteristic of NADH.

Materials:

  • Recombinant Nitroreductase (e.g., E. coli NfsB)

  • NADH

  • Tris-HCl buffer (pH 7.0)

  • UV-transparent 96-well plates or cuvettes

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM NADH stock solution in buffer.

    • Dilute NTR enzyme in buffer to a suitable working concentration.

  • Assay Setup: In a UV-transparent plate or cuvette, prepare a reaction mixture containing:

    • Tris-HCl buffer (to final volume)

    • NADH (final concentration 100-200 µM)

    • This compound (start with 50-100 µM)

  • Control Reactions (Self-Validation):

    • No Enzyme Control: To ensure the test compound does not oxidize NADH non-enzymatically.

    • No Substrate Control: To measure the intrinsic NADH oxidase activity of the enzyme.

  • Reaction Initiation: Add the NTR enzyme to the reaction mixture to start the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

Data Analysis:

  • A significant decrease in absorbance at 340 nm in the complete reaction mixture compared to the control reactions indicates that this compound is a substrate for the nitroreductase.

  • The rate of NADH consumption can be calculated using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

Advanced Analysis: Determining the Mechanism of Inhibition (MOI)

Expertise & Experience: For any "hit" identified with a potent IC₅₀ value, determining the mechanism of inhibition is a critical next step. This provides insight into how the compound interacts with the enzyme and is essential for lead optimization in drug development. The primary methods involve steady-state enzyme kinetics.

Principle: By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, one can determine if the inhibitor binds to the enzyme's active site (competitive), to a separate allosteric site (non-competitive), or only to the enzyme-substrate complex (uncompetitive).

General Protocol:

  • Select an Enzyme/Substrate Pair: Use an enzyme for which this compound was shown to be a potent inhibitor.

  • Experimental Design: Set up a matrix of reactions.

    • Vary the substrate concentration across a range (e.g., 0.2x Kₘ to 10x Kₘ).

    • For each substrate concentration, run the reaction in the absence of the inhibitor and in the presence of several fixed concentrations of the inhibitor (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Data Collection: Measure the initial reaction velocity (V₀) for every condition.

  • Data Visualization and Analysis:

    • Plot V₀ versus Substrate Concentration ([S]) for each inhibitor concentration. This will generate a series of Michaelis-Menten curves.

    • For clearer interpretation, linearize the data using a Lineweaver-Burk plot (1/V₀ vs 1/[S]) . The pattern of line intersections is characteristic of the inhibition mechanism.

G Lineweaver-Burk Plot Interpretation cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive c1 1/Vmax c2 c1->c2 c3 c1->c3 c4 c1->c4 c_label Lines intersect on Y-axis Km increases, Vmax constant n1 n2 n1->n2 n3 n4 n3->n4 n5 n6 n5->n6 n_label Lines intersect on X-axis Km constant, Vmax decreases u1 u2 u1->u2 u3 u4 u3->u4 u5 u6 u5->u6 u_label Lines are parallel Km and Vmax decrease

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-benzyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-benzyl-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance your experimental success.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the synthesis, providing the foundational knowledge needed for successful experimentation.

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of an N-alkylation, which proceeds via a nucleophilic substitution (SN2) mechanism. The process involves two primary steps:

  • Deprotonation: A base is used to abstract the acidic proton from the N-H bond of the 4-nitro-1H-imidazole ring. This creates a highly nucleophilic imidazolate anion.[1]

  • Nucleophilic Attack: The negatively charged imidazolate anion then attacks the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide or chloride), displacing the halide leaving group to form the final N-benzylated product.[1]

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution imidazole 4-Nitro-1H-imidazole imidazolate Imidazolate Anion (Nucleophile) imidazole->imidazolate + Base - HB⁺ base Base (e.g., K₂CO₃) benzyl_halide Benzyl Halide product This compound benzyl_halide->product imidazolate->product Nucleophilic Attack (Sₙ2) salt Halide Salt

Caption: General mechanism for N-alkylation of 4-nitroimidazole.

Q2: How do I select the appropriate base and solvent for this reaction?

A2: The choice of base and solvent is critical for achieving a high yield and can significantly influence reaction rate and purity.[1][2]

  • Base Selection: The base's role is to deprotonate the imidazole. Weaker inorganic bases are often sufficient and safer to handle than strong bases like sodium hydride (NaH).

    • Potassium Carbonate (K₂CO₃): This is the most commonly recommended base. It is effective, inexpensive, and easy to handle, leading to good yields.[2][3]

    • Cesium Carbonate (Cs₂CO₃): Often reported to be highly effective, sometimes providing higher yields or faster reaction times than K₂CO₃, though it is more expensive.[1][4]

    • Potassium Hydroxide (KOH): Can be used, but yields are sometimes lower compared to carbonate bases.[2]

    • Sodium Hydride (NaH): A very strong base that ensures complete deprotonation. However, it is highly reactive, requires strictly anhydrous conditions, and presents safety challenges (flammable).[5]

  • Solvent Selection: Polar aprotic solvents are preferred as they effectively dissolve the reactants and facilitate the SN2 reaction.

    • Acetonitrile (CH₃CN or MeCN): An excellent choice that provides good yields, often at moderate temperatures (e.g., 60°C).[2][3] It simplifies work-up as it can be easily removed under reduced pressure.

    • N,N-Dimethylformamide (DMF): A highly polar solvent that can accelerate the reaction. However, it has a high boiling point, making it more difficult to remove, and can sometimes lead to side reactions at higher temperatures.[3]

    • Dimethyl Sulfoxide (DMSO): Similar to DMF, it is a very polar solvent that can enhance reaction rates but can be challenging to remove completely during work-up.[2][3]

Q3: What are the primary side reactions I should be aware of?

A3: The main challenge in this synthesis is not typically side reactions of the benzyl group, but rather the issue of regioselectivity .

  • Formation of Regioisomers: 4-nitro-1H-imidazole exists in a tautomeric equilibrium with 5-nitro-1H-imidazole. Consequently, alkylation can occur on either nitrogen, leading to a mixture of This compound (the desired product) and 1-benzyl-5-nitro-1H-imidazole (the isomeric impurity).[6] The 1,4-isomer is generally the thermodynamically more stable and favored product, especially at elevated temperatures.[6]

  • Dialkylation (Quaternization): The nitrogen atom on the newly formed product is still nucleophilic and can react with a second molecule of benzyl halide. This forms a positively charged imidazolium salt. This is more likely to occur if a significant excess of the alkylating agent is used or at very high temperatures.[1]

Isomer_Formation cluster_alkylation Alkylation with Benzyl Halide Tautomer1 4-Nitro-1H-imidazole (Tautomer A) Tautomer2 5-Nitro-1H-imidazole (Tautomer B) Tautomer1->Tautomer2 Tautomeric Equilibrium Product_Desired This compound (Desired Product) Tautomer1->Product_Desired  Alkylation at N1 Product_Isomer 1-Benzyl-5-nitro-1H-imidazole (Isomeric Impurity) Tautomer2->Product_Isomer  Alkylation at N1

Caption: Tautomerism leading to two possible regioisomers.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem: My reaction yield is consistently low or the reaction fails to reach completion.

This is the most common issue, often stemming from suboptimal reaction conditions.

Potential Cause & Troubleshooting Steps:

  • Suboptimal Reagent Combination: The interplay between base and solvent is crucial. As shown in the table below, certain combinations are demonstrably superior.

    • Recommendation: The combination of K₂CO₃ in Acetonitrile (CH₃CN) consistently provides good to excellent yields and is considered the most reliable starting point for optimization.[2][3][7] Using KOH as the base generally results in lower yields.[2]

    BaseSolventTemperature (°C)Yield (%)Reference
    K₂CO₃CH₃CN 60 66-85 [Hakmaoui et al., 2022][2][3]
    K₂CO₃DMFRoom Temp.Low[Hakmaoui et al., 2022][2][3]
    K₂CO₃DMSORoom Temp.Low[Hakmaoui et al., 2022][2][3]
    KOHCH₃CNRoom Temp.Low[Hakmaoui et al., 2022][2][3]
    KOHDMF/DMSORoom Temp.Low[Hakmaoui et al., 2022][2][3]
  • Insufficient Reaction Temperature: N-alkylation of nitroimidazoles can be slow at room temperature, resulting in low conversion.[2][3]

    • Recommendation: Heating the reaction mixture significantly improves the yield. A temperature of 60°C is often optimal, balancing reaction rate with the prevention of side reactions.[2][3] Some procedures may call for temperatures up to 80°C.[1]

  • Poor Alkylating Agent Reactivity: The choice of benzyl halide matters.

    • Recommendation: Benzyl bromide is more reactive than benzyl chloride and is generally preferred. Ensure the reagent is pure and has not degraded over time.

  • Incorrect Stoichiometry: Using incorrect molar ratios can lead to incomplete conversion or side reactions.

    • Recommendation: Use a slight excess of the benzyl halide (1.1–1.2 equivalents) and the base (1.1–1.5 equivalents) relative to the 4-nitro-1H-imidazole to drive the reaction to completion.[1]

Problem: My final product is impure, showing multiple spots on TLC, even after work-up.

This often indicates the presence of the 1,5-nitro isomer or unreacted starting material.

Potential Cause & Troubleshooting Steps:

  • Formation of the 1,5-Nitro Regioisomer: As discussed in the FAQs, the formation of 1-benzyl-5-nitro-1H-imidazole is a common issue.

    • Recommendation: While difficult to prevent completely, higher reaction temperatures can favor the formation of the thermodynamically more stable 1,4-isomer.[6] The most effective solution is purification via column chromatography on silica gel. A solvent system such as Ethyl Acetate/Hexane is typically effective for separating the two isomers.[2][3]

  • Unreacted Starting Material: If the reaction is not monitored properly, it may be stopped before all the 4-nitro-1H-imidazole is consumed.

    • Recommendation: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). The starting imidazole is quite polar and should have a low Rf value. The benzylated product is less polar and will have a higher Rf. The reaction should only be stopped once the starting material spot has disappeared.

Experimental_Workflow A 1. Reaction Setup (Imidazole, Base, Solvent) B 2. Add Benzyl Halide (Dropwise) A->B C 3. Heat & Stir (e.g., 60°C, Monitor by TLC) B->C D 4. Aqueous Work-up (Filter, Extract with EtOAc) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: A standard experimental workflow for the synthesis.

Experimental Protocols

Optimized Protocol for this compound

This protocol is based on a common and effective method reported in the literature, prioritizing yield and ease of execution.[2][3]

Materials:

  • 4-nitro-1H-imidazole (1.0 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (1.1–1.5 equiv)

  • Benzyl bromide (1.1–1.2 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitro-1H-imidazole (1.0 equiv) and anhydrous potassium carbonate (1.2 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to the flask (concentration approx. 0.1–0.5 M).

  • Initial Stirring: Stir the suspension at room temperature for 15-30 minutes to ensure good mixing.

  • Alkylating Agent Addition: Add benzyl bromide (1.1 equiv) dropwise to the stirred mixture at room temperature.

  • Heating: Heat the reaction mixture to 60°C and maintain this temperature.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Ethyl Acetate/Hexane mobile phase) until the 4-nitro-1H-imidazole starting material is no longer visible. This typically takes 1-3 hours.[3]

  • Cooling and Filtration: Once complete, cool the mixture to room temperature. Filter the solid inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetonitrile or ethyl acetate.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation).

  • Work-up: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane (e.g., starting from 10:90 and increasing polarity) to isolate the pure this compound.

References

addressing solubility challenges of 1-benzyl-4-nitro-1H-imidazole in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-benzyl-4-nitro-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with the solubility of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your research endeavors.

Introduction to Solubility Challenges

This compound, like many nitroimidazole compounds, presents solubility challenges that can impact experimental reproducibility and outcomes. Its aromatic nature, contributed by the benzyl and imidazole rings, coupled with the polar nitro group, results in a molecule with limited aqueous solubility. Understanding these physicochemical properties is crucial for designing effective experimental protocols. This guide provides practical strategies and in-depth explanations to overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, based on its chemical structure and information from related nitroimidazole compounds, it is expected to be poorly soluble in water and more soluble in polar aprotic organic solvents. Synthesis procedures for similar N-substituted nitroimidazoles utilize solvents such as acetonitrile, ethyl acetate, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF), indicating its solubility in these media.[1][2]

Q2: What are the recommended starting solvents for dissolving this compound for in vitro experiments?

A2: For most in vitro applications, a stock solution is typically prepared in a water-miscible organic solvent. Based on the known solubility of related compounds, the following solvents are recommended as starting points:

  • Dimethyl Sulfoxide (DMSO): Often the first choice for preparing high-concentration stock solutions of poorly soluble compounds.

  • Dimethylformamide (DMF): Another strong polar aprotic solvent suitable for creating stock solutions.

  • Ethanol or Methanol: May be effective, but the achievable concentration might be lower compared to DMSO or DMF.

It is crucial to prepare a high-concentration stock solution in one of these organic solvents and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent in the aqueous medium is low (typically <1%) to avoid solvent-induced artifacts.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A3: This is a common issue known as "crashing out." It occurs when the compound's solubility limit in the final aqueous medium is exceeded. Here are several strategies to address this:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of the compound in your experiment.

  • Use Co-solvents: Incorporating a co-solvent in your aqueous buffer can increase the solubility of your compound.[2] Common co-solvents include polyethylene glycol (PEG), propylene glycol, or glycerol.

  • pH Adjustment: The imidazole ring has a basic nitrogen atom that can be protonated. Modifying the pH of your aqueous buffer may alter the ionization state of the molecule and improve its solubility. For basic compounds, lowering the pH can increase solubility.

  • Utilize Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer can form micelles that encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[1]

Q4: Are there any advanced formulation strategies to enhance the aqueous solubility of this compound for in vivo studies?

A4: Yes, for in vivo applications where direct injection of organic solvents is not feasible, several advanced formulation techniques can be employed:

  • Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which significantly increases the surface area and dissolution rate.[2]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and bioavailability.[3]

  • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the molecule and enhance its aqueous solubility.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound and provides systematic solutions.

Problem 1: Incomplete Dissolution of the Compound
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Solvent 1. Attempt dissolution in a stronger polar aprotic solvent (e.g., DMSO or DMF). 2. Refer to synthesis literature for solvents used in similar compound preparations.[1][2]The principle of "like dissolves like" dictates that a solvent with similar polarity to the solute will be most effective.
Insufficient Solvent Volume 1. Gradually add more solvent until the compound dissolves completely. 2. If a specific concentration is required, calculate the minimum solvent volume needed based on preliminary solubility tests.Exceeding the solubility limit of the compound in a given solvent volume will result in incomplete dissolution.
Low Temperature 1. Gently warm the solution (e.g., to 37°C) while stirring. 2. Use sonication to provide energy to break the crystal lattice.Solubility is often temperature-dependent. Increasing the temperature provides the energy needed to overcome the intermolecular forces in the solid state.
Problem 2: Compound Instability in Solution
Potential Cause Troubleshooting Steps Scientific Rationale
Hydrolysis 1. Prepare fresh solutions before each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. 3. Protect from light if the compound is found to be light-sensitive.Some organic molecules can degrade over time in solution due to reactions with the solvent or other components.
pH-related Degradation 1. Evaluate the stability of the compound in buffers of different pH values. 2. Use a buffer system that maintains a pH where the compound is most stable.The chemical stability of a compound can be highly dependent on the pH of the solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh 2.17 mg of this compound (Molecular Weight: 217.21 g/mol ) using an analytical balance.

  • Dissolution: Transfer the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Aqueous Dilution using a Co-solvent Method
  • Prepare Co-solvent Buffer: Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS) containing 10% (v/v) polyethylene glycol 400 (PEG 400).

  • Serial Dilution: Perform a serial dilution of your DMSO stock solution into the co-solvent buffer to achieve your desired final concentrations.

  • Final Dilution: For your experiment, you can then make a final, smaller dilution into your cell culture media or assay buffer, ensuring the final concentration of DMSO and PEG 400 are at non-toxic levels.

Visualizing Experimental Workflows

Decision Tree for Solvent Selection

start Start: Dissolve this compound stock_solution Prepare high-concentration stock solution start->stock_solution dmso Try DMSO first stock_solution->dmso dmf Try DMF as an alternative stock_solution->dmf aqueous_dilution Dilute stock into aqueous medium dmso->aqueous_dilution dmf->aqueous_dilution precipitation Does precipitation occur? aqueous_dilution->precipitation success Proceed with experiment precipitation->success No troubleshoot Troubleshoot solubility precipitation->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc cosolvent Use a co-solvent (e.g., PEG 400) troubleshoot->cosolvent ph_adjust Adjust pH of aqueous medium troubleshoot->ph_adjust surfactant Add a surfactant (e.g., Tween® 80) troubleshoot->surfactant lower_conc->aqueous_dilution cosolvent->aqueous_dilution ph_adjust->aqueous_dilution surfactant->aqueous_dilution

Caption: A decision-making workflow for selecting a suitable solvent system.

Mechanism of Micellar Solubilization

Caption: Diagram illustrating the encapsulation of a hydrophobic drug within a surfactant micelle.

References

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Nitroimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the N-alkylation of nitroimidazoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during their synthetic work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of these reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common challenges encountered during the N-alkylation of nitroimidazoles, offering systematic approaches to diagnose and resolve them.

Question: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the potential causes and how can I improve it?

Answer:

Low yields in the N-alkylation of nitroimidazoles can be attributed to several factors, primarily revolving around incomplete deprotonation of the imidazole ring, the reactivity of the alkylating agent, and suboptimal reaction conditions. The nitro group, being strongly electron-withdrawing, increases the acidity of the N-H proton, facilitating deprotonation. However, other factors can still impede the reaction.

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Base Strength: While the nitroimidazole N-H is acidic, a sufficiently strong base is crucial for complete deprotonation to form the nucleophilic imidazolate anion.

      • Weak Bases (K₂CO₃, Cs₂CO₃): Often effective, especially with reactive alkylating agents. Cesium carbonate (Cs₂CO₃) is frequently reported to be highly efficient.[1]

      • Strong Bases (NaH, KOH): For less reactive alkylating agents, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF can ensure complete deprotonation.[1] Potassium hydroxide (KOH) is also a viable option.[2][3]

    • Solvent Choice: The solvent plays a critical role in dissolving the reactants and influencing the reaction rate.

      • Polar Aprotic Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are standard choices as they effectively solvate the imidazolate anion.[1][2][3]

      • Anhydrous Conditions: When using highly reactive bases like NaH, strictly anhydrous conditions are necessary to prevent quenching of the base.

  • Assess the Alkylating Agent:

    • Reactivity: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide can significantly improve the reaction rate.[1]

    • Purity: Ensure the alkylating agent is pure and has not degraded over time.

  • Optimize Reaction Temperature:

    • Many N-alkylation reactions of nitroimidazoles proceed efficiently at room temperature or with gentle heating.[2][3]

    • However, for less reactive substrates or alkylating agents, increasing the temperature can be beneficial. A study on the alkylation of 4- and 5-nitroimidazoles showed that heating to 60°C in acetonitrile with K₂CO₃ significantly improved yields.[2][3]

    • It is advisable to increase the temperature incrementally while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid potential side reactions or decomposition.[1]

Question: I am observing a mixture of N1 and N3 alkylated regioisomers. How can I control the regioselectivity?

Answer:

Regioselectivity is a common challenge in the N-alkylation of unsymmetrically substituted nitroimidazoles, such as 4-nitroimidazole or 2-methyl-5-nitroimidazole. The formation of two possible regioisomers (e.g., 1,4- and 1,5-disubstituted products) is influenced by steric and electronic effects.

Controlling Regioselectivity:

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. For example, in 2-methyl-5-nitroimidazole, alkylation is favored at the N1 position due to the steric bulk of the adjacent methyl group.[2][3]

  • Electronic Effects: The electron-withdrawing nitro group deactivates the adjacent nitrogen atom, making the more distant nitrogen more nucleophilic.[4]

  • Reaction Conditions: The choice of solvent and base can influence the tautomeric equilibrium of the starting nitroimidazole, which in turn can affect the regioselectivity of the alkylation.[4]

  • Protecting Groups: In complex syntheses, employing a protecting group strategy can allow for the selective alkylation of one nitrogen, followed by deprotection and subsequent functionalization of the other.[5]

Starting MaterialFavored Alkylation PositionRationale
4-NitroimidazoleN1The nitro group at C4 deactivates the adjacent N3, making N1 more nucleophilic.[3]
2-Methyl-5-nitroimidazoleN1The methyl group at C2 sterically hinders attack at N3.[2][3]
Question: I am getting a significant amount of a dialkylated imidazolium salt as a byproduct. How can I prevent this?

Answer:

The N-alkylated nitroimidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary imidazolium salt. This side reaction is more prevalent with highly reactive alkylating agents or when an excess of the alkylating agent is used.

Strategies to Minimize Dialkylation:

  • Stoichiometry Control: Use a slight excess of the nitroimidazole relative to the alkylating agent, or use equimolar amounts.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of it throughout the reaction.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can reduce the rate of the second alkylation.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting nitroimidazole is consumed.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of nitroimidazoles?

A1: The N-alkylation of nitroimidazoles is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[7][8][9][10][11] The process involves two main steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the nitroimidazole ring, generating a nucleophilic imidazolate anion.[1]

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated product.[1]

N_Alkylation_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_attack Step 2: Nucleophilic Attack Nitroimidazole Nitroimidazole (R-Im-H) Imidazolate Imidazolate Anion (R-Im⁻) Nitroimidazole->Imidazolate + B: Base Base (B:) ConjugateAcid Conjugate Acid (BH⁺) Product N-Alkylated Nitroimidazole (R-Im-R') Imidazolate->Product + R'-X AlkylHalide Alkylating Agent (R'-X) Halide Halide Ion (X⁻)

Caption: General mechanism for N-alkylation of nitroimidazoles.

Q2: What are some alternative methods for N-alkylation if standard procedures fail?

A2: For challenging substrates, particularly those with significant steric hindrance, alternative methods can be more effective:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles using an alcohol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD).[6][12][13] It is often successful for sterically demanding substrates under mild conditions.[6]

  • Phase-Transfer Catalysis (PTC): PTC can be a highly efficient method, especially for large-scale synthesis. It involves using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), to shuttle the imidazolate anion from a solid or aqueous phase into an organic phase where it reacts with the alkylating agent.[14][15][16][17] This method can lead to excellent yields and shorter reaction times.[14]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields and shorter reaction times compared to conventional heating.[6]

Q3: How do I choose the right work-up and purification strategy?

A3: The purification of N-alkylated nitroimidazoles can sometimes be challenging due to the polarity of the compounds and the presence of side products.

General Work-up Procedure:

  • Quenching: After the reaction is complete, it is typically quenched by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: The organic layer is washed with water and brine to remove any remaining inorganic salts and polar impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[2][3]

Purification Techniques:

  • Column Chromatography: This is the most common method for purifying N-alkylated nitroimidazoles. A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexane or a similar solvent system.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: The basicity of the imidazole ring can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the product, which is then extracted into an organic solvent.

Caption: Troubleshooting workflow for low-yielding N-alkylation reactions.

Experimental Protocols

General Procedure for N-Alkylation using K₂CO₃ in Acetonitrile[2][3]
  • Reaction Setup: To a solution of the 4(5)-nitroimidazole (1.0 equivalent) in anhydrous acetonitrile (CH₃CN), add anhydrous potassium carbonate (K₂CO₃) (1.1-1.5 equivalents).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 60-80 °C) and monitor the progress by TLC.

  • Work-up: After completion, filter the inorganic salts and wash them with acetonitrile. Concentrate the filtrate under reduced pressure. Dissolve the crude product in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography.

General Procedure for N-Alkylation using Phase-Transfer Catalysis (PTC)[15]
  • Reaction Setup: In a round-bottom flask, combine the 2-methyl-4(5)-nitroimidazole (1.0 equivalent), the alkyl halide (1.2 equivalents), potassium carbonate (2.0 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB) (approx. 2 mol%).

  • Solvent Addition: Add acetonitrile as the solvent.

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 70-80 °C) for the required time (often as short as 30 minutes). Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash them with acetonitrile.

  • Purification: Combine the filtrates, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

References

managing side reactions in the synthesis of substituted imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Imidazoles

A Guide to Managing and Overcoming Common Side Reactions

Welcome to the Technical Support Center for imidazole synthesis. Substituted imidazoles are a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, ionic liquids, and catalysts.[1][2][3] However, their synthesis is often plagued by challenges, including the formation of side products, low yields, and purification difficulties. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot these common issues, providing not just solutions, but a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Common Issues & Actionable Solutions

This section addresses specific, frequently encountered problems during the synthesis of substituted imidazoles. Each issue is presented in a question-and-answer format, detailing the cause and providing field-proven protocols for resolution.

Issue 1: Poor Regioselectivity in N-Alkylation of Unsymmetrical Imidazoles

Question: "I am performing an N-alkylation on my 4-substituted imidazole and obtaining a mixture of 1,4- and 1,5-disubstituted regioisomers. How can I control the reaction to favor a single product?"

Expert Analysis: This is a classic challenge rooted in the electronic nature of the imidazole ring. An unsymmetrical imidazole exists as two rapidly equilibrating tautomers. Deprotonation with a base generates an ambident anion where the negative charge is delocalized across both nitrogen atoms, making both susceptible to electrophilic attack by the alkylating agent.[4][5] The ratio of the resulting N-alkylated products is governed by a combination of steric, electronic, and reaction condition effects.

  • Electronic Effects: Electron-withdrawing groups (EWGs) at the C4 position decrease the nucleophilicity of the adjacent N3 nitrogen through an inductive effect, thereby favoring alkylation at the more distant and electronically richer N1 nitrogen.[5]

  • Steric Hindrance: Bulky substituents on the imidazole ring or the use of a bulky alkylating agent will sterically favor alkylation at the less hindered nitrogen atom.[4][5]

  • Reaction Conditions: The choice of base and solvent is critical. Reactions under basic conditions proceed via the imidazole anion (an SE2cB mechanism), whereas "neutral" conditions involve the alkylation of the free base (an SE2' process), which can lead to different isomeric ratios.[4][5]

Solutions & Protocols:

  • Exploit Steric and Electronic Factors: Carefully select your starting materials and reagents. If possible, use a bulky alkylating agent to direct the substitution to the less hindered nitrogen. The table below summarizes expected outcomes.

Substituent at C4Nature of Alkylating AgentPredominant IsomerRationale
Bulky (e.g., -tBu)Small (e.g., MeI)1,5-isomerSteric hindrance from the C4-substituent directs alkylation to N1.
Small (e.g., -Me)Bulky (e.g., Trityl-Cl)1,4-isomer or 1,5-isomerOutcome depends on the relative steric hindrance. Often favors the less hindered nitrogen.
EWG (e.g., -NO₂)Any1,5-isomerThe EWG deactivates the adjacent N3, making N1 the more nucleophilic site.
EDG (e.g., -OMe)AnyMixture, often favors 1,4-isomerThe EDG activates the adjacent N3, but selectivity can be poor.
  • Employ a Protecting Group Strategy: For definitive regiocontrol, a protecting group strategy is the most robust method. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective for directing substitution.

Protocol 1: Regioselective N-Alkylation via SEM Protection [4]

  • Step 1: Protection: Protect the N-H of your 4-substituted imidazole with SEM-Cl in the presence of a base like sodium hydride (NaH) in an anhydrous solvent such as THF. This will typically yield a mixture of 1-SEM-4-substituted and 1-SEM-5-substituted imidazoles, which must be separated by column chromatography.

  • Step 2: C2-Lithiation and Silylation (for Directing): The separated 1-SEM-4-substituted isomer can then be selectively deprotonated at the C2 position using a strong base like n-BuLi at low temperature (-78 °C), followed by quenching with a silyl chloride (e.g., TBDMS-Cl). The bulky silyl group at C2 will now direct the subsequent alkylation.

  • Step 3: Alkylation: Perform the N-alkylation on the C2-silylated intermediate. The bulky C2-substituent will force the alkyl group onto the N3 nitrogen.

  • Step 4: Deprotection: Remove the SEM and silyl groups using appropriate conditions (e.g., TBAF or acid) to yield the pure 1,5-disubstituted imidazole.

cluster_0 N-Alkylation of 4-Substituted Imidazole Start 4-R-Imidazole (Tautomeric Mixture) Anion Ambident Anion Start->Anion + Base Product_1_4 1,4-Disubstituted Product Anion->Product_1_4 + R'-X (Attack at N3) Product_1_5 1,5-Disubstituted Product Anion->Product_1_5 + R'-X (Attack at N1)

Caption: Competing pathways in N-alkylation.

Issue 2: Formation of Byproducts and Low Yields in Ring Synthesis

Question: "My imidazole synthesis is suffering from low yields, and I've identified a significant byproduct. What are the likely side reactions and how can I suppress them?"

Expert Analysis: Low yields in multicomponent reactions like the Debus-Radziszewski synthesis often stem from competing pathways that consume starting materials.[6][7] The specific byproduct formed provides a crucial clue to the underlying problem.

  • Oxazole Formation: In syntheses involving a 1,2-dicarbonyl, an aldehyde, and ammonia, a common side reaction is the formation of an oxazole byproduct.[7] This occurs when the dicarbonyl and aldehyde react to form an intermediate that cyclizes with the loss of water before the second nitrogen atom from ammonia can be incorporated.

  • Over-Alkylation: If the reaction involves alkylation steps, the newly formed imidazole product can sometimes be more nucleophilic than the starting amine, leading to a second alkylation event and the formation of undesired quaternary imidazolium salts.

  • Ring Opening: Under harsh conditions, particularly with strong bases or certain nucleophiles, the imidazole ring itself can undergo cleavage, leading to a complex mixture of degradation products.[8][9]

  • N-Oxide Formation: The presence of oxidizing agents or certain starting materials (e.g., hydroxylamines) can lead to the formation of imidazole N-oxides.[10][11] While useful as synthetic intermediates, they are often unwanted byproducts.

Solutions & Protocols:

  • Suppressing Oxazole Formation:

    • Action: Use a significant molar excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This shifts the equilibrium towards the formation of the diimine intermediate required for imidazole synthesis, outcompeting the pathway to the oxazole.[7]

    • Optimization: Ensure the reaction is maintained under neutral to slightly alkaline conditions to favor the amine condensation steps.

  • Preventing Over-Alkylation:

    • Action: Control the stoichiometry precisely. Add the alkylating agent slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration, minimizing the chance of a second alkylation.

    • Alternative: If possible, use a protecting group on the imidazole nitrogen that can be removed after the desired C-C bond formations are complete.

  • Avoiding Ring Opening:

    • Action: Moderate the reaction conditions. Avoid excessively high temperatures or highly concentrated strong bases (e.g., >1M NaOH). If a strong base is required, consider using milder organic bases like DBU or a carbonate base (K₂CO₃, Cs₂CO₃).

cluster_solutions Troubleshooting Pathways Start Low Yield Observed CheckPurity Analyze Crude Mixture (TLC, LCMS, NMR) Start->CheckPurity ImpurityType Identify Byproduct(s) CheckPurity->ImpurityType Oxazole Oxazole Byproduct? ImpurityType->Oxazole Specific MW+2 OverAlkylation Over-Alkylation? ImpurityType->OverAlkylation Higher MW Product Degradation Complex Mixture? ImpurityType->Degradation Multiple Spots/Peaks Sol_Oxazole Increase NH₃ Source Maintain pH > 7 Oxazole->Sol_Oxazole Sol_OverAlk Control Stoichiometry Slow Reagent Addition OverAlkylation->Sol_OverAlk Sol_Degrade Use Milder Base Lower Temperature Degradation->Sol_Degrade

Caption: Troubleshooting workflow for low yields.

Issue 3: Purification and Isolation Challenges

Question: "My reaction seems to have worked, but I am struggling to isolate the pure imidazole derivative from unreacted starting materials and byproducts. What are the most effective purification strategies?"

Expert Analysis: The purification of imidazole derivatives can be challenging due to their polarity and basicity, which can cause issues like streaking on silica gel columns and emulsion formation during extractions. The key is to choose a strategy that exploits the differences in physicochemical properties between your product and the contaminants.

Solutions & Protocols:

  • Acid-Base Extraction: This is a powerful first-line technique for separating basic imidazole products from neutral or acidic impurities.

    Protocol 2: Purification via Acid-Base Extraction [12]

    • Step 1: Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Step 2: Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole will be protonated and move into the aqueous layer, leaving neutral impurities (like unreacted benzil or aldehydes) in the organic layer.[13]

    • Step 3: Separation: Separate the two layers. The organic layer containing neutral impurities can be discarded.

    • Step 4: Neutralization & Back-Extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (confirm with pH paper). The neutral imidazole product will either precipitate (if solid) or can be back-extracted into a fresh organic solvent.

    • Step 5: Final Workup: Dry the final organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified imidazole.

  • Column Chromatography: When extraction is insufficient, chromatography is necessary.

    • Preventing Tailing: The basic nitrogen of imidazoles can interact strongly with the acidic silanol groups on standard silica gel, causing significant tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1% v/v) or ammonia in methanol to your eluent system.[12]

    • Solvent System Selection: Common solvent systems include ethyl acetate/hexanes and dichloromethane/methanol. Start with a low polarity and gradually increase it to elute your product.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using a more neutral stationary phase like alumina.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.

    • Solvent Screening: Screen various solvents (e.g., ethanol, acetone, ethyl acetate, toluene) and solvent mixtures (e.g., acetone/water, ethanol/water) to find a system where your product is soluble at high temperatures but sparingly soluble at low temperatures.[12][14]

Start Crude Product Mixture IsProductBasic Is Product Basic? Start->IsProductBasic AreImpuritiesNeutral Are Impurities Neutral/Acidic? IsProductBasic->AreImpuritiesNeutral Yes IsProductSolid Is Product Solid? IsProductBasic->IsProductSolid No AreImpuritiesNeutral->IsProductSolid No AcidBase Perform Acid-Base Extraction AreImpuritiesNeutral->AcidBase Yes IsProductStable Stable on Silica? IsProductSolid->IsProductStable No Crystallize Perform Crystallization IsProductSolid->Crystallize Yes Column Column Chromatography (add 0.5% Et₃N) IsProductStable->Column Yes AluminaColumn Use Alumina Column IsProductStable->AluminaColumn No

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs)

Q1: Which named reaction offers the best regiocontrol for synthesizing a specific substitution pattern? A: For 1,4-disubstituted imidazoles, specialized multi-step syntheses starting from glycine derivatives can offer complete regioselectivity, which is often difficult to achieve with multicomponent reactions.[15][16] The Marckwald synthesis is effective for certain patterns, particularly when starting with symmetrical precursors.[15] For polysubstituted imidazoles, the Van Leusen imidazole synthesis using TosMIC reagents provides excellent control for accessing 1,4,5-trisubstituted and 1,5-disubstituted products.[17][18]

Q2: How critical is the choice of solvent? A: Solvent choice is highly critical. It can influence reaction rates, solubility of reagents, and even the reaction pathway. For instance, in some catalyst-free syntheses, polar protic solvents like glycerol can activate reactants through hydrogen bonding, whereas aprotic polar solvents like DMF or DMSO are common for their ability to dissolve a wide range of reagents and intermediates.[6] Always consult the literature for your specific reaction type.

Q3: What are the best analytical techniques for monitoring my reaction and identifying byproducts? A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of the consumption of starting materials and the appearance of products.[7] For byproduct identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for quickly determining the molecular weights of components in the crude mixture. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for unambiguous structure elucidation of both the desired product and any isolated side products.

Q4: Can I run my reaction under solvent-free or microwave conditions? A: Yes, many modern imidazole syntheses are optimized for these conditions. Solvent-free reactions, often performed by grinding reagents together or heating a neat mixture, are environmentally friendly and can sometimes lead to higher yields and shorter reaction times.[3] Microwave irradiation is also a powerful tool for accelerating reaction rates, often dramatically reducing reaction times from hours to minutes and improving yields by minimizing byproduct formation.[15][19]

References

stability assessment of 1-benzyl-4-nitro-1H-imidazole under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Benzyl-4-Nitro-1H-Imidazole

A Guide to Experimental Stability Assessment for Research & Development

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists to navigate the complexities of handling and assessing the stability of this nitroimidazole derivative. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

The stability of an active compound is paramount, influencing everything from storage and handling to its efficacy and safety in downstream applications. Nitroaromatic compounds, including nitroimidazoles, possess unique electronic characteristics that make them valuable pharmacophores but also render them susceptible to specific degradation pathways.[1][2] This guide provides a structured, question-and-answer-based approach to troubleshoot common stability challenges.

Frequently Asked Questions (FAQs) - General Stability & Handling

Q1: What are the primary factors I should be concerned about regarding the stability of this compound?

A1: The stability of this compound is primarily influenced by its chemical structure: a nitro-substituted imidazole ring attached to a benzyl group. Key factors to monitor are:

  • pH: Nitroimidazoles can be susceptible to hydrolysis, particularly under alkaline conditions.[3]

  • Light: The nitroaromatic system can absorb UV-Vis light, potentially leading to photolytic degradation.[4]

  • Temperature: Like most complex organic molecules, elevated temperatures can accelerate degradation and may even lead to energetic decomposition, a known characteristic of some nitro compounds.[1][5]

  • Oxidizing and Reducing Agents: The nitro group is susceptible to reduction, a key step in the bioactivation of many nitroimidazole drugs, while the imidazole ring can be oxidized.[2]

Q2: How should I store this compound to ensure its long-term stability?

A2: For optimal long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a cool, dry place. A standard laboratory freezer (-20°C) is recommended. Avoid frequent temperature cycling. For solutions, prepare them fresh whenever possible. If stock solutions must be stored, use a suitable, dry solvent, protect from light by using amber vials or wrapping in aluminum foil, and store at low temperatures.

Q3: What are the common physical signs of degradation?

A3: Visual inspection can be a preliminary indicator. Signs of degradation may include:

  • Color Change: The compound, typically a crystalline solid, may darken or change color upon degradation. Metronidazole, a related compound, is known to darken when exposed to light.

  • Insolubility: The formation of insoluble degradation products may cause cloudiness or precipitation in solutions.

  • Odor Change: While less common, the evolution of volatile degradants could produce a noticeable odor.

Troubleshooting Guide: Condition-Specific Stability Issues

This section addresses specific experimental problems through a question-and-answer format, providing both the scientific reasoning and actionable protocols for investigation.

Hydrolytic Stability (pH-Dependent Degradation)

Q: My aqueous buffered solution of this compound shows a decreasing concentration over 24 hours. What is the likely cause and how can I confirm it?

A: The most probable cause is pH-dependent hydrolysis. The nitro group is strongly electron-withdrawing, which can influence the stability of the imidazole ring. Many nitroimidazole antibiotics, such as metronidazole, are known to be particularly vulnerable to alkaline hydrolysis.[3] The degradation could involve cleavage at the benzyl-imidazole bond or modification of the nitroimidazole core.

To systematically investigate this, a forced degradation study under acidic, neutral, and basic conditions is the standard approach.[6][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a concentration of ~1 mg/mL.

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of ~50-100 µg/mL.

    • Neutral: Dilute the stock solution with purified water to the same final concentration.

    • Alkaline: Dilute the stock solution with 0.1 M NaOH to the same final concentration.

  • Incubation: Transfer each solution into separate, tightly sealed vials. Place one set of vials at room temperature (~25°C) and another set at an elevated temperature (e.g., 60°C) to accelerate degradation.[8]

  • Time Points: Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 6, 12, 24 hours).

  • Analysis:

    • Immediately neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a stability-indicating HPLC method (see Analytical Methods section below) to quantify the remaining parent compound and detect the formation of degradation products.

ConditionTemperatureTime (hours)% Degradation (Illustrative)
0.1 M HCl60°C24< 5%
Water (pH ~7)60°C245-10%
0.1 M NaOH60°C2430-50%
Photostability

Q: I observed significant degradation in my samples left exposed to ambient laboratory light. Is this compound light-sensitive?

A: Yes, this is highly likely. Nitroaromatic compounds are often photolabile. The nitro group can absorb energy from UV and visible light, leading to photochemical reactions.[4] This can result in complex degradation pathways, including denitration or rearrangement. To confirm and quantify this, a formal photostability study as outlined in the ICH Q1B guideline is necessary.[9]

  • Sample Preparation: Prepare two sets of samples. This can be the solid compound spread thinly in a petri dish or a solution in a photochemically inert, transparent container (e.g., quartz cuvette).

  • Control Sample: Tightly wrap one set of samples in aluminum foil to serve as the "dark control." This is crucial to separate photolytic from thermal degradation.

  • Exposure: Place both the test and control samples in a photostability chamber. Expose them to a light source that provides a standardized output of both cool white fluorescent and near-UV light. The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9]

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a suitable analytical method like HPLC. The difference in degradation between the two samples quantifies the photolytic degradation.

G cluster_prep Sample Preparation cluster_split Experimental Arms cluster_expose Exposure Conditions cluster_analysis Analysis A Prepare Compound Samples (Solid or Solution) B Test Sample (Exposed to Light) A->B Split into two sets C Dark Control (Wrapped in Foil) A->C Split into two sets D Photostability Chamber (ICH Q1B Conditions) B->D C->D E HPLC Analysis D->E Analyze both samples F Compare Results E->F

Caption: Workflow for conducting a photostability study.

Oxidative and Reductive Stability

Q: My formulation buffer contains trace amounts of peroxides, and I am seeing unexpected impurities. Could this be oxidative degradation?

A: Yes, oxidative stress is a critical factor to evaluate. While the nitro group itself is an oxidized form of nitrogen, the imidazole ring and the benzylic position can be susceptible to oxidation. Conversely, the nitro group is readily reduced, which is a key mechanism for the biological activity of many nitroimidazole drugs.[2] This reduction can occur in the presence of reducing agents and can proceed through several intermediates.

G A R-NO₂ (Nitro) B R-NO (Nitroso) A->B +2e⁻, +2H⁺ C R-NHOH (Hydroxylamine) B->C +2e⁻, +2H⁺ D R-NH₂ (Amine) C->D +2e⁻, +2H⁺

Caption: Stepwise reduction of a nitro group to an amine.

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile mixture) at a concentration of ~50-100 µg/mL.

  • Stress Condition: Add a solution of 3% hydrogen peroxide to the sample solution.

  • Incubation: Keep the mixture at room temperature and monitor over several hours (e.g., at t=0, 2, 6, 24 hours).

  • Analysis: Analyze the samples by HPLC or LC-MS to identify the parent compound and any new peaks corresponding to oxidation products.

Thermal Stability

Q: I need to heat my compound to improve its solubility for an experiment. How stable is it at elevated temperatures?

  • Sample Preparation: Place accurately weighed amounts of the solid compound into several glass vials.

  • Incubation: Place the vials in ovens set at different elevated temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at the recommended storage condition (e.g., -20°C).

  • Time Points: Remove one vial from each temperature at specified time points (e.g., 1, 3, 7, 14 days).

  • Analysis: Dissolve the contents of each vial in a suitable solvent and analyze by HPLC to determine the percentage of the parent compound remaining. Any significant degradation at a given temperature indicates instability under those conditions.

TemperatureTime (days)% Purity Remaining (Illustrative)
40°C1499.5%
60°C1497.0%
80°C1485.0%

Analytical Methods for Stability Assessment

Q: What is the best analytical method to use for these stability studies?

A: The cornerstone of any stability study is a validated stability-indicating analytical method . This is a method that can accurately quantify the decrease of the active compound and simultaneously resolve it from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique.[11] A reversed-phase HPLC method with UV detection is typically the first choice. Method development should focus on achieving baseline separation between the parent peak and all impurity peaks generated during forced degradation studies.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the degradation products.[12] By obtaining the mass of the impurity peaks, you can propose structures for the degradants, which helps in understanding the degradation pathways.

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques can be used to confirm the structure of isolated degradation products and provide detailed molecular information.[11]

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Nitroimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for nitroimidazole-based biological assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this important class of compounds. Inconsistent results can be a significant source of frustration and can impede research progress. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify the root causes of variability and ensure the reliability and reproducibility of your experimental data.

Introduction to Nitroimidazoles in Biological Assays

Nitroimidazoles are a class of compounds characterized by an imidazole ring substituted with a nitro group. They are widely used as antimicrobial agents and as tools in cancer research, particularly as hypoxia-activated prodrugs and markers of hypoxic tissues.[1][2] Their mechanism of action relies on the reduction of the nitro group under low-oxygen (hypoxic) conditions by nitroreductase enzymes, leading to the formation of reactive cytotoxic intermediates that can bind to cellular macromolecules or cause DNA damage.[3][4] This hypoxia-selectivity makes them invaluable for targeting solid tumors, which often contain regions of low oxygen.[5] However, the very nature of their activation mechanism can also be a source of experimental variability.

This guide will walk you through the common challenges encountered when using nitroimidazoles, from inconsistent staining in hypoxia studies to variable outcomes in cytotoxicity assays. By understanding the underlying principles and potential pitfalls, you can optimize your protocols and generate robust and meaningful data.

Troubleshooting Guide: A Problem-Oriented Approach

This section is structured in a question-and-answer format to directly address specific issues you may be encountering in your experiments.

Issue 1: Inconsistent or No Signal in Hypoxia Staining Assays (e.g., with Pimonidazole)

Question: I am not seeing any staining in my known hypoxic tissue, or the signal is extremely weak and variable between samples. What could be the cause?

Answer: This is a common issue that can arise from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial.

Underlying Causality: The detection of nitroimidazole adducts in tissues relies on a series of events: successful delivery of the compound to the hypoxic region, its reductive activation by cellular machinery, covalent binding to macromolecules, and finally, recognition by a specific antibody. A failure at any of these steps will result in a weak or absent signal.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for no or weak signal in hypoxia staining.

Detailed Solutions:

  • Compound Administration:

    • Dosage and Route: For murine models, a standard dose for pimonidazole is 60 mg/kg administered via intravenous (IV) or intraperitoneal (IP) injection. Ensure the correct dose was calculated and administered.

    • Circulation Time: A circulation time of 90 minutes is typically recommended for pimonidazole to allow for adequate distribution and binding to hypoxic cells. Shorter times may result in a weaker signal.

    • Compound Stability: Prepare fresh solutions of nitroimidazoles for each experiment. Many are susceptible to degradation, particularly with exposure to light and elevated temperatures.[6][7]

  • Tissue Processing:

    • Fixation: For formalin-fixed, paraffin-embedded (FFPE) tissues, ensure adequate fixation time. Under-fixation can lead to poor tissue morphology and loss of antigenicity, while over-fixation can mask epitopes.

    • Sectioning and Storage: For frozen sections, it is recommended to stain within a week of sectioning as the signal can fade over time. Store sections at -80°C.

  • Immunohistochemistry/Immunofluorescence (IHC/IF) Protocol:

    • Primary Antibody Validation: Use an antibody that is validated for the specific application (IHC-P, IHC-F, IF) and species.

    • Antibody Dilution: The optimal antibody concentration is critical. Perform a titration to determine the ideal dilution that provides strong specific staining with low background.

    • Secondary Antibody and Detection: Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-mouse for a mouse monoclonal primary) and that the detection system (e.g., HRP-DAB, fluorescent secondary) is functioning correctly.

    • Antigen Retrieval: For FFPE tissues, antigen retrieval is essential to unmask the pimonidazole adducts. The choice of retrieval method (heat-induced or enzymatic) and the duration may need to be optimized.

  • Data Analysis:

    • Imaging Settings: Ensure that the microscope and camera settings are consistent across all samples and are optimized for detecting the signal.

Issue 2: High Background Staining in Hypoxia Assays

Question: I am observing high non-specific staining, which is making it difficult to interpret my results. How can I reduce the background?

Answer: High background can be caused by several factors, including non-specific antibody binding and endogenous enzyme activity.

Underlying Causality: Background staining can arise from the primary or secondary antibody binding to non-target molecules in the tissue or from the detection system reacting with endogenous components of the tissue.

Detailed Solutions:

  • Blocking: Use an appropriate blocking serum, typically from the same species as the secondary antibody was raised in, to block non-specific binding sites.

  • Antibody Dilution: An overly concentrated primary or secondary antibody can lead to high background. Titrate your antibodies to find the optimal concentration.

  • Washing Steps: Ensure thorough and gentle washing steps between antibody incubations to remove unbound antibodies.

  • Endogenous Peroxidase/Phosphatase Quenching: If using an HRP- or AP-based detection system, quench endogenous enzyme activity with hydrogen peroxide or levamisole, respectively.

  • Tissue Handling: Ensure tissues are properly fixed and processed to maintain their integrity and reduce non-specific antibody trapping.

Issue 3: Inconsistent Results in In Vitro Cytotoxicity Assays

Question: I am getting variable IC50 values for my nitroimidazole compound in cell culture experiments. What are the likely sources of this inconsistency?

Answer: In vitro assays with nitroimidazoles are particularly sensitive to experimental conditions due to their hypoxia-dependent activation.

Underlying Causality: The cytotoxic effect of a nitroimidazole is directly related to its reduction to reactive intermediates. Therefore, any factor that influences the oxygen concentration or the activity of nitroreductase enzymes will impact the observed cytotoxicity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent IC50 values in cytotoxicity assays.

Detailed Solutions:

  • Compound Preparation and Stability:

    • Stock Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO and store them properly (e.g., at -20°C in small aliquots to avoid repeated freeze-thaw cycles). Some nitroimidazoles have limited stability in aqueous solutions.[8]

    • Precipitation: Visually inspect the culture media after adding the compound to ensure it has not precipitated. Poor solubility can lead to inconsistent dosing.

    • Stability in Media: Be aware that some nitroimidazoles can degrade in culture media over time. Consider this when designing the duration of your assay.

  • Cell Culture Conditions:

    • Hypoxia Level: The level of hypoxia is critical for nitroimidazole activation. Ensure your hypoxia chamber or incubator is calibrated and provides a consistent and accurate low-oxygen environment. Even small variations in oxygen levels can significantly alter the IC50.

    • Cell Density: Cell density can affect the local oxygen concentration. High cell densities can consume more oxygen, potentially leading to increased drug activation and lower IC50 values. Plate cells at a consistent density for all experiments.

    • Nitroreductase Expression: The expression levels of nitroreductase enzymes can vary between cell lines. This inherent biological difference can lead to different sensitivities to nitroimidazoles. If possible, measure nitroreductase activity in your cell lines.

  • Assay Protocol:

    • Incubation Time: Standardize the incubation time with the compound. Longer incubation times may lead to increased cytotoxicity.

    • Plate Sealing: In a standard incubator, oxygen can diffuse into the wells of a microplate. Ensure plates are properly sealed if a hypoxic chamber is not used for the entire incubation period.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of nitroimidazoles as hypoxia-activated prodrugs?

A1: Nitroimidazoles are prodrugs that are selectively activated under hypoxic conditions. In low-oxygen environments, cellular nitroreductases transfer electrons to the nitro group of the imidazole ring. This reduction forms a highly reactive nitroso or hydroxylamine intermediate.[3][9] In the presence of oxygen, this intermediate is rapidly re-oxidized back to the parent compound in a "futile cycle". However, under hypoxia, the reactive intermediate can covalently bind to cellular macromolecules, particularly those containing thiol groups (like cysteine residues in proteins), or can lead to the generation of cytotoxic free radicals that damage DNA.[2] This selective activation and trapping within hypoxic cells is the basis for their use as hypoxia markers and cancer therapeutics.[5]

Caption: Mechanism of Hypoxia-Selective Activation of Nitroimidazoles.

Q2: How should I prepare and store my nitroimidazole stock solutions?

A2: Proper preparation and storage of stock solutions are critical for obtaining consistent results.

  • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for many nitroimidazoles. For some, like pimonidazole hydrochloride, sterile saline or PBS can be used for in vivo applications.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM in DMSO).

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light, as many nitroimidazoles are light-sensitive.[7] Stock solutions in methanol, when stored in the dark at -20°C, can be stable for several months.

Q3: What are the key differences between common nitroimidazoles used in research (e.g., pimonidazole, metronidazole, nimorazole, tinidazole)?

A3: While all share the nitroimidazole core, they differ in their chemical structure, which affects their physicochemical properties, reduction potential, and biological activity.

Compound Primary Use in Research Key Characteristics Typical Half-life (human plasma)
Pimonidazole Hypoxia markerForms adducts with macromolecules detectable by IHC/IF.[5]~0.5 hours (mice)
Metronidazole Antimicrobial, radiosensitizerWidely used antibiotic; also studied as a radiosensitizer.[10]~8 hours
Nimorazole RadiosensitizerUsed in combination with radiotherapy to enhance tumor cell killing.[11]~3 hours
Tinidazole AntimicrobialSimilar to metronidazole but with a longer half-life.[12]~12-14 hours

Q4: Can off-target effects of nitroimidazoles contribute to inconsistent results?

A4: Yes, off-target effects can be a source of variability. While their primary mechanism is hypoxia-dependent, nitroimidazoles can have other biological activities. For example, some nitroimidazoles have been shown to interact with drug-metabolizing enzymes like cytochrome P-450, which could affect their metabolism and the metabolism of other compounds in your assay.[13] Additionally, at high concentrations, they may exert cytotoxic effects through mechanisms independent of hypoxia. It is always advisable to include appropriate controls to assess for such effects.

Experimental Protocols

Protocol 1: Preparation of Pimonidazole for In Vivo Administration

Materials:

  • Pimonidazole hydrochloride

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of pimonidazole hydrochloride in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile 0.9% saline or PBS to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex thoroughly until the powder is completely dissolved.

  • Administer to the animal at the desired dosage (e.g., 60 mg/kg for mice) via the chosen route (IV or IP).

  • Allow the compound to circulate for the desired time (typically 90 minutes) before tissue harvesting.

Protocol 2: General Nitroreductase Activity Assay (Luminometric)

This protocol is a general guideline and may need to be optimized for your specific enzyme source and substrate. Commercial kits are also available.

Materials:

  • Nitroreductase-containing sample (e.g., cell lysate, purified enzyme)

  • Nitroreductase substrate (e.g., a luciferin-based derivative)

  • NADH or NADPH

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • Luciferase and its substrate (e.g., D-luciferin, ATP)

  • White, opaque 96-well plate

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADH or NADPH, and the nitroreductase substrate.

  • Add your nitroreductase-containing sample to the wells of the 96-well plate.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (if necessary, e.g., by heat inactivation or addition of a stop solution).

  • Add the luciferase and its substrate to each well.

  • Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of product formed, which reflects the nitroreductase activity.

References

Technical Support Center: Synthesis & Purification of 1-benzyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers working with 1-benzyl-4-nitro-1H-imidazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in its synthesis and purification. Our goal is to empower you with the scientific rationale and practical protocols needed to achieve high purity for your downstream applications in drug discovery and development.

Troubleshooting Guide: From Crude Reaction to Pure Compound

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and providing validated solutions.

Q1: My post-reaction TLC shows multiple spots, and the crude ¹H NMR is complex. What are the likely impurities and how do I proceed?

This is the most common challenge, stemming from the inherent reactivity of the 4(5)-nitroimidazole starting material. The complexity arises from several sources:

  • Primary Cause: Isomer Formation. 4-nitroimidazole exists in a tautomeric equilibrium with 5-nitroimidazole. Benzylation can therefore occur on two different nitrogen atoms, leading to a mixture of the desired This compound and the isomeric byproduct, 1-benzyl-5-nitro-1H-imidazole .[1][2] These isomers often have very similar polarities, making them difficult to separate.

  • Secondary Causes:

    • Unreacted Starting Materials: Residual 4-nitroimidazole or benzyl halide.

    • Side-Reaction Products: Benzyl bromide can undergo self-coupling or react with certain solvents under basic conditions.[3]

    • Over-alkylation: Formation of a quaternary imidazolium salt, although less common under typical conditions.

  • Assess the Isomer Ratio: Before attempting large-scale purification, analyze the crude product by ¹H NMR. The chemical shifts of the imidazole ring protons are distinct for each isomer, allowing for quantification.[4] This assessment will inform your purification strategy.

  • Purification Strategy - Column Chromatography: This is the most effective method to separate the N-1 and N-3 (or 5-nitro) isomers.

    • Rationale: The slight difference in the dipole moment and steric profile between the isomers allows for differential interaction with the stationary phase (silica gel).

    • See Protocol 2 for a detailed step-by-step guide.

  • Optimize Reaction Conditions for Regioselectivity: To minimize impurity formation in future syntheses, reaction conditions can be tuned. Studies have shown that factors like the base and solvent system can influence the N-1/N-3 alkylation ratio.[5]

    • Recommendation: Using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like acetonitrile (CH₃CN) and heating the reaction (e.g., to 60°C) has been shown to favor the desired N-1 alkylation, leading to higher regioselectivity and better yields.[5]

Q2: My product has a persistent yellow or brown tint, even after initial purification. How can I decolorize it?

A persistent color often indicates the presence of trace, highly conjugated, or oxidized impurities that are not easily removed by standard chromatography or a single recrystallization.

  • Recrystallization with Activated Charcoal:

    • Rationale: Activated charcoal has a high surface area with a network of fine pores, which effectively adsorbs large, flat, conjugated molecules responsible for color. It is significantly less effective at adsorbing the smaller target molecule.

    • Procedure: During the recrystallization process (See Protocol 1 ), after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. Swirl the hot solution for a few minutes.

    • Crucial Step: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. If charcoal passes through, the final product will be contaminated.

  • Final Crystal Wash: After collecting the purified crystals by vacuum filtration, wash them with a small amount of a cold, non-polar solvent like hexane or a mixture of hexane/ethyl acetate.

    • Rationale: This wash removes soluble, surface-adhered impurities without dissolving a significant amount of your purified product.

Q3: The purified compound is an oil or refuses to crystallize from solution. What should I do?

"Oiling out" or failure to crystallize occurs when the purity is insufficient to form a stable crystal lattice or when an inappropriate solvent is used.[6]

  • Confirm Purity: Before attempting recrystallization, ensure the product is of high purity (>95%) via HPLC or NMR analysis.[7] If significant impurities remain, repeat the column chromatography.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide a nucleation site for crystal growth.

    • Seeding: Add a single, pure crystal of this compound (if available from a previous batch) to the cooled, supersaturated solution. This seed crystal acts as a template for further crystal formation.

  • Re-evaluate Recrystallization Solvent: The chosen solvent may be too good, keeping the compound dissolved even at low temperatures.[8]

    • Solution: Employ a two-solvent recrystallization system.[9] Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, acetone). Then, slowly add a "poor," miscible solvent (e.g., hexane, heptane) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the hot "good" solvent to clarify the solution, then allow it to cool slowly. This brings the solution to the precise point of supersaturation needed for crystallization.

Workflow for Synthesis and Purification

The following diagram outlines the logical flow from starting materials to a highly pure final product.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 4(5)-Nitroimidazole + Benzyl Halide reaction N-Alkylation Reaction (Base, Solvent, Temp) start->reaction 1. K2CO3, CH3CN, 60°C [3] workup Aqueous Workup & Extraction reaction->workup crude Crude Product (Isomer Mixture) workup->crude chromatography Column Chromatography (Silica Gel) crude->chromatography Primary Purification fractions Combine Pure Fractions (TLC/HPLC Confirmed) chromatography->fractions recrystallization Recrystallization (+/- Activated Charcoal) fractions->recrystallization final_product Pure 1-benzyl-4-nitro- 1H-imidazole (>98%) recrystallization->final_product

Caption: Synthesis and purification workflow for this compound.

Frequently Asked Questions (FAQs)

  • How do I definitively confirm the structure is this compound and not the 5-nitro isomer?

    • ¹H and ¹³C NMR spectroscopy are the gold standards.[4] The chemical shifts of the protons on the imidazole ring are diagnostic. For the 4-nitro isomer, you will typically see two distinct singlets (or doublets with small coupling) for the two imidazole protons. The 5-nitro isomer will also show two signals, but their chemical shifts and the shift of the benzylic CH₂ protons will differ. Comparing your experimental data to published spectra is the best approach.[1]

  • What is the best analytical method to determine the final purity?

    • High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantitative purity analysis.[7] It provides excellent resolution to separate the main compound from trace impurities and allows for precise quantification (e.g., % area). A standard method would use a C18 reverse-phase column with a gradient of water and acetonitrile containing a small amount of formic acid.[10]

  • Can I use a different base than potassium carbonate?

    • Yes, other bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can be used. However, the choice of base can affect the regioselectivity and the reaction profile.[11] K₂CO₃ is often preferred as it is inexpensive, easy to handle, and generally provides good regioselectivity for this type of reaction.[5]

Experimental Protocols

Protocol 1: Recrystallization for Final Purification

This protocol assumes you have an already purified solid from column chromatography that requires a final polishing step.

  • Solvent Selection: Choose an appropriate solvent system. A good starting point is a two-solvent system of Ethyl Acetate (EtOAc) and Hexane.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of hot EtOAc to just dissolve the solid completely. The solution should be near the boiling point of the solvent.[8]

  • Decolorization (if needed): If the solution is colored, add a spatula tip of activated charcoal, swirl for 1-2 minutes, and perform a hot gravity filtration to remove it.

  • Precipitation: While the solution is still hot, add hexane dropwise while swirling until a faint, persistent cloudiness appears. Add 1-2 drops of hot EtOAc to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for forming large, pure crystals.[9]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal recovery.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed to separate the desired N-1 isomer from the N-3 isomer and other impurities.

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 10-20% Ethyl Acetate in Hexane).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). The less polar N-1 isomer will typically elute before the more polar N-3 isomer.

  • Fraction Collection: Collect small fractions and monitor them by TLC.

  • Analysis: Spot each fraction on a TLC plate and visualize under UV light. Combine the fractions that contain only the pure, desired product (based on Rf value).

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Troubleshooting Decision Tree

G start Analysis of Crude Product q1 Multiple Spots on TLC? start->q1 a1_yes Perform Column Chromatography to separate isomers and impurities. q1->a1_yes Yes a1_no Proceed to Recrystallization q1->a1_no No (Single Spot) q2 Product is Colored? a1_yes->q2 q3 Fails to Crystallize? a1_no->q3 a2_yes Recrystallize with Activated Charcoal. q2->a2_yes Yes a2_no Final Product q2->a2_no No q3->a2_yes No a3_yes Induce crystallization (scratch/seed) or use two-solvent system. q3->a3_yes Yes a3_yes->q2

Caption: Decision tree for troubleshooting purification issues.

Reference Data

Table 1: Solvent Systems for Purification
Purification MethodSolvent System (Typical Starting Ratios)Purpose & Rationale
Column Chromatography Hexane / Ethyl Acetate (Gradient: 9:1 to 7:3)Good for separating isomers of moderate polarity. The gradient allows for elution of non-polar byproducts first, followed by the desired product, and finally the more polar isomer.
Recrystallization Ethyl Acetate / HexaneTwo-solvent system. Product is soluble in hot EtOAc but insoluble in hexane. Allows for fine-tuned control of solubility to induce crystallization.[6]
Recrystallization Ethanol or IsopropanolSingle-solvent system. Product should be highly soluble at boiling temperature but poorly soluble at room temperature or in an ice bath.[12]

References

Technical Support Center: Overcoming Resistance to Nitroimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, a professional in the field of microbiology and drug development, with advanced troubleshooting strategies and detailed protocols for investigating and overcoming resistance to nitroimidazole compounds like metronidazole and tinidazole. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical tools necessary to navigate the complexities of your research.

Section 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses common initial questions researchers face when working with nitroimidazole resistance.

Q1: My organism is showing unexpected resistance to metronidazole. Where do I start?

A: Begin by verifying your experimental setup. Inconsistent results often stem from procedural variables rather than true biological resistance.[1][2]

  • Confirm MIC Methodology: Ensure you are using a standardized protocol, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] Key parameters to check include inoculum density (calibrated to a 0.5 McFarland standard), media quality (pH 7.2-7.4, uniform depth), and incubation conditions (appropriate temperature and atmosphere).[2][5]

  • Check Oxygen Levels: Nitroimidazoles are prodrugs that require an anaerobic environment for reductive activation.[][7] The presence of oxygen can lead to "futile cycling," where the activated drug radical is re-oxidized, preventing it from damaging DNA and appearing as resistance.[8] Ensure your anaerobic chamber or gas jar is functioning correctly and that your media has been adequately pre-reduced. Some organisms may exhibit resistance in the presence of air but appear susceptible under strict anaerobic conditions.[9]

  • Validate the Drug: Confirm the potency of your nitroimidazole compound. Check the expiration date and storage conditions.

Q2: What are the primary molecular mechanisms of nitroimidazole resistance I should investigate?

A: Resistance typically arises from two main categories of molecular changes:

  • Reduced Drug Activation: The most common mechanism involves impaired reduction of the nitroimidazole prodrug into its active, cytotoxic form.[] This is often due to mutations or downregulation of genes encoding nitroreductases or electron transport proteins like pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin.[10][11][12]

  • Drug Inactivation or Efflux: Some bacteria have acquired specific genes, such as the nim genes, which encode nitroimidazole-inactivating reductases.[12][13] These enzymes modify the drug, preventing its activation. Additionally, while less common for this class, increased activity of multidrug efflux pumps can also contribute to reduced intracellular drug concentration.[11][14]

Q3: How do I generate a nitroimidazole-resistant strain in the lab for my studies?

A: Developing a resistant cell line is a crucial step for mechanistic studies.[15] The standard method involves continuous exposure to the drug with incrementally increasing concentrations.[15][16][17]

  • Stepwise Exposure: Start by treating your parental cell line with the nitroimidazole at a concentration close to its half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).[15][16]

  • Incremental Increase: Once the cells adapt and resume growth, gradually increase the drug concentration. This process is repeated over several weeks or months.[15][16]

  • Confirmation: After a stable, resistant population is established, confirm the shift in resistance by comparing the MIC of the new line to the parental line. A significant increase in the MIC indicates the successful development of resistance.[15]

Q4: Are there commercial tools or assays available to measure nitroreductase activity?

A: Yes, several approaches can be used. While there are no universal commercial "kits" for all nitroreductases, you can utilize probe-based assays. These involve synthetic compounds that become fluorescent or colorimetric upon reduction by nitroreductases.[18][19] You can monitor the activity by measuring the signal change over time in cell lysates. Additionally, you can perform enzyme kinetics using purified nitroreductase and monitor the oxidation of the NADH or NADPH cofactor spectrophotometrically.[18][19]

Section 2: Troubleshooting Guides - When Experiments Go Wrong

This section provides a structured approach to solving specific experimental problems.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Problem/Observation Potential Cause Recommended Solution & Explanation
MIC values vary significantly between experimental repeats.Inoculum Density Variation: An inoculum that is too dense can overwhelm the antibiotic, leading to a falsely high MIC. A sparse inoculum can lead to a falsely low MIC.[2]Standardize Inoculum: Always prepare your inoculum to a 0.5 McFarland turbidity standard. Use a spectrophotometer for accuracy or a Wickerham card for visual comparison. Prepare fresh standards regularly.[2]
No growth in control wells/plates, invalidating the experiment.Poor Cell Viability or Media Issues: The initial culture may not have been healthy, or the media may lack essential nutrients or have an incorrect pH.Verify Culture Health: Use a fresh, log-phase culture for your inoculum. QC Your Media: Check the pH of each new batch of media. Before starting the assay, streak a control plate to ensure the media supports robust growth.[5]
A known susceptible strain appears resistant.Oxygen Contamination: The most common culprit for nitroimidazoles. Oxygen prevents the reductive activation required for the drug's bactericidal effect.[8][9]Ensure Strict Anaerobiosis: Verify the integrity of your anaerobic chamber seals and gas mixture. Use anaerobic indicators. Ensure liquid media is thoroughly deoxygenated and pre-reduced before inoculation.
Zones of inhibition in disk diffusion are too large or too small for QC strains.Incorrect Agar Depth or Disk Potency: Thin agar allows for faster diffusion, creating larger zones. Expired or improperly stored disks lose potency, resulting in smaller zones.[2][4]Standardize Plates & Disks: Ensure a uniform agar depth of 4 mm.[2] Always check the expiration date on antibiotic disks and store them according to the manufacturer's instructions to maintain potency.
Issue 2: Nitroreductase (NTR) Assay Fails or Yields Low Signal
Problem/Observation Potential Cause Recommended Solution & Explanation
No detectable NTR activity in a strain expected to have it.Incorrect Cofactor: Most nitroreductases are flavoenzymes that require NADH or NADPH as an electron donor.[][19] Omitting this or using the wrong one will prevent the reaction.Check Assay Buffer Composition: Ensure your reaction buffer contains the appropriate cofactor (typically NADH or NADPH) at a sufficient concentration (e.g., 100-200 µM). Test both if you are unsure which your specific enzyme prefers.
High background signal in "no enzyme" control wells.Substrate Instability or Contamination: The fluorescent or colorimetric probe may be unstable and degrading spontaneously. Alternatively, other components in the cell lysate may be non-specifically reducing the probe.[19]Run Proper Controls: Always include a control with lysate but no cofactor, and another with buffer, cofactor, and probe but no lysate. This helps pinpoint the source of the background. If the probe is the issue, consider a different, more stable probe.
Low signal even with positive control (purified enzyme).Sub-optimal Assay Conditions (pH, Temp): Enzyme activity is highly dependent on pH and temperature.Optimize Reaction Conditions: Perform a matrix of experiments to determine the optimal pH and temperature for your specific nitroreductase. Most bacterial NTRs function well around neutral pH (7.0-7.5).

Section 3: Core Experimental Protocols

Here are detailed methodologies for essential experiments in studying nitroimidazole resistance.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: This protocol determines the lowest concentration of a nitroimidazole compound that inhibits the visible growth of a microorganism. It is a quantitative method and a gold standard for susceptibility testing.[4]

Materials:

  • 96-well microtiter plates

  • Test organism culture in log-phase growth

  • Appropriate anaerobic broth medium (e.g., pre-reduced Brucella broth)

  • Nitroimidazole stock solution (e.g., metronidazole dissolved in a suitable solvent like DMSO, then diluted in broth)

  • 0.5 McFarland turbidity standard

  • Anaerobic chamber or gas jar system

  • Spectrophotometer or plate reader (optional, for quantitative reading)

Procedure:

  • Inoculum Preparation: Adjust the turbidity of the log-phase culture with sterile broth to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Drug Dilution Series:

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • Add 100 µL of the highest concentration of the drug stock to the first well of a row and mix thoroughly.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add the prepared inoculum to each well.

  • Controls:

    • Positive Control: A well with broth and inoculum but no drug.

    • Negative Control (Sterility): A well with broth only (no inoculum, no drug).

  • Incubation: Place the plate in an anaerobic chamber and incubate at the organism's optimal temperature for 24-48 hours.

  • Reading the Results: The MIC is the lowest drug concentration in which there is no visible turbidity (growth).[5] The positive control should show turbidity, and the negative control should be clear.

Protocol 2: Cell-Free Lysate Nitroreductase Activity Assay

Principle: This assay quantifies the activity of nitroreductase enzymes in a bacterial lysate by monitoring the reduction of a chromogenic or fluorogenic probe.

Materials:

  • Resistant and susceptible bacterial strains

  • Lysis buffer (e.g., B-PER or Tris-HCl with lysozyme/sonication)

  • Nitroreductase probe (e.g., a compound that becomes fluorescent upon reduction)[18]

  • NADH or NADPH solution

  • Bradford or BCA protein assay kit

  • Fluorometer or spectrophotometer

  • 96-well black plates (for fluorescence) or clear plates (for absorbance)

Procedure:

  • Prepare Cell Lysate:

    • Grow cultures of resistant and susceptible strains to mid-log phase.

    • Harvest cells by centrifugation, wash with buffer, and resuspend in lysis buffer.

    • Lyse the cells (e.g., by sonication on ice) and clarify the lysate by centrifugation to remove cell debris.

    • Determine the total protein concentration of the supernatant using a Bradford or BCA assay.

  • Assay Setup (per well):

    • Add reaction buffer to the well.

    • Add cell lysate, normalized by protein concentration (e.g., 20 µg of total protein).

    • Add the nitroreductase probe to its final working concentration.

    • Initiate the reaction by adding NADH or NADPH.

  • Controls:

    • No Cofactor Control: Reaction mix without NADH/NADPH.

    • No Lysate Control: Reaction mix without cell lysate.

  • Measurement: Immediately place the plate in a plate reader set to the appropriate excitation/emission or absorbance wavelength. Monitor the signal kinetically over 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (change in signal per minute). Normalize this rate to the amount of protein added (e.g., RFU/min/mg protein). Compare the activity rates between the resistant and susceptible strains. A significantly lower rate in the resistant strain suggests a mechanism involving reduced drug activation.

Section 4: Advanced Concepts & Mechanistic Pathways

Understanding the underlying molecular pathways is critical for developing strategies to overcome resistance.

Mechanism of Action and Resistance

Nitroimidazole compounds are prodrugs that are selectively toxic to anaerobic or microaerophilic organisms.[] Their activation is a reductive process that occurs only in low redox potential environments.

  • Drug Entry: The neutral nitroimidazole molecule diffuses into the cell.

  • Reductive Activation: Inside the cell, low-redox potential electron transfer proteins (like ferredoxin), which are reduced by enzymes such as PFOR, donate an electron to the nitro group of the drug.[][10]

  • Radical Formation: This creates a short-lived nitroso radical anion.[10]

  • DNA Damage: This highly reactive radical directly damages DNA, causing strand breaks and leading to cell death.[][7]

Resistance mechanisms directly interfere with this pathway.

Nitroimidazole_Pathway cluster_Cell Bacterial Cell Drug_Ext Nitroimidazole (Prodrug) Drug_Int Nitroimidazole Drug_Ext->Drug_Int Diffusion Activated_Drug Nitro Radical Anion (Toxic) Drug_Int->Activated_Drug e- transfer from Fd_red PFOR PFOR / Nitroreductases Fd_red Ferredoxin (Reduced) PFOR->Fd_red Reduces Fd_ox Ferredoxin (Oxidized) Fd_red->Fd_ox DNA Bacterial DNA Activated_Drug->DNA Attacks DNA_Damaged Damaged DNA -> Cell Death DNA->DNA_Damaged Res_Activation Resistance Point 1: Reduced Activation (e.g., PFOR mutation) Res_Activation->PFOR Res_Inactivation Resistance Point 2: Drug Inactivation (e.g., nim genes) Res_Inactivation->Drug_Int Inactivates Prodrug

Caption: Mechanism of nitroimidazole activation and key resistance points.

Troubleshooting Workflow for Investigating Resistance

When faced with a resistant isolate, a systematic approach is necessary to identify the mechanism.

Troubleshooting_Workflow Start Resistant Phenotype Observed (High MIC) Check_Oxygen Confirm Resistance under Strict Anaerobic Conditions Start->Check_Oxygen Is_Resistant Still Resistant? Check_Oxygen->Is_Resistant Sequence_Genes Sequence Key Genes (e.g., nitroreductases, PFOR, ferredoxin) Mutations_Found Mutations Found? Sequence_Genes->Mutations_Found NTR_Assay Perform Nitroreductase Activity Assay Activity_Reduced Activity Reduced? NTR_Assay->Activity_Reduced Screen_NIM Screen for nim Genes (PCR) NIM_Positive nim Positive? Screen_NIM->NIM_Positive Expression_Analysis Analyze Gene Expression (RT-qPCR / RNA-Seq) Conclusion3 Conclusion: Resistance may be due to other mechanisms (e.g., efflux, DNA repair upregulation). Expression_Analysis->Conclusion3 Is_Resistant->Sequence_Genes Yes False_Resistance Conclusion: Phenotype was likely an artifact of oxygen exposure. Is_Resistant->False_Resistance No Mutations_Found->NTR_Assay No Conclusion1 Conclusion: Resistance is likely due to impaired drug activation. Mutations_Found->Conclusion1 Yes Activity_Reduced->Screen_NIM No Activity_Reduced->Conclusion1 Yes NIM_Positive->Expression_Analysis No Conclusion2 Conclusion: Resistance is likely due to nim-mediated inactivation. NIM_Positive->Conclusion2 Yes

Caption: A logical workflow for troubleshooting nitroimidazole resistance.

References

Technical Support Center: Refinement of Analytical Methods for 1-Benzyl-4-Nitro-1H-Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust and refined analysis of 1-benzyl-4-nitro-1H-imidazole. This guide is designed for researchers, analytical scientists, and drug development professionals who require precise and reliable quantification of this compound. As a molecule of interest in various research and development pipelines, its accurate detection is paramount.

This document moves beyond standard operating procedures to provide in-depth, field-proven insights into method refinement and troubleshooting. We will explore the causality behind common analytical challenges and offer validated strategies to overcome them, ensuring the integrity and reproducibility of your data.

Section 1: Foundational Analytical Approaches

A successful analysis begins with a solid foundational method. The two most common and powerful techniques for a nitroaromatic compound like this compound are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice depends on the required sensitivity and the complexity of the sample matrix.[1]

General Analytical Workflow

The following diagram outlines the typical workflow for the analysis of this compound, from sample receipt to final data reporting.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Receive Sample (e.g., Plasma, API) Spike Spike Internal Standard (IS) Sample->Spike Extract Extraction (SPE, LLE, PPT) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC System Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Integrate Peak Integration & Quantification Detect->Integrate Review Data Review & QC Checks Integrate->Review Report Final Report Generation Review->Report

Caption: General workflow for quantitative analysis.

Baseline HPLC-UV Protocol

This method is robust for purity assessments of bulk drug substances and quantification in simple formulations.

Step-by-Step Protocol:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Expertise Note: The acidic modifier (formic acid) is crucial for protonating silanol groups on the silica-based column, which prevents peak tailing by minimizing secondary ionic interactions with the basic imidazole nitrogen.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B (diluent) to a target concentration of ~100 µg/mL.[2]

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

  • Instrument Setup & Conditions:

    • Inject a blank (diluent) and a system suitability standard before running samples.

    • System Suitability Check: The reference standard peak should exhibit a tailing factor between 0.9 and 1.5 and the relative standard deviation (%RSD) for five replicate injections should be ≤2.0%. This validates that the system is performing correctly before committing to sample analysis.

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient: 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength ~315 nm (Nitroaromatics typically have strong absorbance in this region)[3]
Baseline LC-MS/MS Protocol

This method provides the high sensitivity and selectivity required for trace-level quantification in complex biological matrices like plasma or tissue.

Step-by-Step Protocol:

  • Sample Preparation (Using Solid-Phase Extraction - SPE):

    • Spike the sample (e.g., 200 µL of plasma) with an appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte.

    • Pre-treat the sample (e.g., dilute with 4% phosphoric acid) to disrupt protein binding.

    • Condition a polymeric SPE cartridge (e.g., a hydrophilic-lipophilic balanced, HLB, polymer) with methanol, followed by water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analyte and IS with a strong organic solvent (e.g., methanol or acetonitrile).[4]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Instrument Setup & Conditions:

    • The chromatographic conditions can often be similar to the HPLC-UV method but may use faster gradients for higher throughput.

    • The mass spectrometer must be tuned and calibrated according to the manufacturer's specifications.

ParameterRecommended Setting
Chromatography Same as HPLC-UV, often on a UPLC system for faster analysis
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution. For a C11H11N3O2 molecule (MW ~217.2), expect [M+H]⁺ at m/z 218.2.
Source Parameters Capillary Voltage: ~3-4 kV; Gas Flow: Optimize for signal

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during method development and routine analysis in a direct question-and-answer format.

Chromatography Issues

Q1: My peak for this compound is tailing severely. What are the common causes and solutions?

A1: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase. For a molecule with a basic imidazole ring, the primary culprit is often interaction with acidic silanol groups on the silica backbone of the C18 column.

Troubleshooting Logic:

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Cause1 Cause: Silanol Interaction Start->Cause1 Cause2 Cause: Column Overload Start->Cause2 Cause3 Cause: Column Contamination or Degradation Start->Cause3 Solution1a Action: Increase Mobile Phase Acidity (e.g., 0.1% TFA or FA) Cause1->Solution1a Protonates Silanols Solution1b Action: Add a Competing Base (e.g., low level of Triethylamine) Cause1->Solution1b Masks Silanols Solution1c Action: Use an End-Capped or Hybrid-Particle Column Cause1->Solution1c Reduces Available Silanols Solution2 Action: Reduce Sample Concentration or Injection Volume Cause2->Solution2 Solution3 Action: Flush Column with Strong Solvent or Replace Column Cause3->Solution3

Caption: Troubleshooting logic for peak tailing.

  • Detailed Explanation:

    • Modify Mobile Phase: Increasing the acidity (e.g., using 0.1% trifluoroacetic acid instead of formic acid) more effectively protonates the silanols, repelling the protonated basic analyte. Alternatively, adding a small amount of a competing base like triethylamine (TEA) can occupy the active silanol sites.[3]

    • Change Column: Modern columns are often "end-capped" to reduce the number of free silanols. Columns with different base particles (e.g., hybrid silica) can also offer reduced silanol activity.

    • Check for Overload: Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape. Dilute your sample and reinject.[5]

Q2: I'm observing inconsistent retention times from run to run. How can I improve reproducibility?

A2: Retention time (RT) drift is a serious issue that compromises peak identification and integration. It usually points to a lack of equilibrium in the system or hardware issues.

  • Causality & Solutions:

    • Insufficient Column Equilibration: This is the most common cause, especially with gradient methods. Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection and between runs.

    • Mobile Phase Instability: If your mobile phase contains buffered salts, ensure they are fully dissolved and that the pH is stable. Organic solvent evaporation can change the mobile phase composition over a long sequence; keep bottles capped.

    • Pump Performance: Fluctuations in pump pressure or flow rate will directly impact RT. Check for leaks in the system and ensure the pump seals are in good condition. Degas your mobile phases thoroughly to prevent air bubbles from causing pressure drops.

    • Temperature Fluctuations: A column oven is critical. A change of just 1°C can alter RT by 1-2%. Ensure the column compartment is set to a stable temperature, typically slightly above ambient (e.g., 30-40°C).[1]

Sensitivity & Detection Issues

Q3: I'm experiencing significant ion suppression in my LC-MS/MS analysis of plasma samples. What are the causes and how can I mitigate it?

A3: Ion suppression is a matrix effect where co-eluting endogenous components from the sample (e.g., salts, phospholipids) interfere with the ionization of the analyte in the MS source, leading to a loss of signal.[4]

  • Causality & Mitigation Strategies:

    • Improve Sample Cleanup: The most effective solution is to remove the interfering components before they reach the mass spectrometer.

      • Switch SPE Sorbent: If using a standard C18 SPE, phospholipids may not be fully retained. A polymeric sorbent (like HLB) or a mixed-mode cation exchange (MCX) sorbent can provide better cleanup for biological fluids.

      • Optimize Wash Steps: Experiment with stronger wash solutions during the SPE protocol to remove more interferences without losing your analyte.

    • Enhance Chromatographic Separation: If you cannot remove the interferences, try to chromatographically separate them from your analyte.

      • Adjust Gradient: Modify the HPLC gradient to shift the elution of your analyte away from the "dead volume" at the beginning of the run where many matrix components elute.

      • Use a Different Column: A column with a different selectivity (e.g., a Phenyl-Hexyl or a pentafluorophenyl (PFP) column) may resolve the analyte from the suppressive matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for quantitative bioanalysis. Because it is chemically identical to the analyte, it will experience the same degree of ion suppression. By using the peak area ratio (Analyte/IS), the effect of suppression is normalized, leading to accurate quantification even with signal loss.

Section 3: Frequently Asked Questions (FAQs)

Q: How do I determine the expected mass fragmentation patterns for this compound in ESI-MS/MS?

A: While exact fragmentation requires experimental confirmation, we can predict the most likely pathways based on the molecule's structure. In positive mode ESI, the molecule will first be protonated to form the precursor ion [M+H]⁺. Collision-induced dissociation (CID) will then break the most labile bonds.

  • Likely Fragmentations:

    • Loss of the Benzyl Group: The bond between the imidazole ring and the benzylic methylene group is relatively weak. A characteristic fragmentation would be the loss of a neutral toluene (C7H8, 92 Da) or a benzyl radical (C7H7, 91 Da), but the most common cleavage would likely be to form a stable benzyl cation at m/z 91 . This is a very common and diagnostic fragment for benzyl-substituted compounds.

    • Cleavage of the Nitro Group: Nitroaromatic compounds frequently show losses of NO (30 Da) and NO₂ (46 Da).[6][7][8] These are characteristic neutral losses from the precursor ion.

    • Ring Cleavage: The imidazole ring itself can fragment, though this often requires higher collision energy. Pathways can be complex, but may involve losses of HCN or other small neutral molecules.[9]

Predicted Primary MRM Transitions:

  • Precursor Ion [M+H]⁺: m/z 218.2

  • Product Ions: m/z 91.1 (benzyl cation), m/z 188.2 ([M+H-NO]⁺), m/z 172.2 ([M+H-NO₂]⁺)

Q: Are there stability concerns for this compound in solution, and how would I test for this?

A: Yes, nitroimidazole compounds can be susceptible to degradation, particularly reduction of the nitro group and potential photodecay. Stability is a critical parameter to evaluate during method development.

  • Potential Instability:

    • Reductive Instability: The nitro group can be reduced, especially in the presence of certain biological matrix components or reducing agents.

    • Photostability: Aromatic nitro compounds can be light-sensitive. Prepare solutions in amber vials or protect them from light.

    • pH Stability: The stability may vary at different pH values.

  • Testing Protocol (Forced Degradation):

    • To develop a "stability-indicating" method, you must show that your analytical method can separate the intact drug from its degradation products.[5]

    • Subject separate aliquots of the analyte solution (~100 µg/mL) to the following stress conditions:

      • Acidic: 0.1 M HCl at 60 °C for 4 hours.

      • Basic: 0.1 M NaOH at 60 °C for 4 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat solution at 80 °C for 24 hours.

      • Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the stressed samples alongside an unstressed control using your HPLC method (preferably with a photodiode array-PDA detector). The goal is to achieve 5-20% degradation and demonstrate that the degradation peaks are baseline resolved from the main analyte peak.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 1-benzyl-4-nitro-1H-imidazole and Metronidazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the nitroimidazole class of compounds has long been a cornerstone in the treatment of anaerobic bacterial and protozoal infections. Metronidazole, the archetypal 5-nitroimidazole, remains a widely used therapeutic agent. However, the emergence of resistant strains necessitates the exploration of novel nitroimidazole derivatives. This guide provides a detailed comparison of the antimicrobial efficacy of the well-established metronidazole and a less-characterized compound, 1-benzyl-4-nitro-1H-imidazole.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the known antimicrobial profiles, mechanisms of action, and the critical experimental methodologies used to evaluate and compare such compounds. While extensive data exists for metronidazole, this guide will also address the current knowledge gap regarding this compound and propose a framework for its evaluation based on the structure-activity relationships of related 4-nitroimidazoles.

Introduction to the Compounds

Metronidazole: A 5-nitroimidazole, metronidazole is a prodrug that was first introduced in the 1960s. It is on the World Health Organization's List of Essential Medicines and is used to treat a variety of infections caused by anaerobic bacteria and protozoa.

This compound: This compound is a 4-nitroimidazole derivative. Unlike metronidazole, it is not a clinically approved drug and its antimicrobial properties are not well-documented in publicly available literature. Its structural distinction, with the nitro group at the 4-position and a benzyl group at the 1-position of the imidazole ring, suggests a potentially different biological activity profile compared to 5-nitroimidazoles.

Mechanism of Action: The Nitro-Reduction Pathway

The antimicrobial activity of nitroimidazoles is contingent upon the reductive activation of the nitro group within the microbial cell. This process is highly specific to anaerobic or microaerophilic environments.

Metronidazole Metronidazole (Prodrug) Entry Entry into anaerobic cell (passive diffusion) Metronidazole->Entry Activation Reductive Activation (e.g., by pyruvate-ferredoxin oxidoreductase) Entry->Activation Low redox potential Radical Formation of highly reactive nitro radical anions Activation->Radical Electron transfer DNA_Damage Interaction with DNA: - Strand breakage - Destabilization of helix Radical->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Reductive activation of metronidazole in anaerobic bacteria.

Metronidazole, upon entering an anaerobic microbe, is non-toxic. Inside the cell, low-redox-potential electron transport proteins, such as pyruvate-ferredoxin oxidoreductase, donate electrons to the nitro group of metronidazole. This reduction process forms highly reactive nitro radical anions. These radicals, and subsequent cytotoxic intermediates, interact with and damage microbial DNA, leading to strand breaks and helical structure destabilization, ultimately resulting in cell death. This selective toxicity is a hallmark of the nitroimidazole class, as the high redox potential of aerobic cells prevents the reduction of the nitro group.

For this compound, a similar mechanism of action is hypothesized. The presence of the nitro group is a prerequisite for this bioactivation. However, the position of the nitro group (4-position vs. 5-position) and the nature of the substituent at the N-1 position can influence the compound's redox potential and its interaction with the bacterial nitroreductases, potentially altering its spectrum and potency.

Comparative Antimicrobial Efficacy

A direct comparison of the antimicrobial efficacy of these two compounds is hampered by the lack of published experimental data for this compound. Therefore, we present the established profile of metronidazole and a theoretical consideration for the 4-nitroimidazole derivative based on structure-activity relationship (SAR) studies of this class.

Metronidazole: A Broad-Spectrum Anaerobic Agent

Metronidazole exhibits potent activity against a wide range of obligate anaerobic bacteria and certain protozoa. It is largely ineffective against aerobic and facultative anaerobic bacteria.

Microorganism Type Examples General Susceptibility to Metronidazole
Anaerobic Gram-Negative Bacilli Bacteroides spp., Fusobacterium spp., Prevotella spp.Generally Susceptible
Anaerobic Gram-Positive Bacilli Clostridium spp. (including C. difficile)Generally Susceptible
Anaerobic Gram-Positive Cocci Peptostreptococcus spp.Generally Susceptible
Protozoa Trichomonas vaginalis, Giardia lamblia, Entamoeba histolyticaSusceptible
Aerobic Bacteria Escherichia coli, Staphylococcus aureusResistant

Note: Resistance to metronidazole has been reported in some strains of these microorganisms.

This compound: A Theoretical Profile

While specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for this compound are not available in the reviewed literature, we can infer potential characteristics based on SAR studies of 4-nitroimidazoles.

  • Position of the Nitro Group: The 4-nitro position, as opposed to the 5-nitro position in metronidazole, is known to be compatible with antimicrobial activity. In some cases, 4-nitroimidazoles have shown activity against both aerobic and anaerobic Mycobacterium tuberculosis, a feature not observed with 5-nitroimidazoles like metronidazole.[1] This suggests that this compound might possess a different, and potentially broader, spectrum of activity.

  • The N-1 Benzyl Substituent: The benzyl group at the N-1 position introduces a significant lipophilic character to the molecule. Lipophilicity can influence a drug's ability to penetrate bacterial cell membranes. Structure-activity relationship studies on other nitroimidazoles have shown that modifications at this position can significantly impact antimicrobial potency.[2] For instance, the addition of a lipophilic side chain to a 4-nitroimidazole core has been shown to be crucial for its aerobic activity against M. tuberculosis.[1]

It must be emphasized that without direct experimental evidence, the antimicrobial profile of this compound remains speculative. The following experimental protocols are essential for its proper evaluation.

Experimental Protocols for Antimicrobial Efficacy Determination

To objectively compare the antimicrobial efficacy of this compound to metronidazole, standardized and validated methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for these assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used and standardized technique.

Start Start Prep_Compounds Prepare stock solutions of This compound and Metronidazole Start->Prep_Compounds Prep_Inoculum Prepare a standardized bacterial inoculum (0.5 McFarland standard) Start->Prep_Inoculum Serial_Dilute Perform 2-fold serial dilutions in a 96-well microtiter plate containing broth Prep_Compounds->Serial_Dilute Inoculate Inoculate each well with the bacterial suspension Serial_Dilute->Inoculate Prep_Inoculum->Inoculate Incubate Incubate the plate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Visually inspect for turbidity. MIC = lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and metronidazole in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in a cation-adjusted Mueller-Hinton broth (or other appropriate broth for the test organism) to achieve a range of desired concentrations. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Inoculum Preparation: Culture the test microorganism on an appropriate agar medium overnight. Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control well.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions (aerobic or anaerobic, depending on the test organism).

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum. This assay is a continuation of the MIC test.

Step-by-Step Protocol:

  • Subculturing: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

  • Plating: Spread each aliquot onto a sterile, antimicrobial-free agar plate (e.g., Mueller-Hinton agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Conclusion and Future Directions

Metronidazole remains a vital antimicrobial agent with a well-defined spectrum of activity against anaerobic microorganisms. Its efficacy is rooted in a selective, reductive activation mechanism that leads to lethal DNA damage.

The antimicrobial potential of this compound is, at present, largely unexplored. Based on the principles of nitroimidazole chemistry and structure-activity relationships, it is plausible that this compound possesses antimicrobial properties. The 4-nitro position and the N-1 benzyl group are key structural features that warrant investigation, as they may confer a unique activity profile.

To ascertain the true antimicrobial efficacy of this compound and enable a meaningful comparison with metronidazole, rigorous in vitro testing is imperative. The MIC and MBC assays detailed in this guide provide a standardized framework for such an evaluation against a broad panel of clinically relevant aerobic and anaerobic bacteria. The resulting data will be crucial in determining whether this, and other novel 4-nitroimidazole derivatives, hold promise as future therapeutic agents in the fight against infectious diseases.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-4-Nitro-1H-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-benzyl-4-nitro-1H-imidazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds with a wide spectrum of biological activities. The inherent functionalities—a nitro group poised for bioreduction, a versatile imidazole core, and a modifiable benzyl moiety—make this class of molecules a fertile ground for drug discovery. These derivatives have demonstrated significant potential as antimicrobial, antitubercular, antiprotozoal, and anticancer agents.[1][2]

The biological activity of these compounds is critically dependent on their molecular structure. Subtle modifications to the scaffold can lead to profound changes in potency, selectivity, and pharmacokinetic properties. Understanding the structure-activity relationship (SAR) is therefore paramount for rationally designing next-generation therapeutic agents. This guide provides a comparative analysis of the SAR of this compound derivatives, synthesizing data from key studies to illuminate the structural features that govern their biological effects. We will delve into their applications in combating infectious diseases and cancer, supported by experimental data and detailed protocols.

The Core Scaffold: A Platform for Therapeutic Innovation

The fundamental structure of a this compound consists of a central 4-nitroimidazole ring N-1 substituted with a benzyl group. The key positions for chemical modification, which dictate the resulting biological activity, are the N-1 benzyl ring, the C2 position, and the C5 position of the imidazole core.

Caption: Key positions for SAR modulation on the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis

Antitubercular Activity: The Nitro-Reduction Paradigm

The most significant progress in the field of nitroimidazoles has been in the development of antitubercular agents. While leading clinical candidates like Pretomanid (PA-824) are bicyclic nitroimidazo-oxazines, their SAR provides invaluable insights applicable to the this compound series.[3][4]

The Indispensable 4-Nitro Group: The nitro group is essential for antitubercular activity.[3] These compounds are pro-drugs that require reductive activation by a deazaflavin-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis (Mtb).[5] This reduction, particularly under hypoxic conditions found in tuberculous lesions, generates reactive nitrogen species, including nitric oxide (NO), which disrupt mycolic acid biosynthesis and induce respiratory poisoning.[6] Moving the nitro group from the 4-position to the 5-position results in a dramatic loss of aerobic activity and significantly alters the compound's chemical reactivity and biological profile.[3]

The N-1 "Lipophilic Tail": The substituent at the N-1 position, in this case, the benzyl group, serves as a crucial "lipophilic tail." In the related nitroimidazo-oxazine series, removal of the lipophilic ether side chain leads to a complete loss of both aerobic and anaerobic activity.[3] This highlights the necessity of a sufficiently lipophilic group at this position to ensure cell wall penetration and proper orientation within the active site of the Ddn enzyme. Modifications to the benzyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can fine-tune this lipophilicity and impact potency. For instance, the trifluoromethoxybenzyl group is a key feature of the highly potent PA-824.[3]

The C2 and C5 Positions: Substitution at the C2 position of the imidazole ring can significantly modulate activity. An oxygen atom at the C2 position (as part of a fused ring system in advanced analogs) is often required for potent aerobic activity.[5] In simpler 1-benzyl derivatives, introducing small alkyl groups (e.g., methyl) at C2 can be beneficial. The C5 position is sensitive to steric bulk; bulky substituents can be detrimental to activity.

Broad-Spectrum Antibacterial and Antiprotozoal Activity

Beyond tuberculosis, this compound derivatives have been explored for broader antimicrobial and antiprotozoal applications.[7][8] The mechanism often mirrors that seen in Mtb, involving reductive activation of the nitro group to generate cytotoxic radicals in anaerobic or microaerophilic pathogens.[9]

Studies have shown that hybrid molecules incorporating other heterocyclic moieties, such as 1,3,4-thiadiazole or piperazine, can enhance antibacterial potency.[10][11] For instance, linking a piperazine moiety at the C5 position of a 1-benzyl-2-methyl-4-nitro-1H-imidazole scaffold has yielded compounds with potent activity against Staphylococcus aureus (including MRSA).[11]

Compound IDCore StructureR (at C5)Target OrganismMIC (µg/mL)Reference
Derivative 17 1-benzyl-2-methyl-4-nitro-1H-imidazoleTetrazoleS. aureus1.95[11]
Derivative 18 1-benzyl-2-methyl-4-nitro-1H-imidazole1,3,4-thiadiazoleS. aureus3.90[11]
Compound 11 2-methyl-5-nitro-1H-imidazole1,3,4-oxadiazole-arylE. coli1.56-3.13[12]
Compound 12 2-methyl-5-nitro-1H-imidazole1,3,4-oxadiazole-arylE. coli1.56-6.25[12]

Note: Data for compounds 11 and 12 are for 5-nitroimidazole derivatives but illustrate the potentiation effect of the oxadiazole scaffold.

Anticancer Activity: Targeting Proliferative Cells

The hypoxic environment of solid tumors provides a rationale for using nitroimidazole-based compounds as anticancer agents. Similar to their antimicrobial mechanism, these derivatives can be selectively reduced in hypoxic cancer cells to form cytotoxic radicals.

Recent studies have synthesized novel this compound derivatives and tested their antiproliferative activity against various human cancer cell lines. The introduction of aryl piperazine and triazole motifs has yielded compounds with low micromolar IC50 values.[11][13]

Compound IDR (at C5)Cancer Cell LineIC50 (µM)Reference
Derivative 17 TetrazoleHL-60 (Leukemia)1.10[11]
Derivative 11 Aryl piperazineHCT-116 (Colon)8.60[11]
Compound 9g Piperazinyl-triazoleMCF-7 (Breast)2.00[13]
Compound 9k Piperazinyl-triazoleMCF-7 (Breast)5.00[13]

These results indicate that extending the C5 position with nitrogen-containing heterocycles is a promising strategy for developing potent anticancer agents. Molecular docking studies suggest these compounds may interact with key biological targets like human estrogen receptors.[13]

Key Experimental Protocols

To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of these derivatives.

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a common pathway for synthesizing the core scaffold, which can then be further functionalized.

Synthesis_Workflow start Start: 4(5)-Nitroimidazole step1 Dissolve in DMF start->step1 step2 Add Benzyl Chloride (R-X) step1->step2 Add base (e.g., K2CO3) to deprotonate imidazole step3 Heat reaction mixture (e.g., 90°C, 8h) step2->step3 step4 Reaction Monitoring (TLC) step3->step4 step5 Quench with water & Extract (e.g., with Ethyl Acetate) step4->step5 Upon completion step6 Purify via Column Chromatography step5->step6 end Product: this compound step6->end

Caption: A generalized workflow for the synthesis of 1-benzyl-4-nitro-1H-imidazoles.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4(5)-nitroimidazole (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Alkylation: Add the desired substituted benzyl chloride (1.1 equivalents) to the mixture.

  • Heating: Heat the reaction mixture to 90°C and stir for 8-12 hours. The choice of temperature and time is crucial; higher temperatures can lead to side products, while insufficient time results in incomplete conversion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography to yield the pure this compound.[11]

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This protocol uses the broth microdilution method.[14]

MIC_Workflow start Prepare stock solutions of test compounds in DMSO step1 Perform serial two-fold dilutions in a 96-well plate using culture medium (e.g., MHB) start->step1 step3 Inoculate each well with the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL step1->step3 step2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) step2->step3 step4 Include positive (no drug) and negative (no bacteria) controls step3->step4 step5 Incubate plates at 37°C for 18-24 hours step4->step5 step6 Determine MIC: Lowest concentration with no visible turbidity step5->step6

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth (turbidity) of the microorganism.[14] This visual assessment can be supplemented by adding a viability indicator like resazurin.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. The structure-activity relationships discussed herein underscore several key principles for rational drug design:

  • The 4-nitro group is generally essential for activity , acting as a bio-reductive trigger.

  • The N-1 benzyl group is a critical determinant of lipophilicity and potency. Its substitution pattern offers a prime target for optimization.

  • The C2 and C5 positions provide opportunities to modulate steric and electronic properties , with the C5 position being a particularly effective site for linking other pharmacologically active moieties to create hybrid molecules with enhanced potency and novel mechanisms of action.

Future research should focus on creating more extensive libraries of these derivatives, exploring a wider range of substitutions on the benzyl ring and incorporating novel heterocyclic systems at the C5 position. A deeper understanding of their mechanism of action, particularly in cancer cells, and comprehensive in vivo evaluation will be crucial for translating the in vitro promise of these compounds into clinically effective drugs.

References

A Senior Application Scientist's Guide to the In Vivo Evaluation of 1-benzyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of a Novel Nitroimidazole Candidate Against the Clinical Benchmark for Antiparasitic Activity

For researchers and drug development professionals, the journey from a promising chemical entity to a viable therapeutic is paved with rigorous preclinical evaluation. This guide provides an in-depth, technical comparison of the in vivo testing of a novel compound, 1-benzyl-4-nitro-1H-imidazole, benchmarked against the established drug, Benznidazole. The imidazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic drugs with a wide spectrum of biological activities.[1] Nitroimidazole derivatives, in particular, are a critical class of antimicrobials used to treat infections caused by anaerobic bacteria and protozoa.[2][3][4]

This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a self-validating system of inquiry. We will explore comparative efficacy, pharmacokinetic profiling, and safety assessments, grounded in authoritative methodologies.

Comparative Framework: The Candidate vs. The Benchmark

The Candidate: this compound belongs to the 4-nitroimidazole class. Its structure suggests potential bioactivation via nitroreductase enzymes within target pathogens, a mechanism shared with other nitroimidazoles.[5] This process generates reactive nitroso intermediates that induce cytotoxic damage, such as DNA strand breakage.[3][4]

The Benchmark: Benznidazole (BZN) is a 2-nitroimidazole and a frontline treatment for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.[6] Despite its efficacy, particularly in the acute phase, BZN's utility is hampered by a long treatment course and significant side effects.[5][7] Therefore, any new candidate must demonstrate a superior or equivalent efficacy profile with an improved safety margin.

Our comparative analysis will be contextualized within a highly relevant and well-established disease model: murine Chagas disease. This model recapitulates key aspects of human infection and is a mainstay for preclinical drug development.[8][9][10]

In Vivo Efficacy Assessment in a Murine Model of Acute Chagas Disease

The primary goal is to assess whether this compound can effectively control and clear T. cruzi infection compared to Benznidazole.

Causality of Experimental Choices:

  • Animal Model: BALB/c mice are chosen for their susceptibility to T. cruzi and their well-characterized immune response, which allows for consistent and reproducible infection kinetics.[11]

  • Parasite Strain: The T. cruzi Tulahuen strain, engineered to express luciferase, is used. This allows for non-invasive, real-time monitoring of parasite burden via bioluminescence imaging (BLI), providing a highly sensitive and quantitative measure of treatment efficacy over time.[5]

  • Dosing: Doses are selected based on hypothetical preliminary in vitro data and maximum tolerated dose (MTD) studies. A dose-response assessment is crucial. Benznidazole is administered at its standard effective dose of 100 mg/kg/day for comparison.[5]

G cluster_0 Phase 1: Infection & Grouping cluster_1 Phase 2: Treatment Regimen cluster_2 Phase 3: Monitoring & Endpoints inf Day 0: Infect BALB/c mice with T. cruzi (Luciferase-tagged) rand Day 7: Randomize mice into treatment groups (n=10/group) inf->rand treat_start Day 14: Initiate daily oral gavage treatment for 20 days rand->treat_start groups Group 1: Vehicle Control Group 2: BZN (100 mg/kg) Group 3: Candidate (50 mg/kg) Group 4: Candidate (100 mg/kg) bli Weekly Monitoring: Bioluminescence Imaging (BLI) Body Weight & Clinical Signs groups->bli endpoint Day 35 (Post-treatment): Terminal Bleed (Serology, qPCR) Tissue Harvest (Histology, qPCR) bli->endpoint

Caption: Workflow for in vivo efficacy testing.

  • Animal Acclimatization: Female BALB/c mice (6-8 weeks old) are acclimatized for one week.

  • Infection: Mice are infected intraperitoneally with 1x10⁴ trypomastigotes of the luciferase-expressing Tulahuen strain of T. cruzi.

  • Group Allocation: On day 7 post-infection, mice are randomly assigned to four groups (n=10 per group):

    • Group A: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group B: Benznidazole (100 mg/kg).

    • Group C: this compound (50 mg/kg).

    • Group D: this compound (100 mg/kg).

  • Treatment Administration: From day 14 to day 33, treatments are administered once daily via oral gavage.

  • Monitoring:

    • Parasite Burden: Whole-body parasite load is quantified weekly using an in vivo imaging system (IVIS) following luciferin injection.

    • Clinical Assessment: Body weight and clinical signs of distress are recorded daily.

  • Endpoint Analysis (Day 35):

    • Parasitemia: Blood is collected for qPCR analysis to detect parasite DNA, providing a measure of sterile cure.

    • Tissue Burden: Heart, skeletal muscle, and spleen are harvested. A portion is fixed for histopathological analysis (inflammation, amastigote nests), and another portion is used for qPCR to quantify residual parasite load.[7]

Treatment GroupPeak Bioluminescence (Photons/s)% Reduction vs. VehicleTerminal Blood qPCR (Parasites/mL)Heart Tissue qPCR (Parasites/mg)
Vehicle Control 8.5 x 10⁸0%5,2001,500
Benznidazole (100 mg/kg) 1.2 x 10⁶99.8%< 10 (Not Detected)< 10 (Not Detected)
Candidate (50 mg/kg) 9.7 x 10⁶98.8%15045
Candidate (100 mg/kg) 1.5 x 10⁶99.8%< 10 (Not Detected)12

This table presents hypothetical data for illustrative purposes.

Comparative Pharmacokinetic (PK) Profiling

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is critical. A favorable PK profile, such as a longer half-life or better tissue penetration, could allow for less frequent dosing and improved efficacy.[2][3]

Causality of Experimental Choices:

  • Methodology: A single-dose oral PK study is conducted in healthy, uninfected mice to establish the fundamental PK parameters without the confounding variable of disease state.

  • Analysis: Plasma concentrations are measured over 24 hours using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), the gold standard for bioanalytical quantification.

  • Dosing: Healthy BALB/c mice are fasted overnight and then administered a single oral dose of either Benznidazole (100 mg/kg) or this compound (100 mg/kg).

  • Sample Collection: Blood samples are collected via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C.

  • Bioanalysis: Plasma concentrations of the parent compounds are determined using a validated LC-MS/MS method.

  • Parameter Calculation: Key PK parameters are calculated using non-compartmental analysis.

ParameterBenznidazole (100 mg/kg)This compound (100 mg/kg)Rationale for Importance
Tmax (hr) 2.11.5Time to reach maximum concentration.
Cmax (µg/mL) 15.225.8Maximum plasma concentration.
AUC₀₋₂₄ (µg·hr/mL) 120.5215.7Total drug exposure over 24 hours.
T½ (hr) 8.513.2Elimination half-life. A longer half-life may support less frequent dosing.[2]
Bioavailability (%) ~80%~95%The fraction of the dose reaching systemic circulation.[2][3]

This table presents hypothetical data for illustrative purposes.

Safety and Toxicology Assessment

A crucial hurdle for any new drug candidate is its safety profile. Early in vivo toxicology studies are essential to identify potential liabilities.[12][13]

Causality of Experimental Choices:

  • Acute Toxicity: A single high-dose study determines the immediate toxic effects and helps establish the MTD.[14]

  • Sub-chronic Toxicity: A repeated-dose study (e.g., 14 or 28 days) mimics the therapeutic regimen and uncovers toxicities that may arise from cumulative exposure.[15][16]

  • Endpoints: A combination of clinical observation, clinical chemistry, and histopathology provides a comprehensive view of the compound's effect on the whole organism.[12]

  • Study Design: Conduct a 14-day repeated-dose toxicity study in healthy mice.

  • Groups:

    • Group 1: Vehicle Control.

    • Group 2: Candidate (Low Dose, e.g., 50 mg/kg).

    • Group 3: Candidate (Mid Dose, e.g., 150 mg/kg).

    • Group 4: Candidate (High Dose, e.g., 300 mg/kg).

  • Monitoring: Daily clinical observations (activity, posture) and weekly body weight measurements.

  • Terminal Analysis: At day 15, blood is collected for complete blood count (CBC) and serum chemistry analysis (e.g., ALT, AST for liver function; BUN, creatinine for kidney function). Key organs (liver, kidney, spleen, heart) are weighed and preserved for histopathological examination.

ParameterVehicle ControlCandidate (150 mg/kg)Benznidazole (Reference)
Body Weight Change +5.2%+4.8%Known to cause weight loss
ALT (U/L) 3540Can cause hepatotoxicity
BUN (mg/dL) 2225Generally well-tolerated by kidneys
Histopathology (Liver) NormalNormalPotential for mild inflammation
Clinical Signs NormalNormalPotential for lethargy, skin rashes

This table presents hypothetical data for illustrative purposes.

Mechanism of Action: The Nitroreductase Pathway

The efficacy of nitroimidazoles is dependent on their reduction by specific nitroreductases (NTRs) within the target pathogen. This bioactivation is essential for their cytotoxic effect.

G cluster_0 Parasite Cytoplasm cluster_1 Bioactivation Cascade drug This compound (Prodrug) ntr Type I Nitroreductase (NTR) drug->ntr e- reduction nitroso Nitroso Radical (R-NO•) ntr->nitroso hydroxylamine Hydroxylamine (R-NHOH) nitroso->hydroxylamine other Other Reactive Metabolites hydroxylamine->other dna Parasite DNA other->dna Causes strand breaks, lesions, cell death

Caption: Bioactivation pathway of nitroimidazole prodrugs.

This pathway highlights why resistance can emerge through mutations in the NTR enzyme.[5] A key advantage for a new candidate would be its ability to be activated by a different NTR isoform than Benznidazole, potentially overcoming existing resistance mechanisms.

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the in vivo evaluation of this compound. Based on the illustrative data, the candidate compound demonstrates comparable, if not superior, efficacy to Benznidazole, coupled with a more favorable pharmacokinetic profile (higher exposure, longer half-life) and a cleaner safety profile in short-term studies.

These promising results warrant further investigation, including:

  • Chronic Disease Models: Efficacy testing in a chronic murine model of Chagas disease to assess impact on long-term cardiac pathology.[7][8]

  • Resistance Profiling: Testing against Benznidazole-resistant T. cruzi strains.

  • Expanded Toxicology: GLP-compliant toxicology studies in a second species (e.g., beagle dogs) as required for regulatory submission.[10][16]

By systematically comparing new candidates to established benchmarks using robust, validated models, the drug development community can more efficiently identify and advance the next generation of therapies for neglected diseases.

References

A Senior Application Scientist’s Guide to Validating the Anticancer Activity of Novel Nitroimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer potential of novel nitroimidazole-based compounds. We move beyond simplistic protocols to offer a strategic, field-proven approach, emphasizing the unique biochemical properties of this drug class. Our methodology is designed to build a robust data package, from initial in vitro screening to preclinical in vivo validation, ensuring scientific integrity at every step.

The Scientific Premise: Why Nitroimidazoles Demand a Specialized Validation Strategy

Nitroimidazole compounds are not typical cytotoxic agents; their promise lies in their function as hypoxia-activated prodrugs (HAPs) .[1][2] Solid tumors often outgrow their blood supply, creating regions of low oxygen, or hypoxia.[3][4] This hypoxic microenvironment is a major driver of cancer progression, metastasis, and resistance to conventional therapies like radiation and chemotherapy.[1][2]

Nitroimidazoles exploit this tumor-specific feature. In well-oxygenated (normoxic) normal tissues, the nitro group of the compound undergoes a one-electron reduction that is rapidly reversed by molecular oxygen, rendering the compound relatively inert.[5] However, in the oxygen-deficient environment of a tumor, the reduction proceeds further, creating highly reactive radical species that induce cytotoxic DNA and protein damage, selectively killing cancer cells.[1][6] This hypoxia-selective activation is the cornerstone of their therapeutic potential and must be the central theme of any validation strategy.[7][8]

The Core Mechanism: Bioreductive Activation

To design meaningful experiments, one must first grasp the mechanism. The diagram below illustrates the differential fate of a 2-nitroimidazole compound in normoxic versus hypoxic conditions.

G cluster_0 Normoxic Condition (Normal Tissue) cluster_1 Hypoxic Condition (Tumor Core) Nitro_N Nitroimidazole (Parent Compound) Radical_N Radical Anion Nitro_N->Radical_N One-Electron Reduction (Nitroreductases) Radical_N->Nitro_N Re-oxidation O2_N O₂ (Oxygen) O2_N->Radical_N Result_N Result: Compound is non-toxic, parent drug is regenerated. Nitro_H Nitroimidazole (Parent Compound) Radical_H Radical Anion Nitro_H->Radical_H One-Electron Reduction Reactive_H Reactive Nitrogen Species (e.g., Hydroxylamine) Radical_H->Reactive_H Further Reduction (No O₂ to reverse) Damage_H Macromolecular Damage (DNA, Proteins) Reactive_H->Damage_H Covalent Binding Death_H Cell Death Damage_H->Death_H

Caption: Bioreductive activation pathway of nitroimidazoles under different oxygen conditions.

In Vitro Validation: A Multi-Faceted Approach

The primary goal of in vitro testing is to confirm hypoxia-selective cytotoxicity and elucidate the mechanism of cell death. A logical, sequential workflow ensures that each experiment builds upon the last.

G Start Select Cancer Cell Line Cytotoxicity 2.1: Cytotoxicity Assay (MTT / SRB) Normoxia vs. Hypoxia Start->Cytotoxicity Apoptosis 2.2: Apoptosis vs. Necrosis (Annexin V / PI Flow Cytometry) Cytotoxicity->Apoptosis If selectively cytotoxic CellCycle 2.3: Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle End Proceed to In Vivo Studies CellCycle->End

Caption: A logical workflow for the in vitro validation of nitroimidazole compounds.

Foundational Test: Hypoxia-Selective Cytotoxicity

The first and most critical experiment is to determine if the compound's cytotoxicity is dependent on oxygen levels. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

Experimental Rationale: By comparing the IC₅₀ (half-maximal inhibitory concentration) values of the novel compound under standard (normoxic) and low-oxygen (hypoxic) conditions, we can quantify its hypoxia-selective activity. A significantly lower IC₅₀ under hypoxia is the hallmark of a successful HAP. For comparison, a conventional chemotherapeutic agent (e.g., Doxorubicin), whose activity is largely oxygen-independent, should be run in parallel.

This protocol is adapted for adherent cells in a 96-well format.[10][11]

  • Cell Seeding:

    • Harvest and count cells (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma).[12]

    • Seed 100 µL of cell suspension (5,000-10,000 cells/well) into two separate 96-well plates.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel nitroimidazole compound and a control drug (e.g., Doxorubicin) in complete culture medium.

    • Aspirate the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.

    • Place one plate in a standard incubator (normoxia: ~21% O₂) and the other in a specialized hypoxic incubator or chamber (hypoxia: 1% O₂).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Carefully aspirate the drug-containing medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9]

    • Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Aspirate the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background signals.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

    • Plot the viability data against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value for each condition.

CompoundCell LineIC₅₀ (µM) - Normoxia (21% O₂)IC₅₀ (µM) - Hypoxia (1% O₂)Hypoxic Cytotoxicity Ratio (HCR)¹
Novel Nitroimidazole (NIM-X) A549>1008.5>11.8
Doxorubicin (Control)A5490.91.20.75
Novel Nitroimidazole (NIM-X) MDA-MB-23195.26.115.6
Doxorubicin (Control)MDA-MB-2310.70.80.88
¹ HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia). A higher HCR indicates greater hypoxia-selective activity.
Mechanistic Insight: Apoptosis vs. Necrosis

Once hypoxia-selective cytotoxicity is established, the next logical step is to determine how the compound kills the cancer cells. The Annexin V/Propidium Iodide (PI) assay using flow cytometry is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Experimental Rationale: During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells.[14] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA.[15] This dual-staining strategy provides a quantitative snapshot of the cell death mechanism.

This protocol is based on standard methodologies for adherent cells.[14]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to ~70-80% confluency.

    • Treat cells with the novel nitroimidazole compound at concentrations around its hypoxic IC₅₀ (e.g., 1x and 2x IC₅₀). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Incubate under hypoxic conditions for 24-48 hours.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (dead or dying) cells.

    • Gently wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with their corresponding medium from the previous step. This is crucial to avoid losing the apoptotic cell population.

    • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of ~1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately (within 1 hour) on a flow cytometer.

    • Trustworthiness through Controls: Use unstained cells to set forward and side scatter gates, and single-stained controls (Annexin V only, PI only) to set up proper fluorescence compensation and quadrants.

    • Collect at least 10,000 events per sample.

  • Interpreting the Data:

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[15]

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[15]

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Treatment (Hypoxia)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control94.1 ± 2.53.2 ± 0.82.7 ± 0.5
NIM-X (1x IC₅₀) 45.3 ± 4.135.8 ± 3.318.9 ± 2.1
NIM-X (2x IC₅₀) 15.7 ± 3.848.2 ± 5.236.1 ± 4.5
Staurosporine (Positive Control)22.5 ± 3.155.1 ± 4.722.4 ± 2.9
Further Insight: Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis. Analyzing the compound's effect on cell cycle distribution can provide valuable mechanistic information.[16]

Experimental Rationale: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell.[17] Flow cytometry can measure this fluorescence, allowing for the quantification of cells in each phase of the cycle: G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA). An accumulation of cells in a specific phase after treatment suggests the compound interferes with progression through that checkpoint.

This protocol involves cell fixation and permeabilization to allow PI to enter the nucleus.[18]

  • Cell Culture and Treatment:

    • Seed and treat cells as described in the apoptosis assay (Section 2.2), using the IC₅₀ concentration of the novel compound under hypoxia.

  • Cell Harvesting and Fixation:

    • Harvest both floating and adherent cells as previously described.

    • Wash the cell pellet with PBS.

    • Resuspend ~1 x 10⁶ cells in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate for at least 2 hours at -20°C (cells can be stored for weeks at this stage).

  • Staining:

    • Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.

    • Wash the pellet with PBS to remove residual ethanol.

    • Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Scientific Rationale for RNase: PI also binds to double-stranded RNA. RNase treatment is essential to degrade RNA, ensuring that the fluorescence signal comes exclusively from DNA for accurate cell cycle analysis.[16]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a pulse-width vs. pulse-area plot to gate on single cells and exclude doublets, which can be misinterpreted as G2/M cells. This is a critical step for data integrity.

    • Generate a histogram of PI fluorescence and use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Treatment (Hypoxia)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control55.2 ± 3.128.5 ± 2.416.3 ± 1.9
NIM-X (1x IC₅₀) 25.4 ± 2.820.1 ± 2.254.5 ± 4.3
Nocodazole (G2/M Arrest Control)10.1 ± 1.58.7 ± 1.181.2 ± 2.6

In Vivo Validation: The Preclinical Proof of Concept

Positive in vitro data is necessary but not sufficient. An in vivo study is required to assess the compound's efficacy within the complex biological system of a living organism, accounting for factors like pharmacokinetics, bioavailability, and the tumor microenvironment.[19][20] The human tumor xenograft model in immunodeficient mice is the most common and well-accepted model for this purpose.[21][22]

Experimental Rationale: Human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice), which lack a functional immune system and therefore do not reject the foreign tissue.[21] This allows the human tumor to grow, creating a model to test the anti-tumor efficacy of the novel compound by monitoring tumor volume over time.[23]

Workflow for a Xenograft Efficacy Study

G Implant Implant Human Cancer Cells (e.g., A549) Subcutaneously into Immunodeficient Mice Growth Allow Tumors to Grow to a Palpable Size (e.g., 100-150 mm³) Implant->Growth Randomize Randomize Mice into Treatment Groups (Vehicle, NIM-X, Standard Drug) Growth->Randomize Treat Administer Treatment According to Schedule (e.g., Daily for 21 days) Randomize->Treat Monitor Monitor Tumor Volume (with calipers) and Body Weight (as a measure of toxicity) 2-3 times per week Treat->Monitor Endpoint Endpoint: Tumor volume reaches max limit or study duration ends Monitor->Endpoint Analyze Analyze Data: Compare tumor growth curves between groups Endpoint->Analyze

Caption: Standard workflow for an in vivo tumor xenograft efficacy study.

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) mixed with Matrigel into the flank of each immunodeficient mouse.[24]

  • Tumor Growth and Randomization:

    • Allow tumors to grow. Once the average tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment groups (typically n=8-10 mice per group).

    • Essential Groups for Comparison:

      • Group 1: Vehicle Control (the formulation buffer for the drug).

      • Group 2: Novel Nitroimidazole (NIM-X) at an optimized dose.

      • Group 3: Standard-of-Care Chemotherapy (e.g., cisplatin for lung cancer).

      • (Optional) Group 4: Combination of NIM-X and Standard-of-Care.

  • Treatment and Monitoring:

    • Administer treatments via an appropriate route (e.g., intraperitoneal injection, oral gavage) based on the compound's properties, following a pre-defined schedule (e.g., five days a week for three weeks).

    • Measure tumor dimensions with digital calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and general health as an indicator of systemic toxicity. Significant weight loss (>15-20%) is a common humane endpoint.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study to quantify efficacy.

Treatment GroupMean Tumor Volume (mm³) - Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control1250 ± 150-
NIM-X (50 mg/kg) 480 ± 9561.6%
Cisplatin (4 mg/kg)610 ± 11051.2%

Final Comparative Analysis: Building the Case for a Novel Compound

The ultimate goal is to demonstrate that the novel nitroimidazole compound offers a significant advantage over existing alternatives. A summary table consolidating all experimental data provides a clear, objective comparison.

ParameterNovel Nitroimidazole (NIM-X)Doxorubicin (Standard Chemo)Interpretation
Mechanism Hypoxia-Activated ProdrugDNA Intercalator / Topo II InhibitorNIM-X has a tumor-selective activation mechanism.
IC₅₀ (Normoxia) >100 µM0.9 µMNIM-X shows low toxicity to healthy, oxygenated cells.
IC₅₀ (Hypoxia) 8.5 µM1.2 µMNIM-X is potent under tumor-like hypoxic conditions.
Hypoxic Ratio (HCR) >11.80.75High HCR confirms hypoxia-selectivity for NIM-X.
Mode of Cell Death Induction of ApoptosisInduction of ApoptosisBoth compounds trigger programmed cell death.
Cell Cycle Effect G2/M ArrestG2/M ArrestBoth compounds disrupt cell division at the G2/M checkpoint.
In Vivo Efficacy (% TGI) 61.6%51.2% (Cisplatin)NIM-X demonstrates superior tumor growth inhibition in a preclinical model.

Conclusion

This guide outlines a rigorous, logically sequenced, and self-validating pathway for assessing the anticancer activity of novel nitroimidazole compounds. By focusing on their unique hypoxia-activated mechanism, these experiments provide a comprehensive data package that moves beyond simple cytotoxicity to establish a strong scientific case for further development. The inclusion of appropriate controls at every stage—from parallel testing under normoxia and hypoxia to the use of standard-of-care drugs in vivo—is paramount for generating trustworthy and compelling results. This structured approach enables researchers to confidently identify promising candidates with true potential to overcome the challenge of hypoxic tumor resistance.

References

Navigating the Cellular Maze: A Comparative Guide to the Cross-Target Effects of 1-Benzyl-4-Nitro-1H-Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare paradigm. The efficacy and safety of a therapeutic candidate are defined not only by its interaction with the intended biological target but also by its unintended liaisons with a host of other cellular proteins. These "cross-target" or "off-target" effects are a double-edged sword: they can be the source of unforeseen toxicities or, serendipitously, reveal novel therapeutic applications.

This guide provides a deep dive into the cross-target profile of 1-benzyl-4-nitro-1H-imidazole, a representative of the 4-nitroimidazole class of compounds. While this class has shown promise in antimicrobial and anticancer research, a thorough understanding of its polypharmacology is critical for its advancement.[1][2] This document is designed not as a rigid protocol but as a strategic framework for senior application scientists to investigate and compare the cross-target liabilities of this, and similar, small molecules. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative references.

The Known and the Unknown: Primary Activities of this compound

The nitroimidazole scaffold is historically associated with antimicrobial activity. The mechanism of action is understood to involve the reduction of the nitro group in anaerobic environments, leading to the generation of cytotoxic radical species that damage microbial DNA.[3][4][5] More recently, derivatives of 4-nitroimidazole, including those with benzyl substitutions, have demonstrated significant antiproliferative activity against various human cancer cell lines, such as MCF-7 (breast), PC3 (prostate), and DU145 (prostate).[1][6] However, the precise molecular targets underpinning this anticancer effect remain to be fully elucidated. This ambiguity necessitates a broad and unbiased approach to understanding its mechanism and potential liabilities.

A Strategic Framework for Unveiling Cross-Target Interactions

To construct a comprehensive cross-target profile for this compound, a multi-pronged approach is essential, combining in silico predictions with a suite of orthogonal in vitro experimental validations. This strategy allows for the early identification of potential risks and opportunities associated with the compound.

In Silico Profiling: The Predictive First Pass

Before embarking on resource-intensive experimental work, computational methods can provide a valuable roadmap of potential off-targets. These tools leverage vast chemogenomic databases to predict interactions based on the structural similarity of the query molecule to compounds with known biological activities.

Recommended Platforms:

  • TargetHunter: This tool utilizes the Targets Associated with its Most Similar Counterparts (TAMOIC) algorithm by exploring the ChEMBL database to predict biological targets.[7]

  • PanScreen: This platform combines structure-based modeling with deep learning to predict binding affinities and potential modes of action for a wide range of off-targets.[8]

  • AI/ML-based Repurposing Frameworks: These systems use a combination of machine learning and chemical similarity to predict thousands of potential on- and off-target interactions.[9]

Rationale: The goal of this initial step is not to obtain definitive answers but to generate a testable hypothesis of the most likely cross-target families. For a nitroimidazole derivative, this might include various oxidoreductases, DNA-interacting proteins, and, given its aromatic and heterocyclic nature, kinases and GPCRs.

Experimental Validation: From Broad Screening to Specific Liabilities

The hypotheses generated from in silico predictions must be rigorously tested through a tiered experimental approach. This section details key comparative methodologies.

Tier 1: Broad-Spectrum Unbiased Screening

The first tier of experimental validation should aim to identify a wide range of potential binding partners without prior bias.

Technique Principle Advantages Limitations Primary Application for this compound
Affinity Chromatography-Mass Spectrometry The compound is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate. Bound proteins are identified by mass spectrometry.Identifies direct binding partners; can be performed in a native-like context.Can be technically challenging; potential for non-specific binding.Broad identification of potential cellular interactors.
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes a protein against thermal denaturation. Changes in protein melting temperature are detected by quantifying soluble protein at different temperatures.[10][11]Confirms target engagement in intact cells and tissues; can be adapted for high-throughput screening.[12][13]Not all proteins exhibit a clear thermal shift; can have false positives.[14]To confirm engagement with predicted targets and discover novel ones in a physiological context.

This protocol outlines a method to assess the thermal stabilization of cellular proteins upon binding to this compound.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., MCF-7 for anticancer context) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a range of concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for a predetermined time (e.g., 2 hours).

  • Thermal Challenge:

    • Harvest cells and resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or a proteome-wide analysis using mass spectrometry (MS-CETSA).

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Tier 2: Focused Profiling of High-Risk Target Classes

Based on the chemical structure of this compound and the results from broad-spectrum screening, focused profiling against key protein families known for off-target liabilities is crucial.

Technique Principle Advantages Limitations Application for this compound
Kinome Scanning (e.g., KINOMEscan®) An active site-directed competition binding assay where the compound's ability to displace a ligand from a panel of kinases is quantified.[15][16][17]Highly quantitative (provides Kd values); broad coverage of the human kinome; ATP-independent.Does not measure functional inhibition (i.e., effect on kinase activity).To identify unintended kinase targets, which could explain anticancer effects or predict toxicity.
Cytochrome P450 (CYP) Inhibition Assay Measures the compound's ability to inhibit the activity of major drug-metabolizing CYP isoforms (e.g., 1A2, 2C9, 2D6, 3A4) using specific substrates.[18][19][20][21][22]Essential for predicting drug-drug interactions; standardized protocols are available.In vitro results may not always perfectly correlate with in vivo outcomes.To assess the potential for metabolic drug-drug interactions.
hERG Channel Assay Measures the compound's ability to block the hERG potassium channel, a key driver of cardiac repolarization, typically using patch-clamp electrophysiology or flux assays.[23][24][25][26][27]Critical for predicting the risk of drug-induced QT prolongation and torsades de pointes.Can be sensitive to experimental conditions.To evaluate the risk of cardiotoxicity, a common reason for drug candidate failure.
  • Compound Submission:

    • Provide a sample of this compound at a specified concentration (e.g., 10 mM in DMSO).

  • Assay Principle:

    • The assay involves a panel of human kinases, each tagged with a DNA label.

    • An active-site directed ligand is immobilized on a solid support.

    • In the absence of a competing compound, the kinase binds to the immobilized ligand and is captured.

    • This compound is added to compete for binding to the kinase. If it binds, it prevents the kinase from binding to the immobilized ligand.

  • Quantification:

    • The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

    • A reduction in the amount of captured kinase indicates binding of the test compound.

  • Data Analysis:

    • Results are typically reported as a percentage of control or as a dissociation constant (Kd), providing a quantitative measure of binding affinity for each kinase in the panel.

Tier 3: Phenotypic Screening for Integrated Cellular Effects

While target-based assays are essential, they do not always predict the integrated response of a complex biological system. Phenotypic screening provides a holistic view of the compound's effects on cellular behavior.[28][29][30]

  • Cell Plating and Treatment:

    • Plate a panel of human cell lines (e.g., representing different tissues or cancer types) in multi-well plates.

    • Treat the cells with a concentration gradient of this compound.

  • Staining and Imaging:

    • After a set incubation period (e.g., 24-72 hours), stain the cells with a cocktail of fluorescent dyes that label different cellular compartments and organelles (e.g., nucleus, mitochondria, cytoskeleton).

    • Acquire images using an automated high-content imaging system.

  • Image Analysis and Feature Extraction:

    • Use image analysis software to extract hundreds of quantitative features from each cell, such as cell shape, size, texture, and fluorescence intensity and distribution.

  • Data Analysis and Profiling:

    • Compare the phenotypic profile induced by this compound to a reference database of profiles from compounds with known mechanisms of action.

    • Clustering of the compound's profile with known drugs can suggest its primary mechanism and potential off-target effects.

Visualizing the Strategy and Data

Clear visualization of experimental workflows and data is paramount for interpretation and communication.

Workflow for Cross-Target Profiling

G cluster_0 In Silico Prediction cluster_1 Experimental Validation - Tier 1 cluster_2 Experimental Validation - Tier 2 cluster_3 Experimental Validation - Tier 3 cluster_4 Data Integration & Interpretation in_silico Target Prediction (TargetHunter, PanScreen) tier1 Broad-Spectrum Screening (CETSA, Affinity-MS) in_silico->tier1 Hypothesis Generation tier2 Focused Profiling (Kinome Scan, CYP & hERG Assays) tier1->tier2 Identified Targets interpretation Comprehensive Cross-Target Profile (Safety & Efficacy Assessment) tier1->interpretation tier3 Phenotypic Screening (High-Content Imaging) tier2->tier3 Confirmed Liabilities tier2->interpretation tier3->interpretation

Caption: A tiered workflow for characterizing cross-target effects.

Illustrative Signaling Pathway Interaction

G cluster_on_target Intended Anticancer Pathway cluster_off_target Unintended Off-Target Pathway Target_Kinase Primary Target (e.g., a specific kinase) Proliferation Cell Proliferation Target_Kinase->Proliferation promotes Off_Target_Kinase Off-Target Kinase (e.g., a cell cycle kinase) Apoptosis Apoptosis Off_Target_Kinase->Apoptosis inhibits Compound This compound Compound->Target_Kinase Inhibits Compound->Off_Target_Kinase Inhibits

References

A Comparative Guide to the Genotoxicity of Nitroimidazole Derivatives: Mechanisms, Assays, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Nitroimidazole derivatives form a cornerstone of antimicrobial therapy, particularly against anaerobic bacteria and protozoa.[1][2][3] However, their clinical utility is shadowed by concerns over their potential genotoxicity, a property intrinsically linked to their mechanism of action.[1][4] This guide provides an in-depth, objective comparison of the genotoxic profiles of various nitroimidazole derivatives, grounded in experimental data. We will dissect the underlying molecular mechanisms, detail the critical experimental workflows for assessment, and explore the structure-activity relationships that govern their DNA-damaging potential. This resource is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.

The Double-Edged Sword: Mechanism of Action and Genotoxicity

The therapeutic efficacy and genotoxic potential of nitroimidazoles stem from the same chemical feature: the nitro group (NO2).[1][5][6] The selective toxicity of these compounds against anaerobic organisms is contingent upon the reductive activation of this nitro group, a process preferentially occurring in low-oxygen environments.[5][7]

Under anaerobic conditions, enzymes such as ferredoxin-linked oxidoreductases donate electrons to the nitro group, leading to the formation of a nitroso radical anion and other reactive intermediates.[5][6] These highly reactive species are the primary effectors of cellular damage, inducing strand breaks in DNA and inhibiting nucleic acid synthesis, ultimately leading to cell death.[5][6]

However, this same reductive activation is the root of their genotoxicity. The reactive intermediates can interact with host cell DNA, leading to mutations and chromosomal damage.[1][8] In aerobic environments, a "futile cycle" can occur where the nitro radical anion is reoxidized back to the parent compound, generating superoxide radicals that can also contribute to DNA damage.[9]

Signaling Pathway of Nitroimidazole-Induced Genotoxicity

The following diagram illustrates the bioactivation pathway leading to DNA damage.

Genotoxicity_Pathway cluster_Cell Anaerobic Cell / Hypoxic Environment cluster_Aerobic Aerobic Environment Nitroimidazole Nitroimidazole (R-NO2) Nitro_Radical Nitro Radical Anion (R-NO2•-) Nitroimidazole->Nitro_Radical e- (Nitroreductases) Reactive_Metabolites Further Reduced Reactive Metabolites (e.g., R-NHOH) Nitro_Radical->Reactive_Metabolites Further Reduction DNA_Damage DNA Strand Breaks & Adducts Reactive_Metabolites->DNA_Damage Interaction with DNA O2 Oxygen (O2) Superoxide Superoxide (O2•-) O2->Superoxide ROS_Damage Oxidative DNA Damage Superoxide->ROS_Damage Nitro_Radical_Aerobic Nitro Radical Anion (R-NO2•-) Nitro_Radical_Aerobic->O2 Nitroimidazole_Aerobic Nitroimidazole (R-NO2) Nitro_Radical_Aerobic->Nitroimidazole_Aerobic + O2 Nitroimidazole_Aerobic->Nitro_Radical_Aerobic e- Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure & Plating cluster_incubation Incubation & Analysis Strain_Culture 1. Culture His- Salmonella strains (e.g., TA98, TA100) Mixing 4. Mix Salmonella, Test Compound, and S9 mix (or buffer) Strain_Culture->Mixing S9_Prep 2. Prepare S9 mix (optional, for metabolic activation) S9_Prep->Mixing Test_Compound 3. Prepare serial dilutions of Nitroimidazole derivative Test_Compound->Mixing Top_Agar 5. Add mixture to molten top agar Mixing->Top_Agar Plating 6. Pour onto minimal glucose agar plates Top_Agar->Plating Incubate 7. Incubate plates at 37°C for 48-72h Plating->Incubate Counting 8. Count revertant colonies (His+) Incubate->Counting Analysis 9. Compare to negative and positive controls Counting->Analysis Comet_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_slide_prep Slide Preparation cluster_lysis_electro Lysis & Electrophoresis cluster_analysis Visualization & Analysis Cell_Treatment 1. Treat cells (e.g., human lymphocytes) with Nitroimidazole derivative Harvest 2. Harvest and suspend cells at a defined concentration Cell_Treatment->Harvest Mixing_Agarose 3. Mix cell suspension with low-melting-point agarose Harvest->Mixing_Agarose Slide_Casting 4. Pipette mixture onto a pre-coated microscope slide and solidify Mixing_Agarose->Slide_Casting Lysis 5. Immerse slide in cold lysis solution to remove membranes and proteins Slide_Casting->Lysis Unwinding 6. Place slide in alkaline buffer for DNA unwinding Lysis->Unwinding Electrophoresis 7. Perform electrophoresis at high pH Unwinding->Electrophoresis Staining 8. Neutralize and stain DNA (e.g., with SYBR Green) Electrophoresis->Staining Microscopy 9. Visualize comets using a fluorescence microscope Staining->Microscopy Scoring 10. Quantify DNA damage using imaging software (% tail DNA, tail moment) Microscopy->Scoring

References

A Researcher's Guide to Assessing the Selectivity of 1-benzyl-4-nitro-1H-imidazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency—The Critical Quest for Selectivity

In the landscape of drug discovery, particularly for neglected tropical diseases like Chagas disease, the identification of a potent bioactive molecule is merely the first step. The true challenge lies in sculpting this potency into a therapeutic tool that is both effective and safe. 1-benzyl-4-nitro-1H-imidazole, an analog of the established trypanocidal drug benznidazole (BNZ), belongs to a class of compounds with a complex and fascinating mechanism of action. The therapeutic efficacy of nitroaromatic drugs like BNZ is not derived from simple, reversible inhibition of a single enzyme. Instead, they are prodrugs that must be reductively activated within the target parasite, Trypanosoma cruzi, to generate cytotoxic metabolites.[1][2][3] This activation is preferentially catalyzed by a parasite-specific type I nitroreductase (NTR), an enzyme absent in mammalian cells, which forms the primary basis for their selectivity.[3]

However, the reactive intermediates generated can subsequently interact with a multitude of macromolecules, creating a complex web of on-target and potential off-target effects.[1][2] Therefore, a rigorous and multi-faceted assessment of selectivity is not just an academic exercise; it is a critical path to developing a clinical candidate with a viable therapeutic window. This guide provides a comprehensive framework for researchers to systematically evaluate the selectivity of this compound, moving from initial target engagement to a full proteome-wide survey of potential interactions. We will compare its hypothetical performance with both its parent compound, benznidazole, and K777, an irreversible inhibitor of the well-studied T. cruzi cysteine protease, cruzain.[4][5]

Pillar 1: Confirming the Activation Pathway—The Primary Target Engagement

The foundational hypothesis for a nitroimidazole-based compound is its activation by the parasite's NTR. Therefore, the first step is to confirm that this compound is a substrate for this enzyme and to quantify its trypanocidal activity.

Experimental Protocol 1: In Vitro Trypanocidal Activity and NTR-Dependence

Expert Rationale: This dual assay serves two purposes. First, it establishes the baseline potency (EC50) of the compound against the clinically relevant intracellular amastigote form of T. cruzi. Second, by comparing its activity against wild-type parasites versus those overexpressing NTR, we can validate that the compound's mechanism is dependent on the intended activation pathway. A significant increase in potency in NTR-overexpressing parasites is a strong indicator of on-target activation.

Step-by-Step Methodology:

  • Cell Culture: Culture mammalian host cells (e.g., murine macrophages J774 or fibroblasts L929) and infect them with trypomastigotes of T. cruzi (e.g., Tulahuen strain expressing β-galactosidase) at a multiplicity of infection (MOI) of 10:1. Culture parallel lines of host cells infected with both wild-type and NTR-overexpressing parasites.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, benznidazole (positive control), and K777 (mechanistic control) in DMSO. Create a series of 2x concentrated serial dilutions in culture medium.

  • Treatment: After 24 hours of infection to allow for trypomastigote invasion and differentiation into amastigotes, remove the medium and add the compound dilutions to the infected cells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification: Lyse the cells and quantify the parasite load by measuring the activity of the reporter enzyme (β-galactosidase) using a substrate like chlorophenol red-β-D-galactopyranoside (CPRG). Measure absorbance at 570 nm.

  • Data Analysis: Plot the percentage of parasite inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

CompoundChemical ClassEC50 vs. Wild-Type T. cruzi (µM)EC50 vs. NTR-Overexpressing T. cruzi (µM)Potency Shift (Fold-Increase)
This compoundNitroimidazole (Test Article)5.20.86.5x
Benznidazole (BNZ)Nitroimidazole (Reference)8.01.17.3x
K777Vinyl Sulfone (Comparator)0.10.1No Shift

Table 1: Hypothetical in vitro activity data demonstrating NTR-dependent activation. The potency shift confirms that the nitroimidazole compounds are activated by NTR, unlike K777, which has a different mechanism of action.

Pillar 2: Assessing Selectivity Against a Key Parasite Protease and its Human Homolog

While NTR is the primary activator, other parasite enzymes are crucial for survival and are often targeted in Chagas drug discovery. Cruzain, a cysteine protease, is one of the most validated targets.[4][6][7] It is essential to determine if this compound or its metabolites interact with cruzain and, critically, to assess their activity against homologous human proteases, such as cathepsins, to predict potential host toxicity.[8][9]

Experimental Protocol 2: Comparative Cysteine Protease Inhibition Assay

Expert Rationale: This assay directly measures the selectivity of a compound for the parasite target (cruzain) versus a representative human off-target (Cathepsin L). The Selectivity Index (SI) is a key metric in early-stage drug development, providing a quantitative measure of the therapeutic window. A higher SI is desirable.[10]

Step-by-Step Methodology:

  • Reagents: Obtain recombinant cruzain and human Cathepsin L. Use a fluorogenic peptide substrate, such as Z-Phe-Arg-AMC, which is cleaved by both enzymes.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT for cysteine protease activation).

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme Reaction: In a 96-well black plate, add the assay buffer, the enzyme (cruzain or Cathepsin L), and the compound dilutions. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Reading: Measure the increase in fluorescence (Excitation: 360 nm, Emission: 465 nm) over 30 minutes using a plate reader.

  • Data Analysis: Calculate the initial velocity (rate of fluorescence increase) for each concentration. Determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration. Calculate the Selectivity Index (SI) as: SI = IC50 (Human Cathepsin L) / IC50 (Cruzain).

CompoundIC50 vs. Cruzain (µM)IC50 vs. Human Cathepsin L (µM)Selectivity Index (SI)
This compound>50>50N/A
Benznidazole (BNZ)>50>50N/A
K7770.0050.024

Table 2: Hypothetical selectivity data for protease inhibition. The high IC50 values for the nitroimidazoles suggest they are not direct cruzain inhibitors. K777, a known cruzain inhibitor, shows low selectivity against the human homolog, a known liability of this compound class.[4][11]

Pillar 3: Unbiased, Proteome-Wide Off-Target Profiling

The most rigorous assessment of selectivity comes from unbiased methods that can identify all potential binding partners within the complex environment of the cell.[12] This is crucial for prodrugs like this compound, as their reactive metabolites could potentially form covalent adducts with numerous proteins.[1] Here, we detail two powerful, complementary chemoproteomic approaches.

A. Affinity Chromatography followed by Mass Spectrometry (Affinity-MS)

Expert Rationale: This technique, also known as "chemical proteomics," uses an immobilized version of the drug to "fish" for its binding partners from a cell lysate.[1][13][14] By identifying the proteins that are specifically pulled down by the compound, we can build a comprehensive map of its interactome. A competition experiment, where the lysate is pre-incubated with the free (non-immobilized) drug, is essential to distinguish specific binders from proteins that non-specifically adhere to the matrix.[15]

cluster_prep Probe Preparation & Lysate cluster_workflow Affinity-MS Workflow Compound Synthesize Alkyne-tagged This compound Click Immobilize Compound on Beads via Click Chemistry Compound->Click Beads Azide-functionalized Sepharose Beads Beads->Click Lysate Prepare T. cruzi Proteome Lysate Incubate_Control Incubate Beads with Lysate (Control) Lysate->Incubate_Control Incubate_Compete Incubate Beads with Lysate + Free Compound (Competition) Lysate->Incubate_Compete Click->Incubate_Control Click->Incubate_Compete Wash Wash Beads Extensively Incubate_Control->Wash Elute Elute Bound Proteins Wash->Elute Digest On-bead Trypsin Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS

Caption: Workflow for Affinity-MS based target identification.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an analog of this compound containing a linker with a terminal alkyne group. This modification should be placed at a position that does not interfere with its biological activity.

  • Immobilization: Covalently attach the alkyne-tagged probe to azide-functionalized agarose beads via a copper-catalyzed "click chemistry" reaction.

  • Lysate Preparation: Culture and harvest T. cruzi epimastigotes. Lyse the cells under native conditions to preserve protein structure and interactions.

  • Affinity Pulldown:

    • Condition 1 (Test): Incubate the compound-immobilized beads with the parasite lysate.

    • Condition 2 (Competition): Pre-incubate the lysate with a 100-fold excess of free, non-immobilized this compound before adding the compound-immobilized beads.

    • Condition 3 (Negative Control): Incubate the lysate with beads that have not been functionalized with the compound.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution & Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in each condition. True binding partners will be abundant in the "Test" condition but significantly reduced or absent in the "Competition" and "Negative Control" conditions. Previous studies on benznidazole identified proteins like aldo-ketoreductase (TcAKR) using this method.[1][13]

B. Thermal Proteome Profiling (TPP)

Expert Rationale: TPP, also known as the Cellular Thermal Shift Assay (CETSA), is a powerful in-cell technique that operates on the principle that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its melting temperature.[16][17][18] By heating cell lysates treated with the drug to various temperatures and then quantifying the remaining soluble proteins using mass spectrometry, we can identify which proteins were stabilized by the drug. This method has the significant advantage of assessing target engagement in a physiological context without any chemical modification of the compound.[19][20]

cluster_prep Cell Treatment cluster_workflow TPP Workflow Cells T. cruzi Cells Treat_DMSO Treat with DMSO (Vehicle) Cells->Treat_DMSO Treat_Drug Treat with Compound Cells->Treat_Drug Heat Aliquot and Heat at Temp Gradient (e.g., 40-70°C) Treat_DMSO->Heat Treat_Drug->Heat Lyse Lyse Cells Heat->Lyse Separate Separate Soluble vs. Aggregated Proteins (Centrifugation) Lyse->Separate Digest Digest Soluble Fraction with Trypsin Separate->Digest Label Label Peptides with TMT Reagents Digest->Label LCMS Multiplexed LC-MS/MS Analysis Label->LCMS

Caption: Workflow for Thermal Proteome Profiling (TPP).

Step-by-Step Methodology:

  • Cell Treatment: Treat intact T. cruzi cells with either this compound (at a concentration ~10x EC50) or DMSO as a vehicle control.

  • Heating: After incubation, harvest the cells, resuspend them in buffer, and divide them into several aliquots. Heat each aliquot to a different temperature for 3 minutes (e.g., in a gradient from 40°C to 70°C).

  • Fractionation: Lyse the cells and use ultracentrifugation to separate the soluble proteins (which remain in the supernatant) from the denatured, aggregated proteins (which form a pellet).

  • Sample Preparation for MS: Collect the supernatants. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Multiplexed Quantification: Label the peptides from each temperature point with a different isobaric mass tag (e.g., TMT10). This allows up to 10 samples (e.g., 5 temperatures for DMSO, 5 for the drug) to be combined and analyzed in a single MS run.

  • LC-MS/MS Analysis: Analyze the pooled, labeled peptide sample by LC-MS/MS.

  • Data Analysis: For each identified protein, plot the relative amount of soluble protein as a function of temperature for both the DMSO and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and thus, a direct or indirect binding event. This method has successfully identified targets for other anti-trypanosomal compounds.[21]

Conclusion: Synthesizing a Holistic Selectivity Profile

Assessing the selectivity of a compound like this compound requires a multi-pronged strategy. It is not enough to demonstrate potency against the target parasite. A thorough investigation must confirm its proposed mechanism of action (NTR activation), rule out significant inhibition of critical host enzymes (like cathepsins), and, most importantly, provide an unbiased, proteome-wide view of its interaction landscape.

By employing a tiered approach—starting with targeted cellular and enzymatic assays and progressing to advanced chemoproteomic techniques like Affinity-MS and TPP—researchers can build a comprehensive selectivity profile. This profile is the cornerstone of a data-driven process to identify liabilities, guide medicinal chemistry efforts to mitigate off-target effects, and ultimately develop a novel therapeutic agent that is both potent against Trypanosoma cruzi and safe for the patient.

References

A Senior Application Scientist's Guide to Comparative Docking Analysis: Evaluating 1-benzyl-4-nitro-1H-imidazole Against Known Inhibitors of Mycobacterium tuberculosis InhA

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of a comparative molecular docking analysis of the novel compound 1-benzyl-4-nitro-1H-imidazole against known inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). As researchers and drug development professionals, understanding the nuances of in silico evaluation is paramount in the early phases of drug discovery. This document is structured to provide not just a protocol, but the scientific rationale behind the methodological choices, ensuring a robust and reproducible virtual screening workflow.

The rise of drug-resistant tuberculosis necessitates the exploration of new chemical entities. Nitroimidazoles, a class of compounds with a rich history in antimicrobial therapy, present a promising scaffold for development.[1][2] this compound is one such compound of interest. To assess its potential as an anti-tubercular agent, we will computationally model its interaction with a key enzyme in the mycobacterial cell wall synthesis pathway, InhA. InhA is a well-validated target for tuberculosis therapy, and its inhibition is the mechanism of action for the frontline drug isoniazid.[3][4][5]

This guide will objectively compare the predicted binding affinity and interaction profile of this compound with that of two well-characterized InhA inhibitors: the isoniazid-NAD adduct and triclosan. This comparative approach provides a critical benchmark for evaluating the potential of our lead compound.

Experimental & Computational Workflow: A Self-Validating System

The credibility of any in silico study hinges on a meticulously planned and executed workflow. The following protocol is designed to be a self-validating system, where each step builds upon the last to ensure the final results are both reliable and interpretable.

I. Target Protein Preparation: Laying the Foundation

The initial and one of the most critical steps in a docking study is the preparation of the target protein's three-dimensional structure. For this analysis, we will utilize the crystal structure of Mycobacterium tuberculosis InhA.

Protocol 1: Target Protein Preparation

  • Structure Retrieval: Obtain the 3D crystal structure of InhA in complex with the isoniazid-NAD adduct from the Protein Data Bank (PDB). A suitable entry for this is PDB ID: 2NSD.[6] This structure provides a high-resolution view of the enzyme's active site and the binding mode of a known potent inhibitor.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any crystallographic additives. This is crucial as they can interfere with the docking algorithm.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. This step is vital for accurately modeling hydrogen bonding interactions. Assign appropriate partial charges to all atoms using a force field such as Gasteiger.

  • File Format Conversion: Convert the cleaned and prepared protein structure into the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

II. Ligand Preparation: Defining the Challengers

Accurate representation of the small molecules to be docked is equally as important as the preparation of the target protein.

Protocol 2: Ligand Preparation

  • Structure Generation: Obtain the 2D structures of this compound, the isoniazid-NAD adduct, and triclosan. These can be drawn using chemical drawing software or downloaded from databases like PubChem.

  • 3D Conversion and Energy Minimization: Convert the 2D structures into 3D conformers. Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Charge and Torsion Angle Assignment: Assign Gasteiger partial charges to all ligand atoms. Define the rotatable bonds within each ligand to allow for conformational flexibility during the docking process.

  • File Format Conversion: Convert the prepared ligand structures into the PDBQT file format.

III. Molecular Docking Simulation: The Virtual Experiment

With the prepared target and ligands, we can now proceed with the molecular docking simulations. We will employ AutoDock Vina, a widely used and validated open-source docking program.[7]

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of InhA. The dimensions and center of this grid box should be sufficient to allow the ligands to move and rotate freely within the binding pocket. For this study, the grid box will be centered on the co-crystallized isoniazid-NAD adduct in the 2NSD structure.

  • Docking Parameter Configuration: Set the parameters for the AutoDock Vina simulation. A key parameter is the exhaustiveness, which controls the thoroughness of the search. A higher exhaustiveness value increases the probability of finding the optimal binding pose but also increases the computational time. For this analysis, an exhaustiveness of 32 is recommended for robust results.[7]

  • Execution of Docking Runs: Perform multiple independent docking runs for each ligand against the prepared InhA structure. This statistical approach helps to ensure the consistency and reliability of the predicted binding modes and affinities.

  • Pose Clustering and Selection: Analyze the output of the docking simulations. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The poses are typically clustered based on their root-mean-square deviation (RMSD). The lowest energy pose from the most populated cluster is generally considered the most probable binding mode.

Visualizing the Workflow

To provide a clear overview of the experimental design, the following diagram illustrates the key stages of our comparative docking analysis.

workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB Retrieve InhA Structure (PDB: 2NSD) Clean Clean Protein (Remove Water, etc.) PDB->Clean Protonate Add Hydrogens & Assign Charges Clean->Protonate PDBQT_P Convert to PDBQT (Protein) Protonate->PDBQT_P Grid Define Grid Box (Active Site) PDBQT_P->Grid Ligands Obtain Ligand Structures (this compound, Isoniazid-NAD, Triclosan) EnergyMin 3D Conversion & Energy Minimization Ligands->EnergyMin LigandCharge Assign Charges & Define Rotatable Bonds EnergyMin->LigandCharge PDBQT_L Convert to PDBQT (Ligands) LigandCharge->PDBQT_L Vina Run AutoDock Vina (Exhaustiveness = 32) PDBQT_L->Vina Grid->Vina Analysis Analyze Results (Binding Energy, Interactions) Vina->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: A streamlined workflow for the comparative molecular docking analysis.

Comparative Analysis of Docking Results

The primary output of a molecular docking study is the predicted binding affinity and the detailed interactions between the ligand and the target protein. The following table summarizes the hypothetical results of our comparative analysis.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compound -8.5Tyr158, Phe149, Met199, Pro19314
Isoniazid-NAD Adduct (Control) -10.2Tyr158, Ser94, Thr196, Met19943
Triclosan (Control) -9.1Tyr158, Phe149, Gly9625

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Interpretation of Results

From our hypothetical data, the Isoniazid-NAD adduct exhibits the strongest predicted binding affinity (-10.2 kcal/mol), which is consistent with its known potent inhibitory activity. This is attributed to the formation of multiple hydrogen bonds with key active site residues, including the catalytic Tyr158.[5]

Triclosan , another known InhA inhibitor, shows a strong binding affinity of -9.1 kcal/mol. Its interaction is characterized by a balance of hydrogen bonding and extensive hydrophobic interactions, which is in line with published studies.[5]

Our compound of interest, This compound , displays a promising predicted binding affinity of -8.5 kcal/mol. While this is lower than the two control inhibitors, it is still within a range that suggests significant biological activity. The hypothetical interactions indicate a primary reliance on hydrophobic interactions, with a single hydrogen bond.

Mechanistic Insights and Future Directions

The docking results provide valuable insights into the potential mechanism of action of this compound. The interaction with key residues in the InhA active site, such as Tyr158 and Phe149, suggests that it could act as a competitive inhibitor, similar to other known InhA inhibitors.

The following diagram illustrates the logical relationship of the binding interactions within the InhA active site.

binding_interactions cluster_protein InhA Active Site cluster_ligands Ligands Tyr158 Tyr158 Phe149 Phe149 Met199 Met199 Ser94 Ser94 BNI This compound BNI->Tyr158 H-Bond BNI->Phe149 Hydrophobic BNI->Met199 Hydrophobic INH_NAD Isoniazid-NAD Adduct INH_NAD->Tyr158 H-Bond INH_NAD->Met199 Hydrophobic INH_NAD->Ser94 H-Bond Triclosan Triclosan Triclosan->Tyr158 H-Bond Triclosan->Phe149 Hydrophobic

Caption: A diagram illustrating the key binding interactions of the ligands with InhA active site residues.

Based on this in silico analysis, this compound represents a promising starting point for further optimization. Future work should focus on synthetic modifications to enhance its binding affinity, potentially by introducing additional hydrogen bond donors and acceptors to better complement the InhA active site. Subsequent in vitro enzymatic assays and whole-cell activity against Mycobacterium tuberculosis are essential next steps to validate these computational predictions.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-benzyl-4-nitro-1H-imidazole (CAS No. 13230-13-2), a substituted nitroimidazole compound. The procedures outlined herein are synthesized from an analysis of safety data sheets for structurally similar compounds, established principles of chemical safety, and regulatory guidelines.

While a specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide, the information presented is based on the known hazards of the nitroimidazole and benzyl chemical classes. It is imperative to treat this compound with the caution required for hazardous substances.

Hazard Assessment and Characterization

This compound is a heterocyclic aromatic compound containing a nitro group. Compounds in this class are often categorized as harmful if swallowed, and can cause skin and eye irritation[1]. The presence of the nitro group suggests potential for thermal instability and the release of toxic nitrogen oxides upon decomposition[2][3].

Key Potential Hazards:

  • Toxicity: Harmful if ingested.

  • Irritation: May cause irritation to the skin, eyes, and respiratory system[1].

  • Environmental Hazard: The environmental fate of this specific compound is not well-documented, but nitroaromatic compounds can be toxic to aquatic life. Therefore, release into the environment must be strictly avoided[4].

  • Thermal Decomposition: Like many nitro compounds, it may decompose upon heating, emitting toxic fumes, including oxides of nitrogen (NOx) and carbon monoxide (CO)[2][3].

Hazard Classification (Inferred)DescriptionPrimary Precaution
Acute Toxicity (Oral) Harmful if swallowed.Avoid ingestion. Wash hands thoroughly after handling.
Skin Corrosion/Irritation May cause skin irritation.Wear appropriate chemical-resistant gloves and a lab coat.
Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses or goggles.
Hazardous to the Aquatic Environment Potentially toxic to aquatic life.Do not discharge to drains or the environment.

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical[5].

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator may be necessary[5]. All work with the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled, and sealable hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The approximate quantity or concentration should also be noted.

  • Segregation: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, strong acids, or acid chlorides, to avoid potentially violent reactions[2].

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat sources and direct sunlight.

Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Incineration at a permitted facility is the preferred method for many nitro-containing organic compounds[6].

Workflow for Disposal:

DisposalWorkflow Start Start: Unused/Waste This compound Assess Assess Hazards (Toxicity, Irritation, Environmental) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Segregate Segregate Waste Stream (Avoid Incompatibles) PPE->Segregate Collect Collect in Labeled Hazardous Waste Container Segregate->Collect Store Store in Designated Waste Accumulation Area Collect->Store Arrange Arrange for Pickup by Licensed Waste Disposal Vendor Store->Arrange End End: Compliant Disposal (Typically Incineration) Arrange->End

Caption: Disposal workflow for this compound.

Decontamination of Empty Containers:

Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The first rinseate is considered acutely hazardous and must be collected and disposed of as hazardous waste. Subsequent rinsates should also be collected and managed as hazardous waste[5].

  • Container Disposal: After triple rinsing and air drying, the container may be disposed of as non-hazardous waste, depending on institutional and local regulations.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

For a Small Spill:

  • Evacuate: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

For a Large Spill:

  • Evacuate: Evacuate the laboratory immediately and alert others.

  • Isolate: Close the doors to the affected area.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Do Not Attempt to Clean: A large spill should only be handled by trained emergency personnel.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from thorough hazard assessment and the use of appropriate PPE to correct waste segregation and professional disposal—researchers can ensure they are handling this compound in a manner that is safe, compliant, and responsible. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

References

Personal protective equipment for handling 1-Benzyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-Benzyl-4-nitro-1H-imidazole

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As a valued researcher, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and mitigation strategies associated with this compound. The information herein is synthesized from authoritative safety data sheets (SDS) for structurally related nitroimidazole compounds, providing a robust framework for safe laboratory practices.

Hazard Assessment of this compound

Based on available data for similar compounds, this compound is anticipated to exhibit the following hazardous properties:

  • Acute Oral Toxicity: Harmful if swallowed[1][2].

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation[3].

  • Serious Eye Damage/Irritation: Causes serious eye damage, with a risk of blindness[3].

  • Reproductive Toxicity: May damage fertility or the unborn child[3].

  • Respiratory Irritation: May cause respiratory irritation, particularly if inhaled as a dust or mist[1][3].

It is also important to note that the toxicological properties of many research chemicals have not been fully investigated[2][4]. Therefore, a cautious and proactive approach to safety is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is a critical control measure to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment (PPE) Specifications and Rationale
Eyes and Face Chemical safety goggles and a face shieldGoggles must be worn to protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face from splashes of contaminated solvents or in the event of a more significant spill[5][6].
Skin and Body Chemical-resistant gloves (Nitrile rubber, Neoprene) and a lab coat or chemical-resistant apronDouble gloving is recommended to provide an extra barrier of protection.[7] Gloves should be inspected for any signs of degradation before use. A lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5]
Respiratory NIOSH-approved respirator (N95 or higher)A respirator is required when handling the solid compound outside of a certified chemical fume hood or when there is a potential for dust generation.[8] The choice of respirator cartridge will depend on the specific operations and potential for vapor generation. A respiratory protection program, including fit testing, should be in place.[6]

Operational and Disposal Plans: A Step-by-Step Guide

Engineering Controls and Safe Handling Practices
  • Ventilation: All work with this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoiding Dust Formation: Handle the solid material carefully to avoid creating dust.[2][9]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

Step-by-Step PPE Protocol

A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.

  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If the procedure warrants, wear a chemical-resistant apron over the lab coat.

  • Respirator: If required, perform a seal check and don your respirator.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield if necessary.

  • Gloves: Don the first pair of gloves, ensuring they are tucked under the cuffs of your lab coat. Don the second pair of gloves over the first, pulling the cuffs over the sleeves of your lab coat.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare hands.

  • Face Shield and Goggles: Remove the face shield, followed by your goggles, handling them by the straps.

  • Lab Coat/Apron: Unfasten and remove your lab coat, folding it so the contaminated exterior is on the inside.

  • Inner Gloves: Remove the inner pair of gloves.

  • Respirator: If worn, remove your respirator last.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Spill and Emergency Procedures
  • Minor Spills (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Minor Spills (Solution):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Place the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the immediate area and alert your supervisor and institutional safety office.

    • Prevent others from entering the area.

    • Follow your institution's emergency response procedures.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[3]

  • Chemical Waste: Collect all waste solutions and solid residues in a clearly labeled, sealed container. Do not mix with other waste streams unless compatible.

  • Contaminated Materials: Dispose of all contaminated items, such as gloves, bench paper, and pipette tips, in a designated hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved waste disposal company.[2]

Visualizing Your Safety Workflow

To aid in the rapid assessment of necessary safety precautions, the following flowchart outlines the decision-making process for PPE selection when working with this compound.

PPE_Selection_Workflow start Start: Planning to work with This compound handling_solid Handling solid compound? start->handling_solid in_fume_hood Working in a certified chemical fume hood? handling_solid->in_fume_hood Yes ppe_respirator Add: - NIOSH-approved Respirator (N95) handling_solid->ppe_respirator No weighing Weighing or transferring powder? in_fume_hood->weighing Yes solution_work Working with solutions? in_fume_hood->solution_work No weighing->solution_work No ppe_base Minimum PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves weighing->ppe_base Yes splash_risk Risk of splash? solution_work->splash_risk Yes solution_work->ppe_base No splash_risk->ppe_base Low ppe_face_shield Add: - Face Shield splash_risk->ppe_face_shield High ppe_apron Add: - Chemical-Resistant Apron splash_risk->ppe_apron High end Proceed with experiment ppe_base->end ppe_respirator->in_fume_hood ppe_face_shield->ppe_apron ppe_apron->ppe_base

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-nitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-nitro-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.